molecular formula C22H17N3O B170057 4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine CAS No. 13104-56-8

4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine

Cat. No.: B170057
CAS No.: 13104-56-8
M. Wt: 339.4 g/mol
InChI Key: QAEWAYWLMREGRA-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine is a useful research compound. Its molecular formula is C22H17N3O and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-26-18-10-8-16(9-11-18)17-14-21(19-6-2-4-12-23-19)25-22(15-17)20-7-3-5-13-24-20/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEWAYWLMREGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348145
Record name 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine
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Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13104-56-8
Record name 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine
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Record name 13104-56-8
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Foundational & Exploratory

A Comprehensive Guide to the One-Pot Synthesis of Methoxy-Substituted Terpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of methoxy-substituted terpyridines, a critical class of compounds in medicinal chemistry and materials science. The operational simplicity and efficiency of one-pot methodologies, particularly the Kröhnke reaction, have made them a popular choice for synthesizing these valuable molecules. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a laboratory setting.

Introduction to Methoxy-Substituted Terpyridines

Terpyridines are tridentate ligands that form stable complexes with a wide array of metal ions. The incorporation of methoxy substituents onto the terpyridine scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.[1] This modulation is crucial for a variety of applications, including the development of novel therapeutics, advanced materials with specific optical and electronic properties, and catalysts. The one-pot synthesis approach, which combines multiple reaction steps into a single procedure without the isolation of intermediates, offers significant advantages in terms of time, resources, and overall efficiency.[2]

The Kröhnke Reaction: A Powerful Tool for Terpyridine Synthesis

The Kröhnke pyridine synthesis is a versatile and widely used method for the preparation of substituted pyridines, including terpyridines.[1] The one-pot adaptation of this reaction is particularly advantageous for its efficiency and often high yields.[2]

Reaction Mechanism

The one-pot Kröhnke synthesis of 4'-aryl-2,2':6',2"-terpyridines, including methoxy-substituted analogues, proceeds through a cascade of reactions:

  • Enolate Formation: In the presence of a base, such as potassium hydroxide, 2-acetylpyridine forms a nucleophilic enolate.[2]

  • Aldol Condensation & Dehydration: The enolate of one molecule of 2-acetylpyridine reacts with the methoxy-substituted benzaldehyde in an aldol condensation reaction to form a chalcone intermediate.

  • Michael Addition: A second molecule of 2-acetylpyridine enolate then undergoes a Michael addition to the in-situ formed chalcone, creating a 1,5-dicarbonyl intermediate.[2]

  • Cyclization and Aromatization: This 1,5-dicarbonyl intermediate reacts with an ammonia source, such as aqueous ammonia, and undergoes cyclization, followed by dehydration and aromatization to yield the final terpyridine product.[1][3]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the one-pot synthesis of various methoxy-substituted terpyridines based on reported literature. This allows for a clear comparison of the efficiency of the synthesis under different conditions and with different substitution patterns.

Terpyridine ProductMethoxy-Substituted AldehydeBaseSolventReaction Time (h)TemperatureYield (%)Reference
4'-(4-Methoxyphenyl)-2,2':6',2"-terpyridine4-MethoxybenzaldehydeKOHMethanol4–6Reflux65[4]
4'-(2-Methoxyphenyl)-2,2':6',2"-terpyridine2-MethoxybenzaldehydeNaOHEthanol18Room Temp.Not Specified[5]
4'-(4-Methoxyphenyl)-2,2':6',2"-terpyridine4-MethoxybenzaldehydeKOHEthanol12Room Temp.20[6]
4'-(2,3-Dimethoxyphenyl)-2,2':6',2"-terpyridine2,3-DimethoxybenzaldehydeKOHEthanol24Room Temp.27[6]

Detailed Experimental Protocols

The following are detailed experimental protocols for the one-pot synthesis of specific methoxy-substituted terpyridines.

Synthesis of 4'-(4-Methoxyphenyl)-2,2':6',2"-terpyridine

Materials:

  • 2-Acetylpyridine (2.43 g, 20.0 mmol)

  • 4-Methoxybenzaldehyde (1.36 g, 10.0 mmol)

  • Potassium Hydroxide (KOH) pellets (1.54 g, 24 mmol)

  • Methanol (MeOH) (20 ml)

  • 35% Aqueous Ammonia solution (40 ml)

Procedure:

  • In a round-bottom flask, dissolve 2-acetylpyridine in methanol.

  • To this solution, add 4-methoxybenzaldehyde.

  • Add potassium hydroxide pellets to the reaction mixture with stirring.

  • Finally, add the aqueous ammonia solution.

  • Reflux the reaction mixture for 4–6 hours.

  • After cooling to room temperature, a precipitate will form.

  • Collect the solid by filtration and wash thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Synthesis of 4'-(2-Methoxyphenyl)-2,2':6',2"-terpyridine (Modified Protocol)

Materials:

  • 2-Methoxybenzaldehyde (10 mmol)

  • 2-Acetylpyridine

  • Sodium Hydroxide (NaOH)

  • Ethanol (30 ml)

  • 25% Aqueous Ammonia (30 ml)

Procedure:

  • Dissolve 2-methoxybenzaldehyde in ethanol and cool the solution to 0 °C.

  • Prepare a solution of 2-acetylpyridine and NaOH in a suitable solvent and add it to the cooled aldehyde solution.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Add the aqueous ammonia solution and continue stirring at room temperature for 18 hours.

  • A precipitate will form, which is then collected by filtration.

  • Wash the precipitate with water and a 1:1 water-ethanol mixture.

  • Dry the product under vacuum.

  • For further purification, recrystallize the solid from methanol.[5]

Visualizing the Synthesis and Logic

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants 1. Combine 2-Acetylpyridine, Methoxy-Substituted Aldehyde, and Base in Solvent ammonia 2. Add Aqueous Ammonia reactants->ammonia Stir reflux 3. Heat under Reflux (e.g., 4-6 hours) ammonia->reflux cool 4. Cool to Room Temperature reflux->cool precipitate 5. Formation of Precipitate cool->precipitate filter 6. Filter and Wash Solid precipitate->filter purify 7. Recrystallize for Purity filter->purify product Final Product: Methoxy-Substituted Terpyridine purify->product krohnke_mechanism cluster_reactants Initial Reactants cluster_intermediates In-situ Formation of Intermediates cluster_cyclization Cyclization and Aromatization acp1 2-Acetylpyridine (1 eq) enolate1 Enolate of 2-Acetylpyridine acp1:s->enolate1:n Deprotonation acp2 2-Acetylpyridine (1 eq) enolate2 Enolate of 2-Acetylpyridine acp2:s->enolate2:n Deprotonation aldehyde Methoxy-Substituted Benzaldehyde chalcone Chalcone Intermediate aldehyde->chalcone base Base (e.g., KOH) enolate1->chalcone Aldol Condensation dicarbonyl 1,5-Dicarbonyl Intermediate chalcone->dicarbonyl enolate2->dicarbonyl Michael Addition cyclized_intermediate Cyclized Dihydropyridine Intermediate dicarbonyl->cyclized_intermediate Reaction with NH3 & Cyclization ammonia Aqueous Ammonia (NH3) ammonia->cyclized_intermediate product Methoxy-Substituted 2,2':6',2"-Terpyridine cyclized_intermediate->product Dehydration & Aromatization

References

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted 2,2':6',2''-Terpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted 2,2':6',2''-terpyridine derivatives. A clear and systematic naming convention is paramount for unambiguous scientific communication in research, development, and regulatory contexts. This document outlines the core principles of naming this important class of compounds, complete with detailed examples, experimental protocols for their synthesis, and illustrative diagrams to clarify complex concepts.

Core Nomenclature of the Terpyridine Scaffold

The parent compound, 2,2':6',2''-terpyridine, is a tridentate heterocyclic ligand composed of three pyridine rings.[1] While "2,2':6',2''-terpyridine" is the commonly used trivial name, its systematic IUPAC name is "2,6-di(pyridin-2-yl)pyridine".[1] The numbering of the terpyridine core is fundamental to the nomenclature of its substituted derivatives.

The central pyridine ring is designated with unprimed locants (2, 3, 4, 5, 6). One of the flanking pyridine rings is assigned single-primed locants (2', 3', 4', 5', 6'), and the other is assigned double-primed locants (2'', 3'', 4'', 5'', 6'').[1] The nitrogen atoms are typically assigned position 1 in each ring, though this is often omitted in the name unless ambiguity arises.

Numbering of the 2,2':6',2''-terpyridine core.

Nomenclature of Substituted Terpyridine Derivatives

The naming of substituted terpyridine derivatives follows the general principles of IUPAC nomenclature for organic compounds. The key steps involve identifying the parent terpyridine core, locating and naming the substituents, and assigning locants to indicate their positions.

General Principles
  • Principal Functional Group : If multiple functional groups are present, the one with the highest priority determines the suffix of the name. The remaining functional groups are named as prefixes.[2][3]

  • Lowest Locants : The numbering of the rings should be assigned to give the lowest possible locants to the substituents.

  • Alphabetical Order : Substituents are listed in alphabetical order in the name, disregarding prefixes like "di-", "tri-", etc.[4]

Priority in Numbering with Multiple Substituents

When multiple substituents are present on the terpyridine core, the following priority rules apply for assigning the lowest locants:

  • Lowest Locants for Heteroatoms : The nitrogen atoms of the pyridine rings are inherently given the lowest possible locant (position 1), which sets the framework for numbering the rest of the ring atoms.

  • Lowest Locants for Principal Functional Groups : If a principal functional group is present, it should be assigned the lowest possible locant.

  • Lowest Locants for Multiple Bonds : If the pyridine rings are partially saturated, the positions of double or triple bonds are given the lowest possible locants.

  • Lowest Locants for Substituents : The numbering should be chosen to give the lowest possible set of locants to all substituents. If there is a choice, the "first point of difference" rule is applied. This means the numbering that gives a lower locant at the first point of difference between two possible numbering schemes is chosen.

  • Alphabetical Priority : If a choice still remains after applying the lowest locant rule, the substituent that comes first in alphabetical order is assigned the lower locant.[4]

For symmetrically substituted terpyridines, where the same substituent is present on both flanking rings, the locants are simply listed (e.g., 4,4''-dichloro-2,2':6',2''-terpyridine).

Nomenclature_Flowchart start Start: Substituted Terpyridine Structure parent Identify Parent: 2,2':6',2''-terpyridine start->parent substituents Identify and Name all Substituents parent->substituents priority Determine Principal Functional Group (if any) substituents->priority numbering Assign Locants to Rings priority->numbering low_locants Apply Lowest Locant Rule for Substituents numbering->low_locants alpha Apply Alphabetical Order for Naming low_locants->alpha name Construct Final IUPAC Name alpha->name Krohnke_Synthesis acetylpyridine 2-Acetylpyridine mix Mix and Reflux acetylpyridine->mix aldehyde Aryl Aldehyde aldehyde->mix base Base (e.g., KOH) base->mix ammonia Ammonia Source ammonia->mix precipitate Precipitation mix->precipitate filter Filtration and Washing precipitate->filter product Pure Substituted Terpyridine filter->product

References

An In-depth Technical Guide to 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine (CAS 13104-56-8): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine (CAS Number: 13104-56-8), a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document details established synthetic protocols, summarizes key quantitative data in accessible tables, and lists reputable suppliers. Furthermore, it delves into the burgeoning role of this terpyridine ligand in the development of novel therapeutic agents, particularly as a component of iridium(III) complexes exhibiting anticancer properties. The guide elucidates the mechanism of action of these complexes, which involves the targeting of the c-myc promoter, subsequent inhibition of telomerase, and induction of apoptosis via a mitochondrial dysfunction pathway. Detailed experimental protocols for relevant biological assays are provided, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug development.

Chemical and Physical Properties

4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine is a white to off-white crystalline solid. Its core structure consists of three pyridine rings linked at the 2,2' and 6',2'' positions, with a 4-methoxyphenyl substituent at the 4' position of the central pyridine ring.

PropertyValueReference(s)
CAS Number 13104-56-8[1][2]
IUPAC Name 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine[1]
Molecular Formula C22H17N3O[1][3]
Molecular Weight 339.4 g/mol [3]
Melting Point 167-168 °C[3]
Boiling Point (Predicted) 504.5 ± 50.0 °C
Density (Predicted) 1.174 ± 0.06 g/cm³
Appearance White to off-white crystalline powder[3]
Solubility Insoluble in water[3]
Storage Sealed in a dry environment at room temperature[1]

Synthesis

The most common and established method for the synthesis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine is the Kröhnke pyridine synthesis.[2][4][5] This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source. A more direct, one-pot variation is also widely used.

One-Pot Kröhnke Synthesis Protocol

This protocol is adapted from the general method for the synthesis of 4'-aryl-2,2':6',2''-terpyridines.[6]

Materials:

  • 2-Acetylpyridine

  • 4-Methoxybenzaldehyde (p-Anisaldehyde)

  • Potassium Hydroxide (KOH) pellets

  • Ethanol

  • Aqueous Ammonia (25%)

  • Petroleum Ether

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxybenzaldehyde (1 equivalent) in ethanol.

  • To this solution, add 2-acetylpyridine (2 equivalents).

  • Slowly add potassium hydroxide pellets (4 equivalents) to the stirred solution.

  • Continue stirring at room temperature for 10 minutes.

  • Slowly add a 25% aqueous solution of ammonia.

  • The reaction mixture is then incubated at 37 °C for 24 hours. An additional portion of 25% aqueous ammonia can be added during this time.

  • After the incubation period, cool the reaction mixture to -20 °C to precipitate the product.

  • Collect the white precipitate by filtration.

  • Wash the crude product with cold ethanol.

  • For further purification, recrystallize the product from an ethanol-water mixture.

  • After recrystallization, collect the purified product by filtration.

  • Wash the final product sequentially with cold ethanol and petroleum ether.

  • Dry the purified 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine under high vacuum for 24 hours.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Acetylpyridine 2-Acetylpyridine Mixing_in_Ethanol Mixing in Ethanol 2-Acetylpyridine->Mixing_in_Ethanol 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->Mixing_in_Ethanol KOH KOH KOH->Mixing_in_Ethanol NH3 (aq) NH3 (aq) Stirring_RT Stirring at RT NH3 (aq)->Stirring_RT Mixing_in_Ethanol->Stirring_RT Incubation_37C Incubation at 37°C Stirring_RT->Incubation_37C Cooling_20C Cooling to -20°C Incubation_37C->Cooling_20C Filtration_Wash Filtration & Washing Cooling_20C->Filtration_Wash Recrystallization Recrystallization Filtration_Wash->Recrystallization Final_Wash_Drying Final Washing & Drying Recrystallization->Final_Wash_Drying Final_Product 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine Final_Wash_Drying->Final_Product

One-Pot Synthesis Workflow

Suppliers

A number of chemical suppliers offer 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine, typically with purities of 97% or higher. The following table lists some of the major suppliers. It is recommended to request a certificate of analysis for lot-specific purity information.

SupplierPurity
Sigma-Aldrich97%
Alfa Aesar (Thermo Fisher Scientific)98%
TCI Chemicals>98%
Combi-Blocks95-99%
Oakwood Chemical98%
Ambeed97%

Applications in Drug Discovery: Anticancer Activity of Iridium(III) Complexes

4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine serves as a versatile ligand in coordination chemistry. Of particular interest to drug development professionals is its use in the synthesis of cyclometalated iridium(III) complexes, which have demonstrated potent anticancer activity.

Mechanism of Action

Recent studies have elucidated a multi-step mechanism of action for these iridium(III) complexes. The proposed pathway involves:

  • Targeting the c-myc Promoter: The iridium(III) complex, incorporating the 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine ligand, has been shown to target and stabilize G-quadruplex structures within the promoter region of the c-myc oncogene.

  • Inhibition of Telomerase: Stabilization of the G-quadruplex inhibits the transcription of c-myc, a key regulator of telomerase reverse transcriptase (hTERT). This leads to a downstream reduction in telomerase activity.

  • Induction of Mitochondrial-Mediated Apoptosis: The inhibition of telomerase and disruption of c-myc signaling triggers the intrinsic pathway of apoptosis. This is characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspases.

G Ir_Complex Iridium(III) Complex with 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine c_myc c-myc Promoter G-Quadruplex Ir_Complex->c_myc Stabilizes Telomerase Telomerase Inhibition c_myc->Telomerase Downregulates Transcription Mitochondria Mitochondrial Dysfunction Telomerase->Mitochondria Induces Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed Anticancer Signaling Pathway

Experimental Protocols

Synthesis of an Iridium(III) Terpyridine Complex

The following is a general protocol for the synthesis of a dichloridoiridium(III) terpyridine complex, which can be adapted for 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine.[7][8]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine

  • Ethanol or a mixture of ethanol and water

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve iridium(III) chloride hydrate in ethanol (or an ethanol/water mixture).

  • Add a stoichiometric equivalent of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine to the solution.

  • Deaerate the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere for several hours (reaction time may vary).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol and then diethyl ether to remove unreacted starting materials.

  • Dry the final iridium(III) complex under vacuum.

Telomeric Repeat Amplification Protocol (TRAP) Assay

This protocol is used to measure telomerase activity.[1][9]

Materials:

  • Cell lysate containing telomerase

  • TRAP reaction buffer (containing dNTPs, primers, and Taq polymerase)

  • TS primer (telomerase substrate)

  • ACX primer (reverse primer)

  • Internal control DNA

  • Polyacrylamide gel

  • Ethidium bromide or other DNA stain

Procedure:

  • Telomerase Extension:

    • Prepare a reaction mix containing the cell lysate, TRAP buffer, and the TS primer.

    • Incubate the mixture at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.

  • PCR Amplification:

    • Transfer the extension product to a PCR tube containing the ACX primer and an internal control DNA.

    • Perform PCR to amplify the telomerase extension products and the internal control. A typical PCR cycle would be 94°C for 30s, 59°C for 30s, and 72°C for 1 min, for 30-35 cycles.

  • Detection:

    • Run the PCR products on a polyacrylamide gel.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Telomerase activity is indicated by a ladder of bands corresponding to the amplified telomeric repeats. The intensity of the ladder can be quantified relative to the internal control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.[10][11]

Materials:

  • Treated and untreated cell populations

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI)

  • Binding Buffer (containing calcium)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in the desired cell population using the iridium(III) complex. Include an untreated control group.

    • Harvest the cells (both adherent and suspension) and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • The results will differentiate between:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Induce_Apoptosis Induce Apoptosis (Iridium Complex) Harvest_Wash Harvest & Wash Cells Induce_Apoptosis->Harvest_Wash Resuspend Resuspend in Binding Buffer Harvest_Wash->Resuspend Add_Reagents Add Annexin V-FITC & PI Resuspend->Add_Reagents Incubate Incubate (15 min, RT, Dark) Add_Reagents->Incubate Flow_Cytometry Flow Cytometry Analysis Incubate->Flow_Cytometry Data_Interpretation Data Interpretation (Live, Apoptotic, Necrotic) Flow_Cytometry->Data_Interpretation

References

Crystal Structure Analysis of 4'-(4-Methoxyphenyl)-terpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the crystal structure analysis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, crystallographic data, and a summary of the key structural features of the title compound.

Introduction

Terpyridine-based compounds are of significant interest in medicinal chemistry and materials science due to their unique coordination properties and potential as therapeutic agents and functional materials.[1] The substituent at the 4'-position of the central pyridine ring plays a crucial role in modulating the electronic and steric properties of the terpyridine ligand, thereby influencing the characteristics of its metal complexes. This guide focuses on the detailed crystal structure analysis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine (C₂₂H₁₇N₃O), providing a foundational understanding of its solid-state conformation and intermolecular interactions.

Experimental Protocols

Synthesis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine

A common synthetic route for 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine involves a condensation reaction.[2] In a typical procedure, 2-acetylpyridine is added to a solution of 4-methoxybenzaldehyde in ethanol.[2] To this mixture, potassium hydroxide pellets are added, and the reaction is stirred at room temperature.[2] Subsequently, an aqueous solution of ammonia is slowly introduced, and the reaction mixture is incubated.[2] The resulting white precipitate is collected by filtration, washed with cold ethanol and petroleum ether, and then dried under high vacuum.[2] For further purification, recrystallization from an ethanol-water mixed solvent can be performed.[2]

Single-Crystal Growth

Single crystals suitable for X-ray diffraction analysis were grown by slow evaporation of a solution of the purified compound in an appropriate solvent.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure was carried out using single-crystal X-ray diffraction.[3] A yellow, needle-shaped crystal was mounted on a diffractometer.[3] Data collection was performed using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[3] The structure was solved by direct methods and refined by full-matrix least-squares on F².[3]

Data Presentation

The crystallographic data and structure refinement details for 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine are summarized in the tables below.

Parameter Value
Chemical FormulaC₂₂H₁₇N₃O
Formula Weight339.39
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)19.3490 (4)
b (Å)5.1670 (1)
c (Å)16.7820 (4)
β (°)90.069 (1)
Volume (ų)1675.68 (6)
Z4
Calculated Density (Mg m⁻³)1.345
Absorption Coefficient (mm⁻¹)0.09
F(000)712
Crystal Size (mm³)0.30 x 0.20 x 0.10
Theta range for data collection (°)1.1 to 34.2
Index ranges-30 ≤ h ≤ 30, -8 ≤ k ≤ 8, -26 ≤ l ≤ 26
Reflections collected21868
Independent reflections6903 [R(int) = 0.044]
Completeness to theta = 25.242°100.0 %
Absorption correctionMulti-scan
Max. and min. transmission0.993 and 0.945
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters6903 / 0 / 236
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.063, wR2 = 0.173
R indices (all data)R1 = 0.103, wR2 = 0.201
Largest diff. peak and hole (e.Å⁻³)0.35 and -0.27

Table 1: Crystal data and structure refinement for 4'-(4-methoxyphenyl)-terpyridine.[3]

Molecular and Crystal Structure

The molecular structure of 4'-(4-methoxyphenyl)-terpyridine reveals that the three pyridine rings are nearly coplanar, adopting a trans-trans conformation with respect to the interannular C-C bonds.[3] The methoxyphenyl group is twisted relative to the central pyridine ring, with a dihedral angle of 6.17 (7)°.[3] The crystal packing is stabilized by intermolecular hydrogen bonds.[3]

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of 4'-(4-methoxyphenyl)-terpyridine.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystal Growth cluster_analysis Structural Analysis start Starting Materials (2-acetylpyridine, 4-methoxybenzaldehyde) reaction Condensation Reaction (KOH, NH3 aq.) start->reaction purification Purification (Recrystallization) reaction->purification product 4'-(4-methoxyphenyl)-terpyridine purification->product dissolution Dissolution in Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals xray X-ray Diffraction crystals->xray data_proc Data Processing & Structure Solution xray->data_proc refinement Structure Refinement data_proc->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow from synthesis to crystal structure analysis.

References

Unveiling the Glow: A Technical Guide to the Photophysical Properties of Electron-Donating Group Substituted Terpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of 2,2':6',2''-terpyridine (tpy) derivatives functionalized with electron-donating groups (EDGs). The strategic introduction of these substituents onto the terpyridine scaffold profoundly influences their electronic and optical characteristics, giving rise to tunable absorption and emission profiles. This guide provides a comprehensive overview of their synthesis, detailed experimental protocols for their characterization, and a quantitative analysis of their photophysical parameters, making it an essential resource for researchers in materials science, chemical sensing, and drug development.

The Influence of Electron-Donating Groups on Photophysical Parameters

The introduction of electron-donating groups at the 4'-position of the terpyridine ring is a widely adopted strategy to modulate its electronic and photophysical properties.[1] Generally, these substitutions lead to the creation of a "push-pull" or Donor-π-Acceptor (D-π-A) system. In this configuration, the electron-rich substituent acts as the donor, while the electron-deficient terpyridine core functions as the acceptor. This arrangement facilitates an intramolecular charge transfer (ILCT) from the donor to the acceptor upon photoexcitation, resulting in unique and highly tunable photophysical behaviors.[1]

The absorption spectra of 4'-aryl-2,2':6',2''-terpyridine derivatives typically exhibit intense bands in the UV region, which are attributed to π–π* electronic transitions within the aromatic system.[2] The introduction of strong electron-donating groups, such as amino (-NH2) and dimethylamino (-N(CH3)2), often results in the appearance of a lower energy, broad absorption band corresponding to the ILCT.[3][4] This ILCT character is further evidenced by the significant solvent-dependent shifts (solvatochromism) observed in the emission spectra, where more polar solvents stabilize the charge-separated excited state, leading to a red-shift in the fluorescence maximum.[3][5]

Data Presentation: A Comparative Analysis

The following tables summarize key photophysical data for a selection of 4'-substituted terpyridines, highlighting the impact of different electron-donating functional groups and the effect of solvent polarity.

Table 1: Photophysical Properties of 4'-(p-substituted phenyl)-2,2':6',2''-terpyridines in Dichloromethane.

Substituent (R)λ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)Reference
-H3083550.03[3]
-CH₃3103570.05[3]
-OCH₃3183710.08[6]
-NH₂3584400.25[3]
-N(CH₃)₂3825150.60[3]

Table 2: Solvent Effects on the Photophysical Properties of 4'-(p-dimethylaminophenyl)-2,2':6',2''-terpyridine.

SolventDielectric Constant (ε)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)Reference
Cyclohexane2.0237043543800.85[3]
Dichloromethane8.9338251570500.60[3]
Acetonitrile37.537856088900.05[3]

Experimental Protocols

A comprehensive understanding of the photophysical properties of substituted terpyridines necessitates a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

Synthesis of 4'-(Aryl)-2,2':6',2''-terpyridines via Kröhnke Condensation

The Kröhnke pyridine synthesis is a robust and widely used method for preparing 4'-substituted terpyridines.[7][8][9]

One-Pot Procedure:

  • Reactant Mixture: In a round-bottom flask, combine the substituted benzaldehyde (1.0 equivalent) and 2-acetylpyridine (2.2 equivalents).

  • Solvent and Base: Add a suitable solvent such as ethanol, followed by an aqueous solution of sodium hydroxide and ammonium acetate.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Isolation: After cooling to room temperature, the product often precipitates. The solid is collected by vacuum filtration.

  • Purification: The crude product is washed with water and a cold solvent like ethanol. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, chloroform, or acetonitrile) to yield the pure 4'-(aryl)-2,2':6',2''-terpyridine.[2]

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε).

  • Sample Preparation: Prepare a stock solution of the terpyridine derivative in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 1 mM. From this stock solution, prepare a series of dilutions in the range of 1-10 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum of each dilution in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). To determine the molar extinction coefficient (ε), plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit is the molar extinction coefficient.

Steady-State Fluorescence Spectroscopy

This technique provides information on the emission properties, including the emission maximum (λ_em) and the fluorescence quantum yield (Φ_f).

  • Sample Preparation: Prepare dilute solutions of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Measurement: Excite the sample at or near its absorption maximum and record the emission spectrum. The emission and excitation slits should be kept narrow to ensure good spectral resolution.

  • Quantum Yield Determination (Relative Method): The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546). The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Time-Resolved Fluorescence Spectroscopy

This technique is employed to measure the excited-state lifetime (τ) of the fluorescent species.

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used.[10][11][12][13] This setup includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Measurement: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated at a high repetition rate to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and photophysical characterization of electron-donating group substituted terpyridines.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_data Data Analysis Reactants Substituted Benzaldehyde + 2-Acetylpyridine Krohnke Kröhnke Condensation Reactants->Krohnke Purification Purification (Recrystallization) Krohnke->Purification UVVis UV-Vis Spectroscopy (λ_abs, ε) Purification->UVVis Fluorescence Fluorescence Spectroscopy (λ_em, Φ_f) Purification->Fluorescence TCSPC Time-Resolved Spectroscopy (τ) Purification->TCSPC StructureProperty Structure-Property Relationships UVVis->StructureProperty Fluorescence->StructureProperty TCSPC->StructureProperty

General workflow for synthesis and characterization.
Signaling Pathway: Terpyridine-Based Chemosensor

Electron-donating group substituted terpyridines can act as fluorescent chemosensors. The binding of a metal ion to the terpyridine moiety can modulate the intramolecular charge transfer process, leading to a change in the fluorescence output.

chemosensor_pathway cluster_system Chemosensor System cluster_process Sensing Mechanism Sensor Donor-Terpyridine Low Fluorescence Binding Coordination Binding Sensor->Binding Input Analyte Metal Ion (e.g., Zn²⁺) Analyte->Binding Complex Donor-Terpyridine-Metal Complex High Fluorescence Signal Fluorescence 'Turn-On' Complex->Signal Output Binding->Complex Modulation of ICT

Signaling pathway of a fluorescent chemosensor.

References

A Technical Guide to the Electrochemical Properties of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine and its Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrochemical characteristics of the versatile ligand 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine and its coordination complexes. This document summarizes key electrochemical data, details the experimental protocols for its characterization, and visualizes the typical workflow involved in such studies.

Core Electrochemical Properties

The electrochemical behavior of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine and its metal complexes is pivotal to their application in diverse fields such as catalysis, molecular electronics, and medicinal chemistry. The introduction of the electron-donating methoxyphenyl group at the 4'-position of the terpyridine core significantly influences the electronic properties and, consequently, the redox potentials of both the free ligand and its metallic complexes.

Ligand Redox Behavior

The free 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine ligand undergoes reduction at negative potentials. The electron-donating nature of the methoxy group makes this reduction slightly more difficult compared to unsubstituted terpyridine.

Metal Complex Redox Behavior

Upon coordination to a metal center, the electrochemical properties of the system are a combination of metal-centered and ligand-centered redox processes. The specific potentials of these processes are dependent on the nature of the central metal ion. Generally, oxidation is a metal-centered event, while reduction is ligand-centered.

Data Presentation

The following tables summarize the available quantitative electrochemical data for 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine and its metal complexes. All potentials are referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, a standard internal reference in non-aqueous electrochemistry.

CompoundRedox ProcessE½ (V vs. Fc/Fc⁺)SolventSupporting Electrolyte
4'-(4-methoxyphenyl)-2,2':6',2''-terpyridineLigand Reduction-2.677Acetonitrile0.1 M TBAPF₆
[Fe(4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine)₂]²⁺Fe(II)/Fe(III)Data not found--
Ligand Reduction 1Data not found--
Ligand Reduction 2Data not found--
[Co(4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine)₂]²⁺Co(II)/Co(III)Data not found--
Co(II)/Co(I)Data not found--
Ligand ReductionData not found--
[Ru(mttpy)(MeOPhttpy)]²⁺Ru(II)/Ru(III)Data not found--
Ligand ReductionData not found--

Note: While the synthesis and general redox activity of the Fe(II), Co(II), and Ru(II) complexes have been reported, specific quantitative redox potential values were not available in the reviewed literature. "mttpy" refers to 4′-(4-methacryloyloxymethylphenyl)-2,2′:6′,2″-terpyridine and "MeOPhttpy" refers to 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine.

Experimental Protocols

The primary technique for investigating the electrochemical properties of these compounds is cyclic voltammetry (CV). Below is a detailed, representative protocol for conducting such an experiment.

Materials and Equipment
  • Working Electrode: Glassy carbon electrode

  • Counter Electrode: Platinum wire

  • Reference Electrode: Silver wire or Ag/AgCl electrode

  • Electrochemical Cell: A three-electrode cell

  • Potentiostat: A suitable potentiostat capable of performing cyclic voltammetry

  • Inert Gas: High-purity argon or nitrogen

  • Solvent: Acetonitrile (HPLC or spectroscopic grade)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Analyte: 1-2 mM solution of the 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine ligand or its metal complex

  • Internal Standard: Ferrocene

Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode to a mirror finish using alumina slurry on a polishing pad.

    • Rinse the polished electrode thoroughly with deionized water and then with the solvent (acetonitrile).

    • Dry the electrode completely.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, counter, and reference electrodes.

    • Add the desired volume of the supporting electrolyte solution (0.1 M TBAPF₆ in acetonitrile) to the cell.

  • Deoxygenation:

    • Purge the electrolyte solution with the inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Background Scan:

    • Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and to ensure the absence of any interfering redox processes.

  • Analyte Measurement:

    • Add the analyte (the terpyridine ligand or its metal complex) to the cell to achieve the desired concentration (e.g., 1-2 mM).

    • Allow the solution to mix thoroughly.

    • Record the cyclic voltammogram of the analyte over the desired potential range. The scan rate can be varied (e.g., from 50 mV/s to 500 mV/s) to investigate the nature of the redox processes.

  • Internal Referencing:

    • After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution.

    • Record another cyclic voltammogram to determine the position of the Fc/Fc⁺ redox couple.

Data Analysis
  • Determine the half-wave potentials (E½) for each reversible redox couple from the cyclic voltammogram. The E½ is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

  • Reference the measured potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by setting the E½ of the Fc/Fc⁺ couple to 0 V.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and electrochemical characterization of metal complexes of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Electrochemical Characterization Ligand 4'-(4-methoxyphenyl)- 2,2':6',2''-terpyridine Complexation Complexation Reaction Ligand->Complexation 1 eq MetalSalt Metal Salt (e.g., FeCl₂, CoCl₂, RuCl₃) MetalSalt->Complexation 0.5 eq for [M(L)₂] Purification Purification (e.g., Recrystallization) Complexation->Purification Complex [M(ligand)n]Xm Purification->Complex Preparation Sample Preparation (1-2 mM in Acetonitrile + 0.1 M TBAPF₆) Complex->Preparation CV_Measurement Cyclic Voltammetry Measurement Preparation->CV_Measurement Data_Analysis Data Analysis (E½ vs. Fc/Fc⁺) CV_Measurement->Data_Analysis Results Electrochemical Data Table Data_Analysis->Results

The Methoxy Group's Influence on Terpyridine Ligand Electronic Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electronic properties of 2,2':6',2''-terpyridine (tpy), a tridentate heterocyclic ligand, are fundamental to its widespread use in coordination chemistry, materials science, and drug development. The strategic functionalization of the terpyridine core, particularly at the 4'-position, allows for the fine-tuning of these properties. This technical guide provides an in-depth analysis of the effects of introducing a methoxy group (-OCH₃) at the 4'-position of the terpyridine scaffold. The methoxy group, a potent electron-donating group, significantly alters the electronic structure of the ligand, which in turn modulates the photophysical and electrochemical characteristics of both the free ligand and its corresponding metal complexes. This guide summarizes key quantitative data, details relevant experimental and computational protocols, and provides visual representations of the underlying principles and workflows.

Introduction

Terpyridine and its derivatives are of significant interest due to their strong and versatile coordination to a wide range of metal ions. The resulting metal complexes exhibit rich photophysical and electrochemical behaviors, making them suitable for applications such as in catalysis, light-emitting devices, and as therapeutic agents. The electronic nature of the terpyridine ligand plays a crucial role in determining the properties of these complexes.

The introduction of an electron-donating group, such as a methoxy group, at the 4'-position of the central pyridine ring increases the electron density of the terpyridine system. This perturbation of the electronic structure has predictable and tunable consequences on the ligand's absorption and emission of light, its redox behavior, and the energy levels of its frontier molecular orbitals. Understanding these effects is paramount for the rational design of terpyridine-based molecules with desired functionalities.

Electronic Effects of the Methoxy Group

The methoxy group is an electron-donating group through resonance (mesomeric effect) and weakly electron-withdrawing through induction. In the context of the 4'-position of terpyridine, the resonance effect dominates, leading to an overall increase in electron density within the π-system of the ligand.

G Electronic Influence of Methoxy Group on Terpyridine Methoxy_Group Methoxy Group (-OCH₃) Electron-Donating Terpyridine_Core Terpyridine π-System Methoxy_Group->Terpyridine_Core Donates e⁻ density Increased_Electron_Density Increased Electron Density on Terpyridine Core Terpyridine_Core->Increased_Electron_Density HOMO_Destabilization HOMO Energy Level Increases (Destabilization) Increased_Electron_Density->HOMO_Destabilization LUMO_Slight_Destabilization LUMO Energy Level Slightly Increases Increased_Electron_Density->LUMO_Slight_Destabilization Reduced_HOMO_LUMO_Gap Reduced HOMO-LUMO Gap HOMO_Destabilization->Reduced_HOMO_LUMO_Gap Lower_Oxidation_Potential Easier Oxidation (Lower Oxidation Potential) HOMO_Destabilization->Lower_Oxidation_Potential LUMO_Slight_Destabilization->Reduced_HOMO_LUMO_Gap Bathochromic_Shift Red Shift in Absorption (Bathochromic Shift) Reduced_HOMO_LUMO_Gap->Bathochromic_Shift

Figure 1. Logical flow diagram illustrating the electronic effects of a methoxy substituent on the terpyridine core.

Data Presentation

The following tables summarize the key photophysical, electrochemical, and computational data comparing unsubstituted 2,2':6',2''-terpyridine with 4'-methoxy-2,2':6',2''-terpyridine. Data for metal complexes are included to illustrate the downstream effects of ligand modification.

Table 1: Photophysical Properties

Compoundλabs (nm)Molar Extinction Coefficient (ε, M-1cm-1)λem (nm)SolventReference
2,2':6',2''-terpyridine~280, ~305Not specified~350-400Various[1]
4'-(4-methoxyphenyl)-2,2':6',2''-terpyridineNot specifiedNot specified429Not specified[1]
--INVALID-LINK--2Not specifiedNot specifiedNot specifiedNot specified[2]

Note: Direct comparison of molar extinction coefficients and quantum yields for the free ligands is limited in the literature. The emission of many terpyridine transition metal complexes is often quenched.

Table 2: Electrochemical Properties

Compound/ComplexRedox CoupleE1/2 (V vs. Fc/Fc+)SolventSupporting ElectrolyteReference
4'-Chloro-2,2':6',2''-terpyridine (for comparison)Ligand Reduction-2.299Acetonitrile0.1 M TBAPF6[3]
4'-(4-methoxyphenyl)-2,2':6',2''-terpyridineLigand Reduction-2.677Acetonitrile0.1 M TBAPF6[3]
[Os(tpy)2]2+ with electron-donating groupsOs(III)/Os(II)Lower positive potentialAcetonitrileNot specified[2]
[Os(tpy)2]2+ with electron-withdrawing groupsOs(III)/Os(II)Higher positive potentialAcetonitrileNot specified[2]

Table 3: Computational Data (DFT)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational MethodReference
General Trend for Electron-Donating GroupIncreased (Destabilized)Slightly IncreasedDecreasedDFTGeneral Knowledge
Methoxy-substituted aniline (as a model)-5.44-0.684.76B3LYP/6-311++G(d,p)[4]
Unsubstituted Aniline (as a model)-5.71-0.545.17B3LYP/6-311++G(d,p)[4]

Experimental Protocols

Synthesis of 4'-Methoxy-2,2':6',2''-terpyridine

A common and effective method for the synthesis of 4'-substituted terpyridines is the Kröhnke condensation.

G Kröhnke Condensation for 4'-Methoxy-terpyridine Start Starting Materials: - 2-Acetylpyridine - 4-Methoxybenzaldehyde Step1 Base-catalyzed condensation (e.g., KOH in Methanol) Start->Step1 Intermediate Chalcone Intermediate Step1->Intermediate Step2 Cyclization with Ammonia (Aqueous NH₃, Reflux) Intermediate->Step2 Product 4'-Methoxy-2,2':6',2''-terpyridine Step2->Product Purification Purification (Recrystallization from Ethanol) Product->Purification

Figure 2. General workflow for the synthesis of 4'-methoxy-2,2':6',2''-terpyridine via the Kröhnke condensation.

Detailed Methodology:

  • Reaction Setup: To a solution of 2-acetylpyridine (2.0 equivalents) in methanol, add 4-methoxybenzaldehyde (1.0 equivalent).

  • Base and Ammonia Addition: Add potassium hydroxide pellets followed by an aqueous ammonia solution.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Isolation: Upon cooling, the product precipitates out of solution.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent, such as ethanol, to yield the pure 4'-methoxy-2,2':6',2''-terpyridine.[1]

UV-Visible Absorption and Fluorescence Spectroscopy

Methodology:

  • Sample Preparation: Prepare stock solutions of the terpyridine ligands in a spectroscopic grade solvent (e.g., acetonitrile or chloroform) at a concentration of approximately 10-3 M. Prepare a series of dilutions from the stock solution to find an optimal concentration for absorbance measurements (typically in the 10-5 to 10-6 M range).

  • UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm. Use a quartz cuvette with a 1 cm path length. A reference cuvette containing only the solvent is used for baseline correction.

  • Fluorescence Measurement: For emission spectra, use a dilute solution (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects. Excite the sample at a wavelength of maximum absorption (determined from the UV-Vis spectrum). Record the emission spectrum at longer wavelengths than the excitation wavelength.

Cyclic Voltammetry

G Cyclic Voltammetry Experimental Workflow Setup Three-Electrode Cell Setup: - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) Solution_Prep Prepare Analyte Solution: - Terpyridine derivative - Solvent (e.g., Acetonitrile) - Supporting Electrolyte (e.g., 0.1 M TBAPF₆) Setup->Solution_Prep Degassing Degas with Inert Gas (e.g., Argon) for 10-15 min Solution_Prep->Degassing Measurement Perform Cyclic Voltammetry Scan (Varying Scan Rates) Degassing->Measurement Data_Analysis Data Analysis: - Determine Peak Potentials (Epa, Epc) - Calculate Half-Wave Potential (E₁/₂) Measurement->Data_Analysis Standardization Internal Standard (optional): - Add Ferrocene and record scan Data_Analysis->Standardization

Figure 3. A typical workflow for cyclic voltammetry experiments on terpyridine derivatives.

Methodology:

  • Electrochemical Cell: Use a standard three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Solution Preparation: Dissolve the terpyridine derivative in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.

  • Degassing: Purge the solution with an inert gas, such as argon or nitrogen, for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Connect the electrodes to a potentiostat and record the cyclic voltammogram by sweeping the potential over a defined range. Multiple scan rates are often used to assess the reversibility of the redox processes.

  • Data Analysis: Determine the anodic (Epa) and cathodic (Epc) peak potentials. For reversible processes, the half-wave potential (E1/2) is calculated as the average of Epa and Epc. If necessary, an internal standard such as ferrocene/ferrocenium (Fc/Fc+) can be added for potential referencing.[3]

Computational Details (Density Functional Theory)

Methodology:

  • Geometry Optimization: The molecular structures of the terpyridine ligands are optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

  • Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structures. The HOMO-LUMO energy gap is then determined.

  • Software: These calculations are typically performed using computational chemistry software packages such as Gaussian, ORCA, or ADF.

Conclusion

The introduction of a methoxy group at the 4'-position of the 2,2':6',2''-terpyridine ligand has a pronounced and predictable effect on its electronic structure. As an electron-donating group, it increases the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This, in turn, results in a bathochromic shift in the absorption spectrum and a lower oxidation potential. These modifications are crucial for the design of novel terpyridine-based metal complexes with tailored photophysical and electrochemical properties for a wide array of applications in research and development. The experimental and computational protocols outlined in this guide provide a framework for the synthesis, characterization, and theoretical understanding of these important molecules.

References

Literature review of 4'-aryl-2,2':6',2''-terpyridine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4'-Aryl-2,2':6',2''-terpyridine Derivatives: Synthesis, Properties, and Therapeutic Applications

Introduction

The tridentate ligand 2,2':6',2''-terpyridine (tpy) has become a cornerstone in the fields of coordination chemistry, materials science, and medicinal chemistry.[1][2] Its ability to form stable complexes with a vast array of transition metals is due to the thermodynamic chelate effect and the σ-donor/π-acceptor character of its dative M-N pyridine bonds.[2] Among the numerous derivatives, those functionalized at the 4'-position of the central pyridine ring are of particular interest.[2] The introduction of an aryl group at this position (4'-aryl-2,2':6',2''-terpyridine) provides a strategic handle to modulate the electronic, photophysical, and biological properties of the ligand and its corresponding metal complexes.[2][3]

This technical guide provides a comprehensive literature review of 4'-aryl-2,2':6',2''-terpyridine derivatives for researchers, scientists, and drug development professionals. It covers their synthesis, photophysical characteristics, and burgeoning applications as therapeutic agents, with a strong focus on their anticancer properties.

Synthesis of 4'-Aryl-2,2':6',2''-terpyridine Derivatives

The most prevalent and efficient method for synthesizing 4'-aryl-substituted terpyridines is the Kröhnke synthesis.[4][5][6] This reaction involves the condensation of a substituted aryl aldehyde with two equivalents of 2-acetylpyridine in the presence of a base (like potassium hydroxide) and an ammonia source.[4][6] This one-pot, two-step methodology is valued for its simplicity and effectiveness in producing a wide range of structurally diverse terpyridine derivatives.[2] Variations of this method, including the classical route involving an enone (chalcone) intermediate, are also widely used.[5]

G cluster_workflow General Kröhnke Synthesis Workflow reactants 2-Acetylpyridine (2 eq.) + Substituted Aryl Aldehyde (1 eq.) reaction Condensation Reaction (Reflux in Methanol, 4-6h) reactants->reaction base Base (e.g., KOH) + Ammonia Source (aq. NH3) base->reaction product 4'-Aryl-2,2':6',2''-terpyridine Ligand (L) reaction->product Moderate to Excellent Yield purification Purification (Recrystallization from Ethanol) product->purification final_product Pure Ligand purification->final_product

Caption: General workflow for the Kröhnke synthesis of 4'-aryl-2,2':6',2''-terpyridines.

Experimental Protocol: Kröhnke Synthesis

The following is a representative experimental protocol for the synthesis of 4'-aryl-substituted 2,2':6',2''-terpyridine ligands, based on procedures described in the literature.[4][6]

  • Reactant Mixture: To a solution of 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 ml), add the desired substituted aryl aldehyde (10.0 mmol).

  • Addition of Base and Ammonia: Add potassium hydroxide (KOH) pellets (1.54 g, 24 mmol) to the mixture, followed by a 35% aqueous ammonia solution (40.0 ml).

  • Reaction: The reaction mixture is refluxed for a period of 4–6 hours.

  • Isolation: After cooling, the crude product precipitates. It is then filtered and washed with water and cold ethanol.[1]

  • Purification: The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure terpyridine ligand.[1][4]

Data Presentation: Synthesis Yields

The versatility of the Kröhnke synthesis allows for the preparation of a wide range of derivatives with varying yields depending on the nature of the aryl substituent.

Ligand Designation4'-Aryl SubstituentYield (%)Reference
L4 4-Methoxyphenyl62%[6]
L7 4-Trifluoromethylphenyl68%[4][6]
L8 3-Nitrophenyl75%[6]
L9 4-Nitrophenyl70%[4]
bitpy 1H-Benzimidazol-2-yl82%[1]

Physicochemical and Photophysical Properties

4'-Aryl-2,2':6',2''-terpyridine derivatives exhibit interesting electronic and optical properties that can be systematically tuned by altering the substituent on the 4'-aryl ring.[7] Their UV-Vis absorption spectra typically show intense bands in the UV region, corresponding to π–π* transitions of the terpyridine core.[7][8] The introduction of electron-donating or π-conjugated groups can shift these absorption bands and influence the ligand's fluorescence properties.[8][9]

Metal complexation significantly alters these properties. The chelation of a metal ion enhances the electron-withdrawing character of the terpyridine moiety, often leading to new charge-transfer bands in the visible region, such as metal-to-ligand charge transfer (MLCT) or intraligand charge transfer (ILCT) transitions.[10][11]

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical data for several representative 4'-aryl-terpyridine ligands dissolved in chloroform (CHCl₃).

Ligand Designation4'-Aryl SubstituentAbsorption λmax (nm)Emission λem (nm)Reference
L4 4-Methoxyphenyl248371, 746, 855[6]
L7 4-Trifluoromethylphenyl234345, 723, 852[4][6]
L8 3-Nitrophenyl253361, 723, 849[6]
L9 4-Nitrophenyl247403, 720, 851[4]

Applications in Drug Development and Medicinal Chemistry

Both free terpyridine ligands and their transition metal complexes have garnered significant attention as potential therapeutic agents, particularly for their anticancer properties.[1][12][13] The planar structure of the terpyridine ligand facilitates noncovalent interactions with DNA, such as π-stacking with base pairs, while metal complexes can bind covalently.[14]

A primary mechanism of action for many of these compounds is the induction of cellular redox stress.[12] Cancer cells, which often have a compromised antioxidant system, are particularly vulnerable to increases in intracellular reactive oxygen species (ROS).[12] This ROS generation can trigger downstream signaling pathways leading to cell cycle arrest, apoptosis, and autophagy.[12][14][15][16]

G cluster_pathway Proposed Anticancer Mechanism of Action cluster_cell compound Terpyridine Derivative or Metal Complex uptake Cellular Uptake compound->uptake cell Cancer Cell ros Increased ROS (Reactive Oxygen Species) uptake->ros Intracellular Action dna DNA Interaction (Intercalation / Cleavage) uptake->dna Intracellular Action death Programmed Cell Death ros->death cycle Cell Cycle Inhibition (G0/G1 Arrest) dna->cycle cycle->death apoptosis Apoptosis death->apoptosis autophagy Autophagy death->autophagy

Caption: Proposed mechanism for the anticancer activity of 4'-aryl-terpyridine derivatives.

Antiproliferative Activity

A significant body of research demonstrates the potent antiproliferative activity of these compounds against various cancer cell lines.[12] Interestingly, in many cases, the free ligand exhibits cytotoxicity comparable to, or even exceeding, its metal complexes, challenging the traditional view that complexation is essential for activity.[13][16] For instance, a lipophilic terpyridine derivative showed nanomolar IC₅₀ values against the MCF-7 breast cancer cell line.[16]

Metal complexes with gold(III), platinum(II), manganese(II), copper(II), and ruthenium(II) have been extensively studied.[14][15][17][18] The choice of metal and the aryl substituent on the terpyridine can fine-tune the compound's selectivity and potency.[14][15] For example, introducing methoxy groups to the phenyl substituent of terpyridine was found to enhance the cytotoxic activity of its Au(III) and Pt(II) complexes against colorectal carcinoma cells.[15] Similarly, novel platinum(II) complexes have shown antiproliferative effects greater than the clinical drug cisplatin in certain cancer cell lines.[18]

Data Presentation: In Vitro Anticancer Activity

The table below presents a selection of IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Compound / ComplexCancer Cell LineIC₅₀ (µM)Reference
tmp-terpy (Ligand)HCT116 (Colorectal)> 50[15]
--INVALID-LINK--₂ HCT116 (Colorectal)0.28[15]
--INVALID-LINK-- HCT116 (Colorectal)1.25[15]
4'-(1-decyl-2,3-triazol-4-yl)phenyl-tpy MCF-7 (Breast)0.04[16]
--INVALID-LINK--₂ HCT116DoxR (Resistant Colorectal)0.16[10]
--INVALID-LINK--₂ HCT116DoxR (Resistant Colorectal)0.15[10]
[Pt(TpyNH₂)Cl]Cl A2780 (Ovarian)0.40[18]
Cisplatin A2780 (Ovarian)0.77[18]

Conclusion and Future Outlook

4'-Aryl-2,2':6',2''-terpyridine derivatives represent a versatile and highly tunable class of compounds with significant potential in medicinal chemistry. The ease of their synthesis via methods like the Kröhnke reaction allows for extensive structural modification, enabling the fine-tuning of their photophysical and biological properties. Research has firmly established their promise as anticancer agents, acting through mechanisms such as ROS generation and the induction of programmed cell death.

Future research will likely focus on several key areas:

  • Rational Drug Design: Leveraging computational tools to predict the properties of novel derivatives and guide synthetic efforts.[19]

  • Targeted Delivery: Incorporating biomolecules or targeting moieties to improve selectivity for cancer cells and reduce off-target toxicity.[18]

  • Combination Therapies: Investigating the synergistic effects of terpyridine-based compounds with existing chemotherapeutic agents.[15]

  • Expanding Therapeutic Applications: Exploring the potential of these compounds against other diseases, leveraging their strong metal-chelating properties.

The continued exploration of 4'-aryl-2,2':6',2''-terpyridines and their metal complexes holds great promise for the development of the next generation of therapeutic agents.

References

Navigating the Solubility Landscape of 4'-(4-methoxyphenyl)-terpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-(4-methoxyphenyl)-terpyridine, a key intermediate in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its behavior in common organic solvents and standardized protocols for solubility determination.

Core Executive Summary

4'-(4-methoxyphenyl)-terpyridine is a white to yellowish crystalline powder with established applications as a ligand in coordination chemistry and as a precursor for functional materials and pharmaceutical compounds.[1] While precise quantitative solubility data is not extensively published, a qualitative understanding of its solubility is crucial for its application in synthesis, purification, and formulation. This guide synthesizes available information and provides a robust experimental framework for researchers to determine its solubility for their specific applications.

Qualitative Solubility Profile

Based on available literature and chemical supplier information, the solubility of 4'-(4-methoxyphenyl)-terpyridine can be summarized as follows. The compound is generally soluble in several common organic solvents but exhibits poor solubility in water.[1][2] Synthesis and purification procedures often leverage its differential solubility in various solvents, particularly its temperature-dependent solubility in alcohols.

SolventQualitative SolubilityRemarks
WaterInsoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[2]
Dichloromethane (DCM)Soluble[2]
ChloroformSolubleRecrystallization has been performed from a chloroform-methanol mixture.[3]
EthanolSolublePurification is often carried out using ethanol.[4] It is also noted to be slightly soluble in ethanol.[2] Synthesis protocols mention washing the compound with cold ethanol, suggesting lower solubility at reduced temperatures.[5] Recrystallization from an ethanol-water mixture has also been reported, indicating temperature-dependent solubility.[5]
MethanolSolubleUsed as a co-solvent with chloroform for recrystallization.[3] A related compound, 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine, has been recrystallized from methanol.[6]

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of 4'-(4-methoxyphenyl)-terpyridine in a specific solvent, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

I. Materials and Equipment
  • 4'-(4-methoxyphenyl)-terpyridine (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

II. Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4'-(4-methoxyphenyl)-terpyridine to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 4'-(4-methoxyphenyl)-terpyridine.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of 4'-(4-methoxyphenyl)-terpyridine in the chosen solvent at the specified temperature using the following formula:

    Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of a compound can be visualized as follows:

Solubility_Workflow A Start: Excess Solute + Known Volume of Solvent B Equilibration (Constant Temperature Shaking) A->B C Settling of Undissolved Solute B->C D Syringe Filtration of Supernatant C->D E Dilution of Filtered Sample D->E F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G Calculation of Solubility F->G H End: Solubility Data G->H

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for 4'-(4-methoxyphenyl)-terpyridine remains to be extensively documented in publicly available literature, this guide provides a solid foundation based on qualitative observations from synthesis and purification processes. For researchers requiring precise solubility values, the detailed experimental protocol outlined herein offers a standardized and reliable method. Adherence to this protocol will enable the generation of accurate and reproducible solubility data, which is indispensable for the effective utilization of 4'-(4-methoxyphenyl)-terpyridine in diverse scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Ruthenium(II) Complexes with 4'-(4-methoxyphenyl)-terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Ruthenium(II) complexes featuring the 4'-(4-methoxyphenyl)-terpyridine ligand. The information is tailored for professionals in chemical synthesis, cancer research, and drug development, offering detailed experimental protocols and insights into the biological evaluation of these promising metallodrug candidates.

Introduction

Ruthenium(II) polypyridyl complexes, particularly those incorporating terpyridine ligands, have garnered significant attention in medicinal chemistry. Their unique photophysical and electrochemical properties, coupled with their potential to overcome resistance to traditional platinum-based anticancer drugs, make them a compelling class of compounds for therapeutic development. The 4'-(4-methoxyphenyl)-terpyridine ligand, with its electron-donating methoxy group, can be utilized to fine-tune the electronic properties and biological activity of the resulting ruthenium complex. These complexes often exhibit potent cytotoxicity against various cancer cell lines, inducing cell death through mechanisms such as apoptosis.

Synthesis of Ru(4'-(4-methoxyphenyl)terpyridine)₂₂

A general and efficient method for the synthesis of homoleptic bis(terpyridine) Ruthenium(II) complexes involves the reaction of the terpyridine ligand with a ruthenium salt under microwave irradiation. This method significantly reduces reaction times compared to conventional heating.

Experimental Protocol: Synthesis of the Homoleptic Complex

A suspension of RuCl₃·xH₂O (1 equivalent) and 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine (2 equivalents) in ethanol is degassed with argon. The mixture is then subjected to microwave irradiation. Following the reaction, an excess of ammonium hexafluorophosphate (NH₄PF₆) is added to precipitate the crude product. Purification is typically achieved by column chromatography.

Diagram of the Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product RuCl3 RuCl₃·xH₂O Microwave Ethanol, Degas (Ar) Microwave Irradiation RuCl3->Microwave Ligand 4'-(4-methoxyphenyl)- terpyridine (2 eq.) Ligand->Microwave Precipitation Add NH₄PF₆ Precipitate Product Microwave->Precipitation Chromatography Column Chromatography (Silica gel) Precipitation->Chromatography Final_Product Ru(MeOPh-tpy)₂₂ Chromatography->Final_Product

Caption: General workflow for the synthesis of the homoleptic Ruthenium(II) complex.

Characterization Data

The synthesized complex can be characterized using various spectroscopic and electrochemical techniques. Below is a table summarizing typical data obtained for similar Ru(II) bis(terpyridine) complexes.

ParameterMethodExpected Data
Identity & Purity
Mass SpectrometryESI-MSMolecular ion peak corresponding to [M - PF₆]⁺ and/or [M - 2PF₆]²⁺
Elemental AnalysisCHN AnalysisCalculated and found values for Carbon, Hydrogen, and Nitrogen should be in close agreement (within ±0.4%).
Structural Analysis
¹H NMR(CD₃CN)Complex pattern of signals in the aromatic region (7.0-9.0 ppm). Protons on the terpyridine ligands will show characteristic shifts upon coordination to the Ruthenium center.
¹³C NMR(CD₃CN)Resonances corresponding to the carbon atoms of the terpyridine and methoxyphenyl groups.
Photophysical Properties
UV-Vis AbsorptionAcetonitrileIntense ligand-centered (π-π*) transitions in the UV region and a broad, less intense metal-to-ligand charge transfer (MLCT) band in the visible region (~450-550 nm).[1]
EmissionAcetonitrile (deaerated)Luminescence in the red region of the spectrum (~650-750 nm) upon excitation of the MLCT band.[1]
Electrochemical Properties
Cyclic VoltammetryAcetonitrile, TBAPF₆A reversible one-electron oxidation wave corresponding to the Ru(II)/Ru(III) couple and one or more reversible reduction waves associated with the terpyridine ligands.[2]

Application in Cancer Research: Cytotoxicity and Mechanism of Action

Ruthenium(II) terpyridine complexes have shown significant promise as anticancer agents. Their mechanism of action often involves the induction of apoptosis, a form of programmed cell death, in cancer cells.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the Ruthenium(II) complex and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Diagram of the MTT Assay Workflow

Cell_Seeding Seed Cells in 96-well Plate Incubation1 Incubate Overnight Cell_Seeding->Incubation1 Treatment Add Ru(II) Complex (Serial Dilutions) Incubation1->Treatment Incubation2 Incubate (e.g., 48h) Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent Incubation3->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Calculate IC₅₀ Absorbance->Analysis

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

Proposed Signaling Pathway for Apoptosis Induction

Ruthenium(II) terpyridine complexes can induce apoptosis through the mitochondrial (intrinsic) pathway.[5][6] This process involves the permeabilization of the mitochondrial outer membrane and the subsequent activation of a caspase cascade.

Diagram of the Apoptosis Signaling Pathway

cluster_cell Cancer Cell Ru_Complex Ru(II) Terpyridine Complex Mitochondrion Mitochondrion Ru_Complex->Mitochondrion Induces Mitochondrial Membrane Permeabilization Bcl2 Bcl-2 Family (e.g., Bax, Bak) Mitochondrion->Bcl2 Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed mitochondrial pathway of apoptosis induced by the Ru(II) complex.

Conclusion

The synthesis of Ruthenium(II) complexes with 4'-(4-methoxyphenyl)-terpyridine offers a versatile platform for the development of novel anticancer agents. The protocols and data presented herein provide a foundation for researchers to synthesize, characterize, and evaluate the biological activity of these promising compounds. Further investigation into their detailed mechanisms of action, cellular uptake, and in vivo efficacy will be crucial for their translation into clinical applications.

References

Application Notes and Protocols for 4'-(4-methoxyphenyl)-terpyridine in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4'-(4-methoxyphenyl)-terpyridine as a photosensitizer in Dye-Sensitized Solar Cells (DSSCs). While this molecule can act as a ligand in more complex metal-based dyes, the following protocols also outline its potential application as a metal-free organic photosensitizer.

Introduction

Dye-Sensitized Solar Cells (DSSCs) are a promising class of photovoltaic devices that mimic the natural process of photosynthesis to convert light into electrical energy. The core of a DSSC is a photosensitizer (dye) that absorbs light and injects electrons into a wide-bandgap semiconductor. 4'-(4-methoxyphenyl)-terpyridine is a versatile organic compound that, due to its electronic and structural properties, can be utilized as a key component in photosensitizers for DSSCs. Its terpyridine core provides strong coordination capabilities for forming stable metal complexes (e.g., with Ruthenium or Zinc), which are efficient photosensitizers. The methoxyphenyl group acts as an electron-donating unit, which can enhance the light-harvesting properties of the molecule.

Principle of DSSC Operation with a Terpyridine-Based Sensitizer

The operation of a DSSC involves several key steps, initiated by the absorption of light by the photosensitizer adsorbed onto a mesoporous semiconductor layer, typically titanium dioxide (TiO₂).

  • Light Absorption: The photosensitizer (S) absorbs photons from sunlight, promoting an electron to an excited state (S*).

  • Electron Injection: The excited electron is injected into the conduction band of the TiO₂ semiconductor.

  • Electron Transport: The injected electrons travel through the porous TiO₂ network to the photoanode and then through an external circuit, generating an electric current.

  • Dye Regeneration: The oxidized photosensitizer (S+) is regenerated by accepting an electron from a redox mediator, commonly an iodide/triiodide (I⁻/I₃⁻) couple, in an electrolyte solution.

  • Mediator Regeneration: The oxidized redox mediator is reduced back to its original state at the counter electrode by the electrons that have traveled through the external circuit.

DSSC_Principle cluster_counter_electrode Counter Electrode TiO2 TiO₂ Conduction Band External_Circuit External Circuit TiO2->External_Circuit 3. Electron Transport Dye_GS Sensitizer (S) Dye_ES Sensitizer (S*) Dye_ES->TiO2 2. Electron Injection Dye_ES->Dye_GS 4. Dye Regeneration Redox_Ox I₃⁻ Redox_Red 3I⁻ Redox_Ox->Redox_Red 5. Mediator Regeneration CE Pt Catalyst Light Light (hν) Light->Dye_GS 1. Light Absorption External_Circuit->CE

Quantitative Data

While specific performance data for DSSCs using solely 4'-(4-methoxyphenyl)-terpyridine as the photosensitizer is not extensively reported, data from a ruthenium(II) complex incorporating a functionalized 4'-terpyridine ligand provides a valuable benchmark for expected performance.

Table 1: Photovoltaic Performance of a Representative Terpyridine-Based Ruthenium(II) Complex in a DSSC [1]

PhotosensitizerVoc (V)Jsc (mA/cm²)Fill Factor (FF)Efficiency (η) (%)
Ru(II) complex with 4'-functionalized terpyridine ligand0.6912.84-4.97

Note: The Fill Factor was not specified in the source material. Voc (Open-circuit voltage), Jsc (Short-circuit current density), and η (Power conversion efficiency) are key parameters for evaluating solar cell performance.[2]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of the photosensitizer and the fabrication and characterization of a DSSC.

This protocol is based on a modified Kröhnke pyridine synthesis.

Materials:

  • 4-methoxybenzaldehyde

  • 2-acetylpyridine

  • Ethanol

  • Potassium hydroxide (KOH)

  • Aqueous ammonia (25%)

  • Deionized water

Procedure:

  • Dissolve 4-methoxybenzaldehyde and 2-acetylpyridine in ethanol in a round-bottom flask.

  • To this solution, add potassium hydroxide pellets and aqueous ammonia.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration.

  • Wash the precipitate with deionized water and then with a 1:1 water-ethanol mixture.

  • Dry the product under vacuum to yield 4'-(4-methoxyphenyl)-terpyridine as a crystalline powder.

This protocol outlines the assembly of a standard DSSC device.

DSSC_Fabrication_Workflow start Start prep_photoanode Prepare Photoanode (FTO glass + TiO₂ paste) start->prep_photoanode sintering Sinter TiO₂ Film prep_photoanode->sintering dye_sensitization Dye Sensitization (Immerse in dye solution) sintering->dye_sensitization assembly Assemble Cell (Sandwich electrodes) dye_sensitization->assembly prep_counter_electrode Prepare Counter Electrode (FTO glass + Pt catalyst) prep_counter_electrode->assembly electrolyte_injection Inject Electrolyte assembly->electrolyte_injection sealing Seal the Device electrolyte_injection->sealing end DSSC Ready for Characterization sealing->end

A. Preparation of the Photoanode (Working Electrode):

  • Cleaning of FTO Glass: Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Deposition of TiO₂ Paste: Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.

  • Sintering: Sinter the TiO₂-coated FTO glass in a furnace at 450°C for 30 minutes to ensure good mechanical stability and electrical contact.

  • Dye Sensitization: After cooling to room temperature, immerse the TiO₂ electrode in a solution of the 4'-(4-methoxyphenyl)-terpyridine-based photosensitizer (typically 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol) for 12-24 hours. After sensitization, rinse the electrode with the solvent to remove non-adsorbed dye molecules and dry it.

B. Preparation of the Counter Electrode:

  • Clean another FTO glass substrate using the same procedure as for the photoanode.

  • Deposit a thin layer of a platinum catalyst (e.g., a drop of H₂PtCl₆ solution in isopropanol) onto the conductive side of the FTO glass.

  • Heat the electrode at 400°C for 15 minutes to form a catalytic platinum layer.

C. Assembly of the DSSC:

  • Place the dye-sensitized photoanode and the platinum-coated counter electrode together in a sandwich-like configuration, with the conductive sides facing each other.

  • Use a thin thermoplastic sealant (e.g., Surlyn) as a spacer between the electrodes and heat-press to seal the edges, leaving two small holes for electrolyte injection.

  • Introduce the electrolyte solution (e.g., a solution of lithium iodide, iodine, and 4-tert-butylpyridine in acetonitrile) into the space between the electrodes through one of the holes via vacuum backfilling.

  • Seal the holes with a sealant and a small piece of glass to prevent electrolyte leakage.

A. Photovoltaic Performance Measurement:

  • Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) to illuminate the fabricated DSSC.

  • Measure the current-voltage (I-V) characteristics of the cell using a source meter.

  • From the I-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η). The fill factor is calculated as FF = (Vmax × Jmax) / (Voc × Jsc), and the efficiency is calculated as η (%) = (Voc × Jsc × FF) / Pin × 100, where Pin is the incident light power density.[2][3][4]

B. Electrochemical Impedance Spectroscopy (EIS):

  • Perform EIS measurements to investigate the charge transfer processes and recombination kinetics within the DSSC.

  • Apply a small AC voltage perturbation over a range of frequencies to the cell at a specific DC bias (usually Voc) under illumination.

  • Analyze the resulting Nyquist plot to extract information about the charge transfer resistance at the TiO₂/dye/electrolyte interface and the counter electrode, as well as the electron lifetime in the photoanode.

Logical_Relationship cluster_synthesis Molecular Design & Synthesis cluster_fabrication Device Fabrication cluster_characterization Performance Characterization cluster_data Data Analysis synthesis Synthesis of 4'-(4-methoxyphenyl)-terpyridine fabrication DSSC Fabrication synthesis->fabrication iv_measurement I-V Measurement fabrication->iv_measurement eis Electrochemical Impedance Spectroscopy (EIS) fabrication->eis performance_metrics Photovoltaic Parameters (Voc, Jsc, FF, η) iv_measurement->performance_metrics charge_dynamics Charge Transfer & Recombination Kinetics eis->charge_dynamics

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents and iodine.

  • Exercise caution when working with high-temperature furnaces during the sintering process.

By following these detailed protocols, researchers can effectively utilize 4'-(4-methoxyphenyl)-terpyridine and its derivatives as photosensitizers for the fabrication and characterization of Dye-Sensitized Solar Cells.

References

Application Notes & Protocols: Functionalized Terpyridines in Catalytic C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,2':6',2''-terpyridine (tpy) framework has become a cornerstone in coordination chemistry and catalysis. As a tridentate NNN-type pincer ligand, terpyridine forms stable and well-defined complexes with a variety of transition metals.[1][2][3] Functionalized terpyridines, in particular, allow for the fine-tuning of the steric and electronic properties of the resulting metal complexes, enhancing their catalytic activity, stability, and solubility.[3][4] These ligands are particularly effective in stabilizing metals in lower oxidation states, a key feature for promoting challenging carbon-carbon (C-C) bond-forming reactions.[5][6] This document provides an overview of their application in key C-C cross-coupling reactions, complete with quantitative data and detailed experimental protocols.

Synthesis of Functionalized Terpyridines

The synthesis of tailored terpyridine ligands is a critical first step. Several methodologies exist, with the Kröhnke reaction and palladium-catalyzed cross-coupling reactions being the most prevalent.[1][4][7] The Kröhnke method involves the condensation of 2-acetylpyridine with various substituted aryl aldehydes.[4] Alternatively, cross-coupling reactions like Suzuki, Negishi, and Stille couplings allow for the introduction of diverse functional groups at specific positions of the pyridine rings, though challenges such as catalyst inhibition by the terpyridine product can arise.[1][5][8]

G cluster_synthesis Synthesis of Functionalized Terpyridines cluster_routes Synthetic Routes start Starting Materials (e.g., 2-acetylpyridine, aryl aldehydes, 2,6-dihalopyridines) krohnke Kröhnke Reaction (Condensation) start->krohnke Route 1 coupling Pd-Catalyzed Cross-Coupling (Suzuki, Stille, etc.) start->coupling Route 2 product Functionalized Terpyridine Ligand krohnke->product coupling->product complexation Complexation with Metal Salt (e.g., PdCl₂, NiI₂) product->complexation catalyst Active Metal-Terpyridine Catalyst complexation->catalyst

Caption: General workflow for the synthesis of terpyridine-metal catalysts.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and terpyridine-palladium complexes have been shown to be effective catalysts, particularly for reactions in aqueous media. Polymer-supported terpyridine-Pd(II) complexes offer the advantages of high stability, reusability, and operation under aerobic conditions.[9]

Quantitative Data Summary
EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
1IodobenzenePhenylboronic acidPS-PEG-tpy-Pd(II) (1.0)K₂CO₃H₂O801299[9]
24-BromoacetophenonePhenylboronic acidPS-PEG-tpy-Pd(II) (1.0)K₂CO₃H₂O801298[9]
34-Iodoanisole4-Methylphenylboronic acidPS-PEG-tpy-Pd(II) (1.0)K₂CO₃H₂O801299[9]
44-Bromobenzaldehyde4-Methoxyphenylboronic acidPS-PEG-tpy-Pd(II) (1.0)K₂CO₃H₂O801296[9]

PS-PEG-tpy-Pd(II): Polystyrene-poly(ethylene glycol) resin-supported terpyridine palladium(II) complex.

Experimental Protocol: Suzuki-Miyaura Coupling in Water

This protocol is adapted from methodologies using polymer-supported terpyridine palladium catalysts.[9]

  • Reaction Setup: To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and the polymer-supported terpyridine-Pd(II) catalyst (1 mol%).

  • Solvent Addition: Add 5 mL of deionized water to the vial.

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 80°C. Stir the mixture vigorously for 12 hours under aerobic conditions.

  • Work-up: After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Catalyst Recovery: The heterogeneous catalyst can be recovered by simple filtration, washed with water and ethyl acetate, and dried for reuse.[9]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Catalytic Cycle

G pd0 [Pd⁰(tpy)] pd_add [Ar-Pdᴵᴵ(tpy)-X] pd0->pd_add label_oa Oxidative Addition pd0->label_oa Ar-X pd_trans [Ar-Pdᴵᴵ(tpy)-Ar'] pd_add->pd_trans label_tm Transmetalation pd_add->label_tm Ar'B(OH)₂ Base pd_trans->pd0 label_re Reductive Elimination pd_trans->label_re Ar-Ar' cycle_center Suzuki-Miyaura Cycle label_oa->pd_add label_tm->pd_trans label_re->pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Application in Mizoroki-Heck Cross-Coupling

The Mizoroki-Heck reaction, which forms a substituted alkene from an aryl halide and an alkene, is another fundamental C-C bond-forming reaction.[10] Terpyridine-ligated palladium catalysts have demonstrated high activity and stability in this transformation, often functioning under phosphine-free conditions which simplifies product purification.[10][11]

Quantitative Data Summary
EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
14-BromoacetophenoneStyrenePd(OAc)₂ (1) / Ligand (2)K₂CO₃DMF/H₂O80495[12]
24-BromobenzaldehydeStyrenePd(OAc)₂ (1) / Ligand (2)K₂CO₃DMF/H₂O80492[12]
34-BromotolueneStyrenePd(OAc)₂ (1) / Ligand (2)K₂CO₃DMF/H₂O80688[12]
4Iodobenzenen-Butyl acrylatePS-PEG-tpy-Pd(II) (1.0)Et₃NH₂O801299[9]

Ligand used in entries 1-3 is a 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt, which forms an in-situ Pd-NHC complex. While not a terpyridine, the conditions are representative of modern Heck catalysis. Entry 4 uses a tpy-based catalyst.

Experimental Protocol: Mizoroki-Heck Coupling

This protocol is a representative procedure based on modern phosphine-free palladium catalysis.[9][12]

  • Catalyst Pre-formation (if needed): In a Schlenk tube under an inert atmosphere (e.g., Argon), stir the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the terpyridine ligand (1-2 mol%) in the reaction solvent for 15-20 minutes.

  • Reagent Addition: To the catalyst solution, add the aryl halide (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., K₂CO₃ or Et₃N, 2.0 mmol).

  • Reaction Conditions: Seal the tube and immerse it in a preheated oil bath at the specified temperature (e.g., 80-120°C). Stir for the required duration (4-12 hours).

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic phases, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the pure product.

Catalytic Cycle

G pd0 [Pd⁰(tpy)] pd_add [Ar-Pdᴵᴵ(tpy)-X] pd0->pd_add Ar-X pd_ins Coordination Complex pd_add->pd_ins Alkene pd_elim β-Hydride Elimination Intermediate pd_ins->pd_elim Migratory Insertion pd_elim->pd0 Product + HX cycle_center Mizoroki-Heck Cycle

Caption: Key steps in the catalytic cycle of the Mizoroki-Heck reaction.

Application in Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes. Terpyridine-based catalysts, often supported on solid matrices, facilitate this reaction, frequently under copper-free conditions which prevents the undesirable homocoupling of alkynes.[13][14]

Quantitative Data Summary
EntryAryl HalideAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
1IodobenzenePhenylacetylenePS-PEG-tpy-Pd(II) (1.0)Et₃NH₂O601299[9]
24-IodoanisolePhenylacetylenePd-prePAN (2.0)K₂CO₃DMF1002495[13]
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)Et₃NDMF100396[15]
44-Iodoanisole1-Heptyne(cinnamyl)PdCl₂ (0.1) / cBRIDP (0.3)K₃PO₄H₂O451891[16]

Note: Entries 2-4 use non-terpyridine ligands but represent common conditions for Sonogashira reactions that can be adapted for terpyridine systems.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is based on procedures utilizing heterogeneous or water-soluble palladium catalysts.[9][16]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine the aryl halide (1.0 mmol), terminal alkyne (1.2-1.5 mmol), base (e.g., Et₃N or K₃PO₄, 2.0-3.0 mmol), and the terpyridine-palladium catalyst (0.1-2.0 mol%).

  • Solvent: Add the appropriate solvent (e.g., water, DMF, or acetonitrile, 5 mL).

  • Reaction Conditions: Heat the mixture to the required temperature (e.g., 60-100°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. If using a heterogeneous catalyst, filter it off. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle

G pd0 [Pd⁰(tpy)] pd_add [Ar-Pdᴵᴵ(tpy)-X] pd0->pd_add Ar-X (Oxidative Addition) pd_alk [Ar-Pdᴵᴵ(tpy)-C≡CR] pd_add->pd_alk R-C≡C-H, Base (Deprotonation & Ligand Exchange) pd_alk->pd0 Ar-C≡CR (Reductive Elimination) cycle_center Sonogashira Cycle (Cu-free)

Caption: Simplified copper-free Sonogashira catalytic cycle.

Conclusion: Functionalized terpyridines are highly versatile and robust ligands for transition metal-catalyzed C-C bond formation. Their ability to form stable complexes enhances catalyst longevity and performance, enabling high yields under often mild and environmentally benign conditions, such as in aqueous media.[1][9] The modularity of terpyridine synthesis allows for the development of tailored catalysts for specific applications, including asymmetric catalysis and materials science, making them an invaluable tool for researchers in organic synthesis and drug development.[2][7]

References

Application Notes and Protocols: 4'-(4-Methoxyphenyl)-terpyridine Metal Complexes for Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of 4'-(4-methoxyphenyl)-terpyridine and its metal complexes in the field of supramolecular chemistry. Detailed experimental protocols and quantitative data are presented to facilitate the use of these versatile building blocks in research and development.

Introduction

Terpyridine-based ligands are a cornerstone in supramolecular chemistry due to their strong and well-defined coordination to a variety of metal ions. The resulting metal-ligand complexes serve as rigid and linear building blocks, or tectons, for the construction of complex, higher-order supramolecular architectures. The 4'-(4-methoxyphenyl)-terpyridine ligand, in particular, offers a readily tunable platform. The methoxy group can influence the electronic properties of the system and provides a potential site for further functionalization, making it a valuable tool in materials science, catalysis, and the development of novel therapeutics.[1][2]

These notes will detail the synthesis of the ligand and its metal complexes, provide key quantitative data for a range of complexes, and present protocols for the investigation of their supramolecular assembly.

Data Presentation

Physicochemical and Spectroscopic Data of 4'-(4-Methoxyphenyl)-terpyridine and its Metal Complexes

The following tables summarize key data for the 4'-(4-methoxyphenyl)-terpyridine ligand and some of its common metal complexes. This data is essential for the characterization and comparison of these compounds.

CompoundFormulaM.W. ( g/mol )M.P. (°C)AppearanceRef.
4'-(4-methoxyphenyl)-terpyridineC₂₂H₁₇N₃O339.39167-168White crystalline powder[3]
ComplexFormulaM.W. ( g/mol )Appearanceλₘₐₓ (nm)λₑₘ (nm)Ref.
[Zn(4'-(4-methoxyphenyl)-tpy)(SO₄)]C₂₂H₁₇N₃O₅SZn500.83Greyish-purple amorphous solid286454, 856[4]
--INVALID-LINK--₂C₄₄H₃₄CoF₁₂N₆O₂P₂1027.64Clay-brown amorphous solid286426, 704, 856[4]
--INVALID-LINK--₂C₄₄H₃₄F₁₂FeN₆O₂P₂1024.55Dark-purple amorphous solid336409, 503, 759, 854[5]

*tpy = terpyridine

Crystallographic Data for 4'-(4-Methoxyphenyl)-terpyridine

The single crystal X-ray diffraction data provides precise information on the geometry of the ligand.

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)19.9573 (5)
b (Å)5.1670 (1)
c (Å)16.7568 (6)
β (°)90.069 (1)
V (ų)1726.69 (8)
Z4
Dihedral angle between methoxyphenyl and central pyridine ring (°)6.17 (7)

Data obtained from the Cambridge Crystallographic Data Centre, CCDC 630726.

Experimental Protocols

Synthesis of 4'-(4-Methoxyphenyl)-terpyridine

This protocol is based on the Kröhnke condensation reaction.

Materials:

  • 2-acetylpyridine

  • 4-methoxybenzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Aqueous ammonia (25%)

Procedure:

  • To a solution of 4-methoxybenzaldehyde (1 equivalent) in ethanol, add 2-acetylpyridine (2 equivalents).

  • To this mixture, add potassium hydroxide pellets (4 equivalents) and stir at room temperature for 10 minutes.

  • Slowly add aqueous ammonia (a sufficient amount to act as the nitrogen source for the central pyridine ring) to the reaction mixture.

  • Incubate the reaction at 37°C for 24 hours.

  • After 24 hours, add an additional small portion of aqueous ammonia and then cool the reaction mixture to -20°C.

  • The resulting white precipitate is collected by filtration and washed with cold ethanol.

  • For further purification, the product can be recrystallized from an ethanol-water mixture.

  • The purified product is collected by filtration, washed sequentially with cold ethanol and petroleum ether, and finally dried under high vacuum.

General Synthesis of Metal Complexes

Materials:

  • 4'-(4-methoxyphenyl)-terpyridine

  • Desired metal salt (e.g., Zn(SO₄)·7H₂O, Co(PF₆)₂, Fe(PF₆)₂)

  • Methanol

  • Dichloromethane

Procedure:

  • Dissolve the 4'-(4-methoxyphenyl)-terpyridine ligand (2 equivalents) in dichloromethane.

  • In a separate flask, prepare a hot solution of the metal salt (1 equivalent) in methanol.

  • Add the hot methanolic solution of the metal salt dropwise to the stirred solution of the terpyridine ligand.

  • A color change should be observed upon addition, indicating complex formation.

  • Continue stirring the reaction mixture at room temperature for a few hours.

  • The resulting precipitate of the metal complex is collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol for UV-Vis Titration to Determine Binding Constant

This protocol allows for the determination of the binding constant between the terpyridine ligand and a metal ion.

Materials and Equipment:

  • Stock solution of 4'-(4-methoxyphenyl)-terpyridine in a suitable solvent (e.g., acetonitrile).

  • Stock solution of the metal salt of a known concentration in the same solvent.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Place a known concentration of the terpyridine ligand solution in a quartz cuvette.

  • Record the initial UV-Vis absorption spectrum of the ligand.

  • Add a small aliquot of the metal salt solution to the cuvette.

  • Mix thoroughly and allow the solution to equilibrate.

  • Record the UV-Vis spectrum.

  • Repeat steps 3-5, incrementally adding the metal salt solution and recording the spectrum after each addition.

  • Monitor the changes in the absorption spectrum, particularly the emergence of new bands corresponding to the metal-ligand complex and the decrease in the ligand's absorption band.

  • Plot the change in absorbance at a specific wavelength (where the complex absorbs maximally) against the molar ratio of metal to ligand.

  • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).

Visualizations

Experimental Workflow for Synthesis

G Synthesis of 4'-(4-methoxyphenyl)-terpyridine Metal Complexes cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_ligand Mix 2-acetylpyridine and 4-methoxybenzaldehyde in Ethanol add_koh Add KOH and stir start_ligand->add_koh add_nh3 Add aqueous NH3 add_koh->add_nh3 incubate Incubate at 37°C add_nh3->incubate cool Cool to -20°C incubate->cool filter_ligand Filter and wash precipitate cool->filter_ligand recrystallize Recrystallize from Ethanol/Water filter_ligand->recrystallize dry_ligand Dry under vacuum recrystallize->dry_ligand dissolve_ligand Dissolve Ligand in Dichloromethane dry_ligand->dissolve_ligand Use in complexation mix Add Metal Salt solution to Ligand solution dissolve_ligand->mix dissolve_metal Dissolve Metal Salt in hot Methanol dissolve_metal->mix stir Stir at Room Temperature mix->stir filter_complex Filter and wash precipitate stir->filter_complex dry_complex Dry under vacuum filter_complex->dry_complex

Caption: Workflow for the synthesis of the ligand and its subsequent metal complexation.

Logical Relationship for Supramolecular Assembly

G Coordination-Driven Supramolecular Self-Assembly ligand 4'-(4-methoxyphenyl)-terpyridine complex Metal-Ligand Complex (Tecton) ligand->complex Coordination metal Metal Ion (e.g., Zn²⁺, Fe²⁺) metal->complex assembly Supramolecular Assembly (e.g., Polymers, Macrocycles) complex->assembly Self-Assembly

Caption: The hierarchical process of forming supramolecular structures from ligands and metal ions.

Signaling Pathway for a Hypothetical Luminescent Anion Sensor

G Hypothetical Anion Sensing Mechanism complex [Zn(4'-(4-MeOPh)-tpy)₂]²⁺ (Luminescent) interaction Host-Guest Interaction (Hydrogen Bonding) complex->interaction anion Anion (e.g., H₂PO₄⁻) anion->interaction quenched_complex [Zn(4'-(4-MeOPh)-tpy)₂(Anion)]⁺ (Luminescence Quenched) interaction->quenched_complex Forms non-emissive complex signal Detectable Change in Luminescence quenched_complex->signal Results in

Caption: A potential mechanism for anion detection using a luminescent zinc-terpyridine complex.

References

Procedure for cyclic voltammetry of functionalized terpyridine complexes.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Cyclic Voltammetry of Functionalized Terpyridine Complexes

Introduction

Functionalized terpyridine ligands and their corresponding metal complexes are of significant interest in fields ranging from materials science to drug development due to their unique photophysical, catalytic, and electrochemical properties.[1][2] Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of these molecules.[3][4] It provides critical insights into the oxidation and reduction potentials, the stability of different oxidation states, and the kinetics of electron transfer processes.[5] This information is vital for designing novel catalysts, molecular sensors, and electrochromic materials.[2][6]

This application note provides a detailed protocol for performing cyclic voltammetry on functionalized terpyridine complexes, aimed at researchers, scientists, and drug development professionals.

Principle of Cyclic Voltammetry

Cyclic voltammetry involves applying a linearly varying potential ramp to a working electrode immersed in an unstirred solution and measuring the resulting current.[7] The potential is swept from an initial value to a set vertex potential and then reversed back to the initial potential, completing a "cycle."[8] The resulting plot of current versus potential, known as a cyclic voltammogram, provides a characteristic "duck-shaped" curve for reversible redox processes.[8] From this voltammogram, key parameters such as the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) and peak currents (ipa and ipc) can be determined. These values are used to calculate the formal reduction potential (E½) and to assess the reversibility of the electrochemical reaction.[6]

Experimental Setup and Protocol

A standard cyclic voltammetry experiment utilizes a three-electrode system connected to a potentiostat.[7][8]

Components:

  • Potentiostat: An electronic instrument that controls the potential difference between the working and reference electrodes while measuring the current flowing through the working and counter electrodes.[8][9]

  • Electrochemical Cell: A vessel, typically made of glass, that contains the analyte solution and the three electrodes.[3][10]

  • Working Electrode (WE): The electrode where the redox reaction of interest occurs. Common materials include glassy carbon, platinum, and gold.[3][4] The surface of the WE must be polished before each experiment to ensure a clean and reproducible surface.[3][10][11]

  • Reference Electrode (RE): An electrode with a stable and well-known equilibrium potential, against which the potential of the WE is measured. A common example is the Silver/Silver Chloride (Ag/AgCl) electrode.[3][4]

  • Counter Electrode (CE): Also known as the auxiliary electrode, it completes the electrical circuit, allowing current to flow. It is typically made of an inert material with a large surface area, such as a platinum wire or gauze.[3][4]

  • Analyte Solution: A solution containing the functionalized terpyridine complex dissolved in a suitable solvent with a supporting electrolyte to ensure sufficient conductivity.[7][10]

Detailed Experimental Protocol

This protocol outlines the key steps for acquiring a cyclic voltammogram of a functionalized terpyridine complex.

1. Electrode Preparation:

  • Polish the working electrode (e.g., glassy carbon) on a polishing pad using a slurry of alumina powder and deionized water.[3][11]
  • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.[3]
  • Ensure the reference and counter electrodes are clean before use.

2. Solution Preparation:

  • Prepare a solution of the functionalized terpyridine complex at a known concentration (typically in the millimolar range) in a high-purity solvent (e.g., acetonitrile, DMF).[6][12][13]
  • Dissolve a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetra-n-butylammonium perchlorate (TBAP), in the solvent at a concentration significantly higher than the analyte (e.g., 0.1 M) to minimize solution resistance.[6][12][14]
  • Transfer the solution to the electrochemical cell.
  • Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 10-30 minutes, as dissolved oxygen is electroactive.[3][14] Maintain an inert atmosphere over the solution during the experiment.[15]

3. Electrochemical Measurement:

  • Assemble the three-electrode cell, ensuring the tip of the reference electrode is close to the working electrode.[4]
  • Connect the electrodes to the potentiostat.
  • Set the experimental parameters in the control software.[5] This includes the initial potential, vertex potentials, and the scan rate (a typical starting scan rate is 100 mV/s).[12][16] The potential window should be chosen to encompass the redox events of interest.
  • Initiate the scan and record the cyclic voltammogram. It is common practice to run several cycles to achieve a stable response.[7]

4. Data Acquisition:

  • Record multiple voltammograms at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.[6][12]
  • For quantitative analysis, an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc+), can be added to the solution.[14]

Diagrams of Experimental Workflow and Setup

The following diagrams illustrate the logical flow of the experimental procedure and the physical arrangement of the electrochemical cell.

G cluster_prep Preparation Phase cluster_exp Measurement Phase cluster_analysis Analysis Phase A Prepare Analyte & Electrolyte Solution B Polish Working Electrode A->B C Assemble 3-Electrode Cell B->C D Deoxygenate Solution (Inert Gas Purge) C->D E Connect to Potentiostat D->E F Set Scan Parameters (Potential Window, Scan Rate) E->F G Run Cyclic Voltammetry Scan F->G H Record Voltammogram (Current vs. Potential) G->H I Analyze Data & Extract Redox Potentials H->I

Caption: A workflow diagram illustrating the key phases of a cyclic voltammetry experiment.

G cluster_cell Electrochemical Cell Potentiostat Potentiostat WE Working Electrode (WE) (e.g., Glassy Carbon) Potentiostat->WE Measures Current & Applies Potential RE Reference Electrode (RE) (e.g., Ag/AgCl) Potentiostat->RE Measures Potential CE Counter Electrode (CE) (e.g., Pt Wire) Potentiostat->CE Supplies Current Solution Analyte Solution in Supporting Electrolyte

Caption: A schematic of the three-electrode setup used in cyclic voltammetry experiments.

Data Presentation and Analysis

The analysis of a cyclic voltammogram for a reversible, one-electron process involves several key steps.

  • Identify Peaks: Locate the anodic peak current (ipa) at the anodic peak potential (Epa) and the cathodic peak current (ipc) at the cathodic peak potential (Epc).

  • Calculate Formal Potential (E½): The formal potential, a measure of the thermodynamic redox potential, is calculated as the average of the peak potentials:

    • E½ = (Epa + Epc) / 2

  • Determine Peak Separation (ΔEp): The separation between the peak potentials provides information about the electron transfer kinetics:

    • ΔEp = |Epa - Epc|

    • For a theoretically reversible one-electron transfer process, ΔEp is approximately 57-59 mV at room temperature.[7] Larger separations suggest quasi-reversible or irreversible kinetics.[12]

  • Analyze Peak Current Ratio: For a reversible process, the ratio of the anodic to cathodic peak currents should be close to unity:

    • ipa / ipc ≈ 1

  • Scan Rate Dependence: For a diffusion-controlled process, the peak current (ip) is directly proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Sevcik equation.[15][17] A linear plot of ip vs. ν¹/² confirms this behavior.[12]

The following tables summarize representative electrochemical data for various functionalized terpyridine complexes reported in the literature.

Table 1: Redox Potentials of Cobalt-Terpyridine Complexes

Complex Redox Couple E½ (V vs. Fc/Fc+) Solvent Reference
--INVALID-LINK--₂ Co(III)/Co(II) +0.33 CH₃CN [15]
--INVALID-LINK--₂ Co(II)/Co(I) -0.99 CH₃CN [15]
--INVALID-LINK--₂ Co(I)/Co(I)-tpy⁻ -1.74 CH₃CN [15]
--INVALID-LINK--₂ Co(III)/Co(II) +0.27 CH₃CN [15]

Data presented from cyclic voltammetry experiments in acetonitrile with a supporting electrolyte.[15]

Table 2: Redox Potentials of Iron-Terpyridine Complexes

Complex Redox Couple E½ (V vs. Ag/AgCl) Solvent Reference
[Fe(tpy)₂]²⁺ on silica film Fe(III)/Fe(II) +0.95 CH₃CN [6]
[Fe(phen)₃]²⁺ Fe(III)/Fe(II) +1.13 (vs Fc/Fc⁺) CH₃CN [14]
[Fe(bpy)₃]²⁺ Fe(III)/Fe(II) +1.10 (vs Fc/Fc⁺) CH₃CN [14]

Data for [Fe(tpy)₂]²⁺ is for a complex functionalized onto a nanostructured silica film.[6] Phenanthroline (phen) and bipyridine (bpy) complexes are included for comparison.[14]

Table 3: Redox Potentials of Ruthenium-Terpyridine Complexes

Ligand Functional Group Redox Couple E½ (V vs. NHE) Solvent Reference
4'-(4-methoxyphenyl) Ru(III)/Ru(II) +0.73 Not Specified [2]
4'-(4-(diphenylamino)phenyl) Ru(III)/Ru(II) +0.77 Not Specified [2]
4'-(thiophen-2-yl) Ru(III)/Ru(II) +0.76 Not Specified [2]

Potentials for [Ru(tpy-R)(NCS)₃]⁻ type complexes. NHE: Normal Hydrogen Electrode.[2]

Logical Flow for Data Interpretation

G A Obtain Cyclic Voltammogram B Identify Anodic (Epa, ipa) & Cathodic (Epc, ipc) Peaks A->B C Calculate E½ = (Epa + Epc) / 2 B->C D Calculate ΔEp = |Epa - Epc| B->D E Calculate Peak Current Ratio (ipa / ipc) B->E F Is ΔEp ≈ 59/n mV? D->F G Is ipa / ipc ≈ 1? E->G F->G Yes I Quasi-reversible or Irreversible Process F->I No H Reversible Process G->H Yes G->I No

Caption: A flowchart for the analysis and interpretation of cyclic voltammetry data.

References

Application Notes and Protocols: UV-Vis and Fluorescence Spectroscopy of Terpyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the spectroscopic analysis of terpyridine-based metal complexes using UV-Vis absorption and fluorescence spectroscopy. Terpyridine complexes are of significant interest due to their rich photophysical properties and diverse applications in sensing, bioimaging, and as potential therapeutic agents.[1][2]

Introduction to Spectroscopic Properties of Terpyridine Metal Complexes

Terpyridine (tpy) is a tridentate ligand that forms stable complexes with a wide range of metal ions.[2] The resulting metal complexes often exhibit intense absorption bands in the UV-visible region and, in some cases, strong fluorescence. These spectroscopic properties are highly sensitive to the nature of the metal ion, the substituents on the terpyridine ligand, and the local environment, making them powerful tools for various applications.[3][4]

The UV-Vis absorption spectra of terpyridine ligands typically show strong π-π* transitions in the range of 230-330 nm.[3][5] Upon coordination to a metal ion, new absorption bands, known as metal-to-ligand charge transfer (MLCT) bands, often appear at longer wavelengths, typically in the visible region.[3][6] For instance, the iron(II)-terpyridine system is well-known for its characteristic MLCT band around 550-590 nm.[5][6] The position and intensity of these bands can be modulated by the electronic properties of the substituents on the terpyridine ligand.[3]

The fluorescence properties of terpyridine metal complexes are particularly useful for sensing and imaging applications. While many terpyridine ligands themselves are fluorescent, their emission can be enhanced or quenched upon metal binding.[7] For example, zinc(II) complexes of terpyridine derivatives are often highly fluorescent and have been utilized as fluorescent probes for biological imaging.[1][8] The fluorescence emission can be sensitive to the presence of specific analytes, leading to "turn-on" or "turn-off" sensing mechanisms.[7][9]

Data Presentation: Spectroscopic Properties of Representative Terpyridine Metal Complexes

The following tables summarize the UV-Vis absorption and fluorescence data for a selection of terpyridine ligands and their metal complexes from the literature.

Table 1: UV-Vis Absorption Data for Selected Terpyridine Ligands and Metal Complexes

CompoundSolventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference(s)
4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine (L)CHCl₃247Not Reported[5]
--INVALID-LINK--₂CH₃CN284, 426, 587 (MLCT)Not Reported[5]
4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine (L')CHCl₃248Not Reported[5]
--INVALID-LINK--₂CH₃CNNot ReportedNot Reported[5]
--INVALID-LINK--₂Solution320 (π-π), 372 (d-π), 565 (MLCT)Not Reported[6]
[Fe(tpy)₂]²⁺Water-Methanol~310 (π-π*), ~552 (MLCT)Not Reported[10]
[Zn(mptpy)]²⁺AqueousNot ReportedNot Reported[7]

Table 2: Fluorescence Emission Data for Selected Terpyridine Ligands and Metal Complexes

CompoundSolventExcitation Wavelength (λ_ex, nm)Emission Wavelength (λ_em, nm)Quantum Yield (Φ)Reference(s)
4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine (L)CHCl₃325403, 720, 851Not Reported[5]
[Zn(L)₂]PF₆CH₃CN325520Not Reported[5]
4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine (L')CHCl₃325371, 746, 855Not Reported[5]
[Zn(L')₂]PF₆CH₃CN325520Not Reported[5]
[Zn(tpy-OH)]Cl₂ (Compound 6)DMF470Not specifiedNot Reported[11]
[Zn(tpy-COOH)]Cl₂ (Compound 9)DMF270Two bands observedNot Reported[11]
4-(methylphenyl)-2,2':6',2''-terpyridine (mptpy)Aqueous280376Not Reported[7]
[Zn(mptpy)]²⁺Aqueous280406Not Reported[7]
[Zn(mptpy)]²⁺ + PPiAqueous280388Not Reported[7]

Experimental Protocols

Synthesis of 4'-Aryl-2,2':6',2''-Terpyridine Ligands (Kröhnke Method)

This protocol is a general procedure for the synthesis of 4'-aryl-substituted terpyridines based on the Kröhnke condensation reaction.[5][12]

Materials:

  • 2-Acetylpyridine

  • Substituted aryl aldehyde

  • Methanol

  • Potassium hydroxide (KOH) pellets

  • 35% aqueous ammonia solution

  • Ethanol (for recrystallization)

Procedure:

  • To a mixture of 2-acetylpyridine (20.0 mmol) in methanol (20 ml), add the desired substituted aryl aldehyde (10.0 mmol).

  • Add potassium hydroxide pellets (24 mmol) and 35% aqueous ammonia solution (40.0 ml) to the reaction mixture.

  • Reflux the reaction mixture for 4–6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvent under vacuum.

  • Filter the resulting precipitate and wash thoroughly with distilled water to remove excess base.

  • Wash the precipitate with ice-cold ethanol until the washings are neutral.

  • Dry the residue in the open air.

  • Recrystallize the crude product from ethanol to obtain the purified 4'-aryl-2,2':6',2''-terpyridine ligand.[5]

Synthesis of Bis(terpyridine)metal(II) Complexes (e.g., Fe(tpy)₂₂)

This protocol describes a general method for the synthesis of bis-terpyridine metal complexes.[5][12]

Materials:

  • Substituted terpyridine ligand

  • Metal salt (e.g., Fe(BF₄)₂·6H₂O, ZnCl₂)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Diethyl ether

Procedure:

  • Prepare a hot methanolic solution (20.0 ml) of the metal salt (0.5 mmol).

  • In a separate flask, dissolve the substituted terpyridine ligand (1.0 mmol) in dichloromethane (20.0 ml).

  • Add the hot methanolic solution of the metal salt dropwise to the stirred solution of the terpyridine ligand. An immediate color change should be observed.

  • Stir the reaction mixture for approximately 2 hours at room temperature.

  • Induce precipitation by adding an excess of a saturated aqueous solution of NH₄PF₆.

  • Filter the precipitate and wash with ice-cold methanol (5.0 ml) followed by diethyl ether (15.0 ml).

  • Recrystallize the complex from acetonitrile or methanol (or a mixture of both) to obtain the analytically pure product.[5]

UV-Vis Absorption Spectroscopy Protocol

Objective: To measure the absorption spectrum of a terpyridine metal complex to determine its characteristic absorption bands (π-π* and MLCT).

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., acetonitrile, chloroform, water)

  • Terpyridine metal complex sample

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the terpyridine metal complex of a known concentration (e.g., 1 mM) in the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a dilute solution (e.g., 10 µM) in a volumetric flask. The final concentration should be adjusted to have a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent to be used for the sample.

    • Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This will subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Record the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max).

    • If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy Protocol

Objective: To measure the fluorescence emission spectrum of a terpyridine metal complex and determine its characteristic emission wavelength(s).

Materials and Equipment:

  • Fluorescence spectrophotometer (spectrofluorometer)

  • Quartz fluorescence cuvettes (four-sided polished)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent

  • Terpyridine metal complex sample

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the terpyridine metal complex (e.g., 1-10 µM) in the chosen spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength (λ_ex). This is often chosen as the wavelength of maximum absorbance (λ_max) from the UV-Vis spectrum, or a specific wavelength to excite a particular electronic transition. For many terpyridine complexes, an excitation wavelength of around 325 nm is used.[5]

    • Set the desired emission wavelength range for scanning. This range should be broader than the expected emission to capture the entire spectrum.

    • Set the excitation and emission slit widths. Smaller slit widths provide better resolution but lower signal intensity.

  • Blank Measurement:

    • Fill a fluorescence cuvette with the pure solvent.

    • Place the cuvette in the spectrofluorometer and record a blank emission spectrum. This will help to identify any background fluorescence from the solvent or impurities.

  • Sample Measurement:

    • Place the sample cuvette in the spectrofluorometer.

    • Record the fluorescence emission spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum fluorescence emission (λ_em).

    • The Stokes shift can be calculated as the difference in wavelength between the absorption maximum (λ_max) and the emission maximum (λ_em).

Visualizations

Experimental Workflow for Synthesis and Spectroscopic Analysis

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Reactants 2-Acetylpyridine + Substituted Aryl Aldehyde Start->Reactants Krohnke_Condensation Kröhnke Condensation (KOH, NH₃, Reflux) Reactants->Krohnke_Condensation Ligand_Purification Purification (Filtration, Washing, Recrystallization) Krohnke_Condensation->Ligand_Purification Terpyridine_Ligand Terpyridine_Ligand Ligand_Purification->Terpyridine_Ligand Complexation Complexation Reaction (Stirring at RT) Terpyridine_Ligand->Complexation Metal_Salt Metal Salt (e.g., Fe(BF₄)₂·6H₂O) Metal_Salt->Complexation Precipitation Precipitation (add NH₄PF₆) Complexation->Precipitation Complex_Purification Purification (Filtration, Washing, Recrystallization) Precipitation->Complex_Purification Metal_Complex Metal_Complex Complex_Purification->Metal_Complex UV_Vis UV-Vis Spectroscopy Metal_Complex->UV_Vis Fluorescence Fluorescence Spectroscopy Metal_Complex->Fluorescence Data_Analysis Data Analysis (λ_max, λ_em, ε, Stokes Shift) UV_Vis->Data_Analysis Fluorescence->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of terpyridine metal complexes.

Signaling Pathway: DNA Interaction and ROS Generation in Cancer Cells

G Terpyridine_Complex Terpyridine Metal Complex Cell_Membrane Cell Membrane Terpyridine_Complex->Cell_Membrane Cellular_Uptake Cellular Uptake Cell_Membrane->Cellular_Uptake DNA_Interaction DNA Interaction (Intercalation, Groove Binding) Cellular_Uptake->DNA_Interaction ROS_Generation Generation of Reactive Oxygen Species (ROS) Cellular_Uptake->ROS_Generation DNA_Damage DNA Damage DNA_Interaction->DNA_Damage Replication_Inhibition Inhibition of DNA Replication DNA_Damage->Replication_Inhibition Apoptosis Apoptosis (Programmed Cell Death) Replication_Inhibition->Apoptosis Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Proposed mechanism of anticancer activity for some terpyridine metal complexes.

"Turn-On" Fluorescence Sensing Mechanism

G cluster_off Fluorescence OFF cluster_on Fluorescence ON Complex_Quenched Terpyridine-Metal Complex (Fluorescence Quenched) Complex_Emissive Complex-Analyte Adduct (Fluorescence Emissive) Complex_Quenched->Complex_Emissive Binding Analyte Analyte (e.g., Metal Ion, Anion)

References

Application Notes and Protocols: Preparation of Mn(MeOPh-TPY)₂²⁺ Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese complexes with polypyridyl ligands, such as terpyridine derivatives, are of significant interest in various fields, including catalysis, solar energy conversion, and medicinal chemistry.[1] Their rich redox chemistry and potential as mimics of biological manganese centers make them attractive targets for synthesis and evaluation.[2][3] This document provides a detailed protocol for the preparation of bis[4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine]manganese(II), hereafter referred to as [Mn(MeOPh-TPY)₂]²⁺, complexes. The methoxyphenyl substituent allows for fine-tuning of the electronic and steric properties of the complex.

Synthesis Workflow

The overall synthesis involves two main stages: the synthesis of the substituted terpyridine ligand and the subsequent complexation with a manganese(II) salt.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation reagents_ligand 2-acetylpyridine + 4-methoxybenzaldehyde intermediate Chalcone Intermediate reagents_ligand->intermediate Base (NaOH, KOH) product_ligand 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine (MeOPh-TPY) intermediate->product_ligand NH₄OAc ligand MeOPh-TPY Ligand product_ligand->ligand product_complex [Mn(MeOPh-TPY)₂]²⁺ Complex ligand->product_complex mn_salt Mn(II) Salt (e.g., MnCl₂·4H₂O) mn_salt->product_complex Solvent (e.g., THF, CH₃CN)

Caption: Workflow for the synthesis of the [Mn(MeOPh-TPY)₂]²⁺ complex.

Experimental Protocols

A. Synthesis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine (MeOPh-TPY)

This protocol is based on the general Kröhnke synthesis of substituted terpyridines.

Materials:

  • 2-acetylpyridine

  • 4-methoxybenzaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ammonium acetate (NH₄OAc)

  • Ethanol

  • Methanol

Procedure:

  • Chalcone Synthesis:

    • In a round-bottom flask, dissolve 2-acetylpyridine and 4-methoxybenzaldehyde in a 1:1 molar ratio in ethanol.

    • Slowly add an aqueous solution of NaOH or KOH while stirring vigorously at room temperature.

    • Continue stirring for 2-4 hours, during which a precipitate should form.

    • Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol.

    • Dry the resulting chalcone intermediate.

  • Terpyridine Formation:

    • In a separate flask, dissolve the dried chalcone intermediate in ethanol.

    • Add an excess of ammonium acetate (approximately 10-15 equivalents).

    • Add an equimolar amount of 2-acetylpyridine to the mixture.

    • Reflux the reaction mixture for 4-6 hours.

    • Allow the solution to cool to room temperature, which should induce precipitation of the terpyridine ligand.

    • Collect the solid by filtration, wash with methanol, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

B. Preparation of the [Mn(MeOPh-TPY)₂]²⁺ Complex

This protocol is adapted from general procedures for the synthesis of Mn(II) bis-terpyridine complexes.[4][5]

Materials:

  • 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine (MeOPh-TPY)

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) or another suitable Mn(II) salt (e.g., Mn(ClO₄)₂·6H₂O).

  • Tetrahydrofuran (THF), dry

  • Acetonitrile (CH₃CN), dry

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the MeOPh-TPY ligand (2 equivalents) in dry THF or acetonitrile.

  • In a separate flask, dissolve manganese(II) chloride tetrahydrate (1 equivalent) in a minimal amount of the same dry solvent, using sonication if necessary to aid dissolution.[4]

  • Slowly add the manganese salt solution to the stirring solution of the ligand.

  • A precipitate, often yellow or pale brown, should form immediately or upon stirring for a short period.[4]

  • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

  • Collect the solid product by filtration through a fine frit funnel.[4]

  • Wash the precipitate with copious amounts of the reaction solvent (THF or acetonitrile) to remove any unreacted starting materials.[4]

  • Dry the resulting [Mn(MeOPh-TPY)₂]Cl₂ complex under vacuum.

  • If a different counter-anion is desired (e.g., PF₆⁻, ClO₄⁻), the chloride salt can be metathesized by dissolving it in a minimal amount of a suitable solvent and adding a salt such as NH₄PF₆ or LiClO₄.

Complexation Reaction

The formation of the [Mn(MeOPh-TPY)₂]²⁺ complex involves the coordination of two tridentate terpyridine ligands to a central manganese(II) ion.

Complexation_Reaction Mn Mn²⁺ Complex [Mn(MeOPh-TPY)₂]²⁺ Mn->Complex Ligand1 MeOPh-TPY Ligand1->Complex Ligand2 MeOPh-TPY Ligand2->Complex

Caption: Coordination of two MeOPh-TPY ligands to a Mn(II) center.

Characterization Data

The following tables summarize typical characterization data for Mn(II) bis-terpyridine complexes based on literature values for analogous compounds. The exact values for the [Mn(MeOPh-TPY)₂]²⁺ complex should be determined experimentally.

Table 1: Electrochemical Properties

The electrochemical behavior of Mn(II) bis-terpyridine complexes is typically characterized by a reversible Mn(II)/Mn(III) oxidation and, under certain conditions, a subsequent Mn(III)/Mn(IV) oxidation.[5]

Redox CoupleE₁/₂ vs Ag/Ag⁺ (V) in CH₃CNE₁/₂ vs SCE (V) in CH₃CN
Mn(II)/Mn(III)+0.85 to +0.96+1.15 to +1.26
Mn(III)/Mn(IV)+1.56 to +1.77+1.86 to +2.07
Data are indicative and based on values reported for [Mn(terpy)₂]²⁺ and [Mn((tBu)₃-terpy)₂]²⁺.[5]
Table 2: Spectroscopic Data
TechniqueObservation
UV-Vis Intense ligand-centered (π→π*) transitions in the UV region. Weaker metal-to-ligand charge transfer (MLCT) bands in the visible region.
EPR For the Mn(II) (d⁵, high-spin) complex, a characteristic six-line signal centered around g ≈ 2 is expected due to hyperfine coupling with the ⁵⁵Mn nucleus (I = 5/2). The Mn(IV) species, if generated, would also be EPR active.[5]
IR Vibrational bands corresponding to the methoxyphenyl and terpyridine moieties. A shift in the pyridine ring breathing modes upon coordination to the manganese center.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Manganese salts can be toxic if ingested or inhaled. Avoid creating dust.

  • Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of the [Mn(MeOPh-TPY)₂]²⁺ complex is a reproducible procedure involving the preparation of the functionalized terpyridine ligand followed by a straightforward complexation reaction. The resulting complex can be characterized by standard analytical techniques to confirm its structure and investigate its electronic properties. These compounds serve as valuable platforms for further studies in catalysis, materials science, and bioinorganic chemistry.

References

Application Notes and Protocols: Anticancer Activity of Ruthenium Complexes with 4'-(4-Methoxyphenyl)-terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the anticancer activity and detailed experimental protocols for the evaluation of ruthenium(II) complexes featuring the 4'-(4-methoxyphenyl)-terpyridine ligand. The information is compiled from published research and established methodologies to guide further investigation into this promising class of anti-cancer compounds.

Introduction

Ruthenium-based coordination complexes have emerged as a viable alternative to platinum-based chemotherapeutics, often exhibiting lower toxicity and different mechanisms of action.[1] Complexes utilizing terpyridine ligands are of particular interest due to their strong binding affinity to ruthenium and the ease with which their steric and electronic properties can be modified. This document focuses on a specific complex, [RuCl₂(4-MeO-Phtpy)(DMSO)] (referred to as Ru-MPT ), where 4-MeO-Phtpy is 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine. The inclusion of the methoxyphenyl group can influence the complex's lipophilicity and cellular uptake.

Quantitative Data Presentation

The in vitro cytotoxicity of the Ru-MPT complex was evaluated using the MTT assay, which measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC₅₀) values were determined for a cancer cell line and a normal cell line to assess both anticancer potency and selectivity.

Table 1: In Vitro Cytotoxicity of Ru-MPT Complex

Cell LineCell TypeMorphologyIC₅₀ (µM) after 48hSelectivity Index (SI)¹
Hep-G2Human Hepatocellular CarcinomaEpithelial-like15.8 ± 1.13.6
HL-7702Normal Human LiverEpithelial-like56.9 ± 2.5

¹ Selectivity Index (SI) is calculated as the IC₅₀ in the normal cell line divided by the IC₅₀ in the cancer cell line.[1]

These results indicate that the Ru-MPT complex exhibits moderate cytotoxicity against the Hep-G2 cancer cell line and demonstrates a degree of selectivity for cancer cells over normal liver cells.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of ruthenium complexes like Ru-MPT.

MTT Cell Viability Assay

This assay determines the cytotoxic effect of a compound on cultured cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[2]

Materials:

  • Ruthenium complex (Ru-MPT)

  • Cancer cell line (e.g., Hep-G2) and a normal cell line (e.g., HL-7702)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Ru-MPT complex in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the Ru-MPT complex. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the Ru-MPT complex at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence of a population of cells using flow cytometry, the percentage of cells in each phase of the cell cycle can be determined.

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (50 µg/mL)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells as described in the apoptosis assay protocol.

    • Harvest cells by trypsinization, wash with PBS, and obtain a single-cell suspension.

  • Fixation:

    • Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, ensuring the instrument is set to read linear fluorescence.

    • Collect data for at least 20,000 events.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Hep-G2) cell_seeding Cell Seeding cell_culture->cell_seeding ru_complex Ru-MPT Complex Preparation treatment Incubation with Ru-MPT Complex ru_complex->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: Workflow for evaluating the anticancer activity of Ru-MPT.

Proposed Apoptotic Signaling Pathway

apoptosis_pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_execution Execution Phase Ru_MPT Ru-MPT Complex DNA_damage DNA Damage / ROS Production Ru_MPT->DNA_damage Bax Bax Activation DNA_damage->Bax Bcl2 Bcl-2 Inhibition DNA_damage->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria pro-apoptotic Bcl2->Mitochondria anti-apoptotic Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Ru-MPT.

References

Application Notes & Protocols: Terpyridine Derivatives as Chemosensors for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Terpyridine (tpy), a tridentate NNN-type pincer ligand, forms stable and well-defined complexes with a wide range of metal ions.[1][2] This inherent chelating ability, combined with a versatile and highly tunable aromatic structure, makes terpyridine derivatives exceptional candidates for the development of chemosensors.[1][3] By functionalizing the terpyridine core, particularly at the 4'-position, researchers can modulate the electronic and photophysical properties of the molecule, leading to sensitive and selective sensors for specific metal ions.[3] These sensors typically operate through colorimetric (visual color change) or fluorometric (change in fluorescence intensity or wavelength) signaling mechanisms, offering advantages such as high sensitivity, ease of use, and potential for real-time detection and biological imaging.[1][3]

Common Signaling Pathways

The detection mechanism in terpyridine-based chemosensors relies on the alteration of their photophysical properties upon metal ion coordination. This change is often governed by well-understood electronic processes.

a) Photoinduced Electron Transfer (PET) In a PET sensor, the terpyridine derivative consists of a fluorophore unit linked to a metal ion receptor (the terpyridine itself) which also has a redox-active moiety. In the absence of a metal ion, excitation of the fluorophore can lead to electron transfer from the receptor, quenching the fluorescence ("turn-off" state). Upon binding a metal ion, the redox potential of the receptor is altered, inhibiting the PET process and restoring fluorescence ("turn-on" state).[4]

PET_Mechanism cluster_free Free Sensor ('Off' State) cluster_bound Metal-Bound Sensor ('On' State) Excited_Fluorophore Excited Fluorophore* Ground_Fluorophore Ground State Fluorophore Excited_Fluorophore->Ground_Fluorophore Fluorescence (Quenched) Receptor Receptor (Terpyridine) Excited_Fluorophore->Receptor PET Ground_Fluorophore->Excited_Fluorophore Light (hν) Receptor_B Receptor-Metal Complex Receptor->Receptor_B Binds Excited_Fluorophore_B Excited Fluorophore* Ground_Fluorophore_B Ground State Fluorophore Excited_Fluorophore_B->Ground_Fluorophore_B Fluorescence (Restored) Excited_Fluorophore_B->Receptor_B PET Blocked Ground_Fluorophore_B->Excited_Fluorophore_B Light (hν) Metal_Ion M+

Figure 1: Photoinduced Electron Transfer (PET) Mechanism.

b) Intramolecular Charge Transfer (ICT) ICT sensors typically contain an electron-donating group and an electron-accepting group connected by a π-conjugated system. The terpyridine moiety can act as part of this system. Metal ion binding to the terpyridine receptor modulates the electron-donating or -accepting ability of the molecule, altering the energy of the ICT transition. This results in a detectable shift in the absorption or emission spectra (e.g., a color change).[3]

ICT_Mechanism cluster_free Free Sensor cluster_bound Metal-Bound Sensor Donor_Free Electron Donor Pi_System_Free π-conjugated system Donor_Free->Pi_System_Free Acceptor_Free Electron Acceptor (Terpyridine) Acceptor_Bound Acceptor-Metal Complex Acceptor_Free->Acceptor_Bound Binds Metal Ion Pi_System_Free->Acceptor_Free Ground_Free Ground State (S₀) Excited_Free Excited State (S₁) ICT Character Ground_Free->Excited_Free Light (hν₁) Excited_Free->Ground_Free Emission (λ₁) Donor_Bound Electron Donor Pi_System_Bound π-conjugated system Donor_Bound->Pi_System_Bound Pi_System_Bound->Acceptor_Bound Ground_Bound Ground State (S₀) Excited_Bound Excited State (S₁) Modulated ICT Ground_Bound->Excited_Bound Light (hν₂) Excited_Bound->Ground_Bound Emission (λ₂) (Shifted)

Figure 2: Intramolecular Charge Transfer (ICT) Mechanism.

Quantitative Data Summary

The performance of various terpyridine-based chemosensors is summarized below. This data allows for direct comparison of their sensitivity and selectivity for different metal ions.

Sensor Name/Ref.Target Ion(s)Sensing ModeLimit of Detection (LOD) (µM)Binding Constant (Kₐ)Solvent
Compound 1 [3]Fe²⁺Colorimetric0.18Not ReportedEthanol
Fe³⁺Colorimetric1.41Not ReportedEthanol
Compound 2 [3]Fe²⁺, Fe³⁺, Cr³⁺Colorimetric2.22, 0.22, 11.63Not ReportedEthanol
Zn²⁺Fluorometric0.31Not ReportedEthanol
Cd²⁺Fluorometric2.50Not ReportedEthanol
Compound L1 [5][6]Zn²⁺Fluorometric ("Turn-on")9.761.85 x 10⁴ M⁻² (1:2 complex)pH 7.4 Buffer
H₂TPPTPy [4]Cd²⁺Fluorometric ("Turn-on")1.2Not ReportedNot Specified

Experimental Protocols

a) Protocol 1: Synthesis of a 4'-Aryl-2,2':6',2"-Terpyridine Derivative

This protocol is a generalized procedure based on the widely used Kröhnke reaction for synthesizing 4'-substituted terpyridines.[7][8][9]

Materials:

  • 2-Acetylpyridine

  • Substituted aromatic aldehyde (e.g., 4-bromobenzaldehyde)

  • Ammonium acetate (NH₄OAc)

  • Base (e.g., NaOH or KOH)

  • Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Chalcone Synthesis:

    • In a round-bottom flask, dissolve 2-acetylpyridine (2 equivalents) and the desired aromatic aldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of NaOH or KOH dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours. A precipitate (the chalcone intermediate) should form.

    • Collect the precipitate by filtration, wash with cold water and a small amount of cold ethanol, and dry.

  • Ring Closure (Kröhnke Reaction):

    • In a separate flask, dissolve the synthesized chalcone (1 equivalent) and 2-acetylpyridine (1.1 equivalents) in ethanol.

    • Add a large excess of ammonium acetate (e.g., 10-15 equivalents).

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Allow the reaction to cool to room temperature. A precipitate of the terpyridine product should form.

    • Collect the crude product by filtration.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol, chloroform/hexane) to obtain the pure terpyridine derivative.

    • Characterize the final product using NMR, Mass Spectrometry, and FTIR.[3][9]

b) Protocol 2: General Procedure for Metal Ion Sensing

This protocol outlines the steps for evaluating the sensing properties of a synthesized terpyridine derivative using UV-Vis and fluorescence spectroscopy.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Sensor Prepare Sensor Stock Solution (e.g., 1 mM in EtOH) Titration Perform Titration: Add aliquots of metal ion to sensor solution (e.g., 10 µM) Stock_Sensor->Titration Stock_Metal Prepare Metal Ion Stock Solutions (e.g., 10 mM in H₂O/EtOH) Stock_Metal->Titration Measure Record Spectrum (UV-Vis or Fluorescence) after each addition Titration->Measure Stoichiometry Determine Stoichiometry (Job's Plot) Titration->Stoichiometry Separate Experiment Plot Plot Absorbance/Intensity vs. [Metal Ion] Measure->Plot LOD Calculate Limit of Detection (LOD) Plot->LOD Binding Calculate Binding Constant (Benesi-Hildebrand) Plot->Binding

Figure 3: General workflow for metal ion sensing experiments.

Materials:

  • Synthesized terpyridine chemosensor

  • High-purity solvents (e.g., ethanol, acetonitrile, buffered water)[3][10]

  • Salts of various metal ions (e.g., chlorides or nitrates)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the terpyridine sensor (e.g., 1.0 mM) in a suitable solvent (e.g., ethanol).

    • Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in the same or a miscible solvent.

  • Titration Experiment:

    • Place a fixed volume of the solvent in a cuvette.

    • Add a specific amount of the sensor stock solution to reach the desired final concentration (e.g., 10 µM).[3]

    • Record the initial UV-Vis absorption or fluorescence emission spectrum. For fluorescence, determine an appropriate excitation wavelength from the absorption spectrum.[3][10]

    • Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate (typically 1-2 minutes).

    • Record the spectrum after each addition.

  • Selectivity Study:

    • Prepare separate solutions of the sensor (e.g., 10 µM).

    • To each solution, add an excess (e.g., 2-10 equivalents) of a different metal ion.

    • Record the spectra and compare the response to that of the target ion to assess selectivity.[3]

  • Data Analysis:

    • LOD Calculation: The limit of detection is typically calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (absorbance/intensity vs. low concentrations of the metal ion).

    • Binding Constant: For a 1:1 complex, the binding constant (Kₐ) can be determined using the Benesi-Hildebrand equation.

c) Protocol 3: Determining Binding Stoichiometry (Job's Plot)

Procedure:

  • Prepare equimolar stock solutions of the sensor and the target metal ion (e.g., 100 µM).

  • Prepare a series of solutions in separate vials, keeping the total volume and total molar concentration of (sensor + metal ion) constant, but varying their mole fraction. For example, vary the mole fraction of the metal ion [Xₘ = M / (M+L)] from 0 to 1 in increments of 0.1.

  • For each solution, measure the absorbance or fluorescence intensity at the wavelength of maximum change.

  • Plot the change in absorbance/intensity (ΔA or ΔI) against the mole fraction (Xₘ).

  • The mole fraction at which the maximum change occurs indicates the binding stoichiometry. For example, a maximum at Xₘ = 0.5 indicates a 1:1 complex, while a maximum at Xₘ ≈ 0.67 indicates a 1:2 (L:M) complex.[5][6]

Application Notes for Researchers

  • Solvent Choice: The choice of solvent is critical as it can influence the photophysical properties of the sensor and its binding affinity for metal ions. Ethanol is a common choice for initial studies.[3] For biological applications, sensors must be soluble and stable in aqueous media at physiological pH.[5]

  • Managing Interference: Selectivity is a key parameter. Always test the sensor's response against a wide panel of potentially competing ions that are likely to be present in the intended sample matrix.[3][4]

  • Biological Imaging: For live-cell imaging, the sensor should be cell-permeable, non-toxic, and exhibit a strong "turn-on" fluorescence response to avoid high background signals.[5][11] The excitation and emission wavelengths should ideally be in the visible or near-infrared range to minimize cellular autofluorescence and light scattering.[11]

  • Mechanism Elucidation: Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the binding mechanisms and electronic transitions responsible for the sensing behavior.[3]

References

Troubleshooting & Optimization

Improving the yield of the one-pot terpyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of the one-pot terpyridine synthesis.

Troubleshooting Guide

This guide addresses specific issues encountered during the one-pot synthesis of terpyridines, particularly those based on the Kröhnke condensation and its variations.

Question 1: Why is my reaction yield very low or nonexistent?

Low or no yield in a one-pot terpyridine synthesis can be attributed to several factors, from the quality of reagents to the reaction conditions. A systematic approach to troubleshooting is recommended.

  • Reagent Quality:

    • Acetylpyridine: Ensure it is free of colored impurities. Distillation of the acetylpyridine prior to use may be necessary if it is old or discolored.

    • Aldehyde: The purity of the aromatic aldehyde is crucial. Impurities can lead to side reactions. It is advisable to use freshly purified aldehyde.

    • Base (e.g., KOH, NaOH): The base should be fresh and anhydrous. The use of old pellets that have absorbed moisture and atmospheric CO2 can significantly hinder the initial aldol condensation steps.

    • Ammonia Source (Aqueous Ammonia or Ammonium Acetate): The concentration of the aqueous ammonia solution should be verified. If using ammonium acetate, ensure it is dry and of high purity.[1]

  • Reaction Conditions:

    • Temperature: Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote the formation of side products and decomposition.[1] For many standard procedures, a reflux in methanol or ethanol is employed.[2] Solvent-free reactions may require heating at a specific temperature, for instance, 120 °C.[3][4]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[5]

  • Stoichiometry:

    • The typical stoichiometry involves a 2:1 molar ratio of acetylpyridine to the aromatic aldehyde.[2][6] Deviations from this ratio can lead to the formation of incomplete intermediates and side products.

Question 2: I have a product, but it's not the desired terpyridine. What could it be?

The one-pot synthesis of terpyridines is known to sometimes yield "unexpected" products.[6][7] It is crucial to fully characterize the product to ensure it is the desired terpyridine.[6][7]

  • 3:2 Condensation Products (Cyclohexanol Derivatives): Under certain conditions, particularly with alkoxy-substituted benzaldehydes, a product derived from the condensation of three molecules of acetylpyridine and two molecules of the aldehyde can form.[6][7] The formation of these products may be favored over the desired terpyridine depending on the specific substrates and reaction conditions.[6][7]

  • Isomeric Terpyridines: Side-products such as 6′-aryl-2,2′:4′,2″-terpyridine isomers can form. This is thought to arise from a 1,2-attack of the enolate on the intermediate chalcone, rather than the expected 1,4-conjugate addition.[6]

  • Incomplete Reaction Intermediates: The reaction may stall at the intermediate 1,5-dicarbonyl compound (chalcone derivative) if the cyclization with ammonia does not proceed to completion.

Question 3: How can I minimize the formation of side products?

Minimizing side product formation is key to improving the yield of the desired terpyridine.

  • Control of Reaction Conditions: Carefully controlling the temperature is critical. A lower reaction temperature, even if it requires a longer reaction time, can often improve the selectivity for the desired product.

  • Order of Reagent Addition: In some protocols, the order of reagent addition can influence the outcome. For instance, some procedures involve the initial reaction of the acetylpyridine and aldehyde in the presence of a base, followed by the addition of the ammonia source.[8]

  • Choice of Solvent and Base: The solvent and base can influence the reaction pathway. While alcoholic solvents with KOH or NaOH are common, some procedures report high yields under solvent-free conditions or in aqueous media.[3][4][9][10] The choice of these parameters may need to be optimized for a specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the one-pot terpyridine synthesis?

The one-pot synthesis, often a variation of the Kröhnke reaction, generally proceeds through the following key steps:

  • Enolate Formation: A base (e.g., KOH) deprotonates the α-carbon of an acetylpyridine molecule to form an enolate.[2]

  • Aldol Condensation: The enolate attacks the carbonyl carbon of the aromatic aldehyde, which, after dehydration, forms an α,β-unsaturated ketone (a chalcone).

  • Michael Addition: A second molecule of acetylpyridine, as an enolate, attacks the chalcone via a Michael (1,4-conjugate) addition to form a 1,5-dicarbonyl intermediate.[2]

  • Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with an ammonia source (e.g., aqueous ammonia or ammonium acetate). This is followed by cyclization, dehydration, and aromatization to form the central pyridine ring of the terpyridine.[11] In some cases, an intermediate dihydroterpyridine is formed which is then oxidized to the final terpyridine product.[6]

Q2: What are the advantages of using microwave irradiation for this synthesis?

Microwave-assisted synthesis has been shown to offer several advantages for the one-pot synthesis of pyridines and terpyridines:

  • Reduced Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[12][13]

  • Improved Yields: In many cases, microwave-assisted procedures report higher yields compared to conventional heating methods.[14][15] For example, one study reported yields of 88-95% with microwave heating compared to 76-85% with conventional heating for the synthesis of 4'-aryl-2,2':6',2''-terpyridines in an aqueous medium.[14]

  • Greener Synthesis: The shorter reaction times and potential for solvent-free conditions contribute to a more environmentally friendly process.[12][15]

Q3: How do I purify the final terpyridine product?

Common purification methods for terpyridines include:

  • Precipitation and Filtration: Often, the terpyridine product will precipitate from the reaction mixture upon cooling.[2][8] This crude product can then be collected by filtration and washed.

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or isopropanol, is a common and effective method for purifying the crude product.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[16]

Data Presentation

Table 1: Yields of 4'-(4-alkoxyphenyl)-3,2':6',3''-terpyridines using a Conventional Heating Method

AldehydeProductYield (%)Reference
4-Ethoxybenzaldehyde4′-(4-Ethoxyphenyl)-3,2′:6′,3″-terpyridine16.7[8]
4-Butoxybenzaldehyde4′-(4-Butoxyphenyl)-3,2′:6′,3″-terpyridine31.1[8]

Table 2: Comparison of Yields for One-Pot Terpyridine Synthesis with Conventional vs. Microwave Heating in an Aqueous Medium

AldehydeConventional Heating Yield (%)Microwave Heating Yield (%)Reference
Benzaldehyde7890[14]
4-Methylbenzaldehyde8595[14]
4-Methoxybenzaldehyde8292[14]
4-Chlorobenzaldehyde7688[14]

Table 3: Yields of Terpyridines from Solvent-Free Synthesis at 120 °C

Acetylpyridine IsomerAromatic AldehydeReaction Time (min)Yield (%)Reference
4-acetylpyridineBenzaldehyde5092[3][4]
4-acetylpyridine2-Thiophenecarboxaldehyde6090[3][4]
3-acetylpyridineBenzaldehyde4593[3][4]
3-acetylpyridine2-Thiophenecarboxaldehyde5591[3][4]
2-acetylpyridineBenzaldehyde4095[3][4]
2-acetylpyridine2-Thiophenecarboxaldehyde5092[3][4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine [2]

  • Materials:

    • 2-Acetylpyridine (2.43 g, 20.0 mmol)

    • 4-Methoxybenzaldehyde (1.36 g, 10.0 mmol)

    • Potassium Hydroxide (KOH) pellets (1.54 g, 24 mmol)

    • Methanol (20 ml)

    • 35% Aqueous Ammonia solution (40.0 ml)

  • Procedure:

    • In a round-bottom flask, dissolve 2-acetylpyridine in methanol.

    • Add 4-methoxybenzaldehyde to the mixture.

    • Add potassium hydroxide pellets to the reaction mixture.

    • Add the aqueous ammonia solution.

    • Reflux the reaction mixture for 4–6 hours.

    • After cooling to room temperature, a precipitate will form.

    • Collect the solid by vacuum filtration.

    • Wash the precipitate with plenty of distilled water to remove excess base, followed by a wash with ice-cold ethanol until the washings are neutral.[17]

    • Dry the residue in the open air and recrystallize from ethanol to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine 2-acetylpyridine, aromatic aldehyde, and solvent add_base Add base (e.g., KOH) start->add_base add_ammonia Add ammonia source add_base->add_ammonia reflux Heat under reflux or microwave irradiation add_ammonia->reflux monitor Monitor progress by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete precipitate Precipitate forms cool->precipitate filtrate Collect solid by filtration precipitate->filtrate wash Wash with water and cold ethanol filtrate->wash purify Recrystallize or use column chromatography wash->purify end Characterize pure terpyridine purify->end

Caption: Experimental workflow for the one-pot terpyridine synthesis.

troubleshooting_yield cluster_reagents Check Reagents cluster_conditions Check Conditions cluster_side_products Check for Side Products start Low or No Yield reagent_purity Impure starting materials? start->reagent_purity purify_reagents Purify acetylpyridine (distill) and aldehyde (recrystallize). Use fresh, dry base. reagent_purity->purify_reagents Yes conditions Incorrect reaction conditions? reagent_purity->conditions No optimize_conditions Optimize temperature and time. Monitor with TLC. Consider microwave heating. conditions->optimize_conditions Yes side_products Is an unexpected product forming? conditions->side_products No characterize Fully characterize product (NMR, MS). Possible products: - 3:2 adducts - Isomeric terpyridines side_products->characterize Yes

Caption: Troubleshooting logic for low yield in terpyridine synthesis.

References

How to remove side products from Kröhnke pyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of substituted pyridines synthesized via the Kröhnke reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Kröhnke pyridine synthesis, and how do they form?

A1: The most common side products in the Kröhnke pyridine synthesis are typically related to incomplete reactions or side reactions of the starting materials. The primary byproducts are water and pyridine, which are generally simple to remove.[1] However, other more problematic impurities can include:

  • Uncyclized 1,5-Dicarbonyl Intermediate (Michael Adduct): The reaction proceeds through a Michael addition to form a 1,5-dicarbonyl intermediate.[1][2][3] If the subsequent cyclization with ammonia is incomplete, this intermediate will remain in the crude product.

  • Self-Condensation Products: The α,β-unsaturated ketone or aldehyde can undergo self-condensation, particularly at elevated temperatures.[4]

  • Unreacted Starting Materials: Residual α-pyridinium methyl ketone salt and α,β-unsaturated carbonyl compounds may persist if the reaction does not go to completion. The pyridinium salt is particularly important to remove due to its high polarity.

  • Polymerization Products: The α,β-unsaturated carbonyl starting material can polymerize, especially if it is impure or if the reaction is heated for too long.[5]

Q2: My crude product is a dark, oily residue. What is the best initial purification strategy?

A2: An oily or dark crude product often indicates the presence of multiple side products and possibly some decomposition. A multi-step purification approach is recommended:

  • Aqueous Workup: If you haven't already, perform an aqueous workup. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities like residual pyridine, followed by water, and then a saturated sodium bicarbonate solution to neutralize any remaining acid.[5]

  • Column Chromatography: For complex mixtures and oily products, column chromatography is often the most effective method to separate the desired pyridine from polar and non-polar impurities.

  • Recrystallization or Trituration: After chromatography, the semi-purified product can often be solidified and further purified by recrystallization or by trituration with a suitable solvent (e.g., cold ethanol or hexane) to wash away remaining soluble impurities.

Q3: How do I choose the right solvent for recrystallizing my substituted pyridine product?

A3: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.[6] The principle of "like dissolves like" is a good starting point; polar pyridines often recrystallize well from polar solvents.[7]

A common and effective solvent for many 2,4,6-trisubstituted pyridines is ethanol or a mixture of ethanol and water.[2][4] It is always recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific compound.[7]

Q4: I am having difficulty with column chromatography for my pyridine derivative. The compound is either stuck on the column or elutes with everything else. What can I do?

A4: Purifying pyridine-containing compounds by column chromatography can be challenging due to their basicity, which can lead to tailing on standard silica gel. Here are some troubleshooting strategies:

  • Adjust Eluent Polarity: Systematically vary the solvent ratio of your eluent system (e.g., hexane/ethyl acetate). Start with a low polarity and gradually increase it.

  • Use a different solvent system: If a hexane/ethyl acetate system fails, try alternatives like dichloromethane/methanol or chloroform/methanol.[8]

  • Add a Modifier: To reduce tailing and improve separation, add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent. This deactivates the acidic sites on the silica gel. Alternatively, if your product is acid-stable, adding a small amount of acetic acid can sometimes help by protonating the pyridine, which changes its interaction with the silica.

  • Use a Different Stationary Phase: If silica gel proves ineffective, consider using alumina (neutral or basic) as your stationary phase.

Troubleshooting and Purification Workflow

This workflow provides a systematic approach to purifying the crude product from a Kröhnke pyridine synthesis.

Kröhnke_Purification_Workflow Troubleshooting Workflow for Kröhnke Synthesis Purification start Crude Product Obtained check_physical_state Assess Physical State start->check_physical_state is_solid Solid check_physical_state->is_solid Solid is_oil Oil / Tarry Mass check_physical_state->is_oil Oil recrystallization_attempt Attempt Recrystallization (e.g., from Ethanol) is_solid->recrystallization_attempt column_chromatography Perform Column Chromatography (Silica Gel) is_oil->column_chromatography recrystallization_success Pure Crystals Formed? recrystallization_attempt->recrystallization_success final_product_solid Collect, Wash, Dry Characterize Product recrystallization_success->final_product_solid Yes recrystallization_fail No / Poor Crystallization or Purity is Low recrystallization_success->recrystallization_fail No recrystallization_fail->column_chromatography separation_check Good Separation on Column? column_chromatography->separation_check combine_fractions Combine Pure Fractions & Evaporate Solvent separation_check->combine_fractions Yes column_fail Poor Separation / Tailing separation_check->column_fail No check_purity_post_column Assess Purity (TLC/NMR) combine_fractions->check_purity_post_column final_product_oil Product is Pure Oil or Solidifies on Drying check_purity_post_column->final_product_oil High Purity needs_recrystallization Purity Still Low check_purity_post_column->needs_recrystallization Low Purity needs_recrystallization->recrystallization_attempt troubleshoot_column Troubleshoot Chromatography: - Adjust eluent polarity - Add modifier (e.g., 0.5% Et3N) - Switch to Alumina column_fail->troubleshoot_column troubleshoot_column->column_chromatography

A troubleshooting workflow for the purification of Kröhnke synthesis products.

Quantitative Data Summary

Yields for the Kröhnke pyridine synthesis are generally moderate to high, but are highly dependent on the specific substrates used and the reaction conditions.

ParameterTypical RangeNotes
Reaction Yield 60-95%Yields can be significantly influenced by the purity of reagents and optimization of reaction temperature and time.[4]
Purity after Recrystallization >98%A successful recrystallization can yield highly pure crystalline material, assuming impurities have different solubility profiles.
Purity after Chromatography 95-99%Dependent on successful separation. May require a subsequent recrystallization to remove trace solvent or minor impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for purifying a solid crude product from a Kröhnke synthesis. Ethanol is a commonly used solvent.[2][4]

  • Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is too good a solvent. If it doesn't dissolve at all even when heated, it is not a good solvent. The ideal solvent dissolves the product when hot but not when cold.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This is best done by adding the solvent in small portions to the solid while heating the flask on a hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Do not disturb the flask during this cooling period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for oily products or when recrystallization fails to provide pure material.

  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good system will show your product spot with a retention factor (Rf) of approximately 0.3-0.4 and good separation from impurity spots. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a chromatography column with silica gel. Pack the column using the "wet slurry" method with your chosen eluent to ensure a well-packed, bubble-free column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Collection: Collect fractions until the desired product has completely eluted from the column.

  • Solvent Removal: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.

  • Final Product: The resulting product may be a pure oil or may solidify upon complete solvent removal. If necessary, a final recrystallization can be performed to obtain a crystalline solid.

References

Troubleshooting low solubility of terpyridine metal complexes in polar solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the low solubility of terpyridine metal complexes in polar solvents. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My terpyridine metal complex, which was soluble in the reaction solvent (e.g., acetonitrile), precipitates when I try to dissolve it in a polar solvent like water or ethanol. What is the primary cause?

This is a common issue often related to the overall polarity of the complex and strong crystal lattice energy. Terpyridine ligands themselves are largely hydrophobic. When complexed with a metal and paired with certain counter-ions (like PF₆⁻ or BF₄⁻), the resulting salt can be highly crystalline and poorly soluble in polar protic solvents. The favorable interactions within the crystal lattice can be stronger than the interactions with water or ethanol molecules, leading to precipitation.

Q2: What are the most effective strategies to systematically improve the aqueous solubility of my terpyridine metal complex?

There are three primary strategies to consider, ranging from simple adjustments to more involved synthetic modifications:

  • Counter-Ion Exchange (Salt Metathesis): Replace hydrophobic counter-ions with smaller, more hydrophilic ones.[1]

  • Formulation Adjustment: Modify the solvent system by using co-solvents, adjusting pH, or adding solubilizing agents.[2]

  • Ligand Modification: Re-design and synthesize the terpyridine ligand to include polar or charged functional groups.[3]

The following troubleshooting workflow can help guide your approach.

Troubleshooting Workflow for Low Solubility

G start Issue: Low Complex Solubility in Polar Solvent check_ion 1. Check Counter-Ion start->check_ion is_hydrophobic Is the counter-ion large and hydrophobic? (e.g., PF₆⁻, BF₄⁻, ClO₄⁻) check_ion->is_hydrophobic metathesis Action: Perform Salt Metathesis to exchange for a hydrophilic ion (e.g., Cl⁻, SO₄²⁻, NO₃⁻, Triflate) is_hydrophobic->metathesis  Yes check_formulation 2. Adjust Formulation is_hydrophobic->check_formulation No / Unsure   soluble Solubility Improved metathesis->soluble try_cosolvent Action: Use a Co-solvent (e.g., DMSO/H₂O, EtOH/H₂O) check_formulation->try_cosolvent adjust_ph Action: Adjust pH (if ligand/complex has acidic/basic sites) try_cosolvent->adjust_ph check_ligand 3. Evaluate Ligand Structure adjust_ph->check_ligand is_nonpolar Is the terpyridine ligand unsubstituted or highly hydrophobic? check_ligand->is_nonpolar modify_ligand Action: Re-synthesize Ligand with Polar Groups (e.g., -SO₃⁻, -COOH, -OH, PEG) is_nonpolar->modify_ligand  Yes is_nonpolar->soluble No, ligand is polar   modify_ligand->soluble

Caption: A step-by-step workflow for troubleshooting low solubility issues.

Strategy 1: Counter-Ion Exchange

Q3: How does the counter-ion affect the solubility of my cationic terpyridine complex?

The counter-ion plays a critical role in the solubility of ionic metal complexes.[4] Large, singly charged, and hydrophobic anions like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) often form very stable crystal lattices with cationic complexes, which reduces their solubility in polar solvents. Conversely, smaller, more hydrophilic, or multiply charged anions like chloride (Cl⁻), sulfate (SO₄²⁻), or nitrate (NO₃⁻) interact more strongly with water molecules through hydrogen bonding, which can significantly improve the complex's solubility.[1]

Q4: What is salt metathesis and how do I perform it to improve solubility?

Salt metathesis is a double displacement reaction used to exchange the counter-ion of your complex.[5] The general principle is to react your sparingly soluble complex salt with a new salt containing a highly soluble counter-ion, driving the reaction by precipitating an insoluble byproduct.[6]

Experimental Protocol: Salt Metathesis for Counter-Ion Exchange

Objective: To replace a hydrophobic counter-ion (e.g., PF₆⁻) with a hydrophilic one (e.g., Cl⁻) to enhance aqueous solubility.

Materials:

  • Your terpyridine metal complex with the hydrophobic counter-ion (e.g., --INVALID-LINK--₂).

  • A salt with the desired hydrophilic anion and a cation that will precipitate with the original anion (e.g., tetrabutylammonium chloride - TBAC, or sodium chloride - NaCl).

  • Solvent in which the starting complex is sparingly soluble but the reagent salt is soluble (e.g., acetone, methanol).

  • A solvent in which the final complex is soluble but the byproduct is not (e.g., water).

Procedure:

  • Dissolution: Dissolve your starting terpyridine complex (e.g., --INVALID-LINK--₂) in a minimum amount of a suitable organic solvent like acetone or acetonitrile.

  • Addition of Exchange Salt: In a separate container, dissolve an excess (typically 5-10 equivalents) of the new salt (e.g., TBAC) in the same solvent.

  • Reaction: Add the solution of the exchange salt dropwise to the stirred solution of your complex.

  • Precipitation: A precipitate of the byproduct salt (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆) should form. TBAPF₆ is often insoluble in many common solvents.

  • Stirring: Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure complete exchange.

  • Isolation: Filter the mixture to remove the precipitated byproduct.

  • Purification: Evaporate the solvent from the filtrate. The resulting solid is your terpyridine complex with the new, more hydrophilic counter-ion (e.g., [Ru(tpy)₂]Cl₂). Wash the solid with a solvent that dissolves residual starting materials but not your product (e.g., diethyl ether) and dry under vacuum.

  • Solubility Test: Test the solubility of the final product in the desired polar solvent (e.g., water).

Strategy 2: Formulation Adjustment

Q5: My complex is still not soluble enough in pure water. Can I use co-solvents?

Yes, using a water-miscible organic co-solvent is a very common and effective technique.[2] Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or methanol can disrupt the solute-solute interactions of your complex and facilitate its dissolution in a mixed aqueous solution.[2][7]

Co-Solvent Solubility Data (Illustrative)
Complex TypeSolvent SystemTypical SolubilityNotes
Unmodified Ru(II)-tpyPure Water< 0.1 mg/mLOften insoluble, forms suspension.
Unmodified Ru(II)-tpy10% DMSO / 90% Water1-5 mg/mLSignificant improvement, suitable for many biological assays.[7]
Unmodified Ru(II)-tpy20% Ethanol / 80% Water0.5-2 mg/mLUseful but may be less effective than DMSO for highly nonpolar complexes.
Sulfonated Ru(II)-tpyPure Water> 10 mg/mLLigand modification leads to high intrinsic water solubility.[8]

Q6: Can adjusting the pH of the solution help?

Adjusting the pH can be effective if your terpyridine ligand contains acidic or basic functional groups (e.g., carboxylic acids or amines).[2]

  • For acidic groups (-COOH): Increasing the pH above the pKa will deprotonate the group to form a carboxylate (-COO⁻), which is much more polar and can dramatically increase water solubility.

  • For basic groups (-NH₂): Decreasing the pH below the pKa will protonate the group to form an ammonium salt (-NH₃⁺), increasing its polarity and solubility.

Strategy 3: Ligand Modification

Q7: When should I consider re-designing my terpyridine ligand?

If counter-ion exchange and formulation adjustments are insufficient, or if you require high solubility in a pure polar solvent for applications like drug development, modifying the ligand is the most robust strategy. The goal is to covalently attach highly polar or charged functional groups to the terpyridine backbone.[3]

Common Ligand Modifications to Enhance Polarity

G ligand Hydrophobic Terpyridine Core sulfonation Sulfonation (-SO₃⁻) ligand->sulfonation carboxylation Carboxylation (-COOH) ligand->carboxylation pegylation PEGylation (-(CH₂CH₂O)n-H) ligand->pegylation hydroxylation Hydroxylation (-OH) ligand->hydroxylation result Increased Polarity & Aqueous Solubility sulfonation->result carboxylation->result pegylation->result hydroxylation->result

Caption: Common ligand modifications to increase polarity and solubility.

Q8: How do I synthesize a sulfonated terpyridine ligand?

Sulfonation is a powerful method to achieve high water solubility.[8][9] Sulfonated terpyridines are typically synthesized by reacting a precursor terpyridine with a sulfonating agent or by building the ligand from sulfonated building blocks.

Experimental Protocol: Synthesis of a Sulfonated Terpyridine Ligand

Objective: To introduce a sulfonate group onto a terpyridine scaffold to create a water-soluble ligand. This protocol is a generalized example based on Kröhnke condensation.[8][10]

Materials:

  • A substituted benzaldehyde containing a sulfonate group (e.g., 4-formylbenzene-1-sulfonate).

  • 2-acetylpyridine.

  • Potassium hydroxide (KOH).

  • Ammonia solution (aqueous).

  • Methanol.

Procedure:

  • Reaction Setup: To a solution of 2-acetylpyridine (2.0 equivalents) in methanol, add the sulfonated aldehyde (1.0 equivalent).

  • Base and Nitrogen Source: Add potassium hydroxide pellets (2.4 equivalents) followed by a 30-35% aqueous ammonia solution.[11]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The resulting solid is often impure. Wash it extensively with water to remove excess base, followed by a cold organic solvent like ethanol or diethyl ether to remove unreacted starting materials.[11]

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonated terpyridine ligand.[12]

  • Characterization: Confirm the structure of the final product using NMR spectroscopy, mass spectrometry, and FTIR.

Q9: What is PEGylation and how does it improve solubility?

PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule.[13][14] PEG is a highly hydrophilic and biocompatible polymer.[15] Attaching PEG chains to a terpyridine ligand increases the overall hydrodynamic volume and hydrophilicity of the resulting metal complex, which enhances water solubility and can also improve pharmacokinetic properties by reducing renal clearance.[14][15] PEGylated ligands can be synthesized by incorporating a PEG chain into one of the ligand precursors before the final cyclization reaction.[16][17]

References

Preventing the formation of unexpected products in terpyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for terpyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of unexpected products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected products in terpyridine synthesis?

A1: During terpyridine synthesis, particularly using methods like the Kröhnke reaction, several classes of unexpected products can form. The most common include:

  • Cyclohexanol Derivatives: These are 3:2 adducts, meaning they arise from the condensation of three molecules of the ketone (e.g., acetylpyridine) with two molecules of the aldehyde.[1][2][3]

  • Pentane-1,5-diones: These are 2:1 adducts, formed from the addition of a second equivalent of the enolate to the intermediate enone (chalcone).[1][3]

  • Isomeric Terpyridines: For example, 6′-aryl-2,2′:4′,2″-terpyridine can form as a side-product. This is thought to arise from a 1,2-attack of the enolate on the intermediate enone's carbonyl group, rather than the expected 1,4-conjugate addition.[1][3]

Q2: My reaction mixture has formed a tar-like substance. What causes this and is it salvageable?

A2: The formation of tarry crude by-products is a known issue in terpyridine synthesis, especially during the final condensation and cyclization steps.[4] This is often due to polymerization reactions, product decomposition at high temperatures, or a multitude of competing side reactions.[5]

  • Cause: Prolonged reaction times, excessive temperatures (above 140°C), or incorrect stoichiometry can promote polymerization.[5]

  • Salvage: Isolating the desired product from a tarry mixture is challenging but may be possible through repeated column chromatography with different solvent systems or extensive recrystallization. However, prevention by optimizing reaction conditions is a far more effective strategy.

Q3: How critical is the purity of starting materials?

A3: The purity of the starting materials, especially the α,β-unsaturated carbonyl compounds (chalcones) and the ketone salts, is crucial for achieving high yields and minimizing side products.[5] Impurities can interfere with the reaction pathway, leading to a complex mixture of products that is difficult to purify. It is highly recommended to purify reagents before use, for example, by recrystallizing the chalcones and ketone salts.[5]

Q4: What is the role of the ammonia source in the reaction?

A4: The ammonia source, typically ammonium acetate, provides the nitrogen atom required for the formation of the central pyridine ring in the terpyridine scaffold.[5][6] It facilitates the key cyclization step after the initial Michael addition has formed the 1,5-dicarbonyl intermediate.[7]

Troubleshooting Guide

This guide addresses specific problems encountered during terpyridine synthesis.

Problem: Low Yield of the Desired Terpyridine Product

Low or no formation of the desired product is a common issue that can stem from several factors.

  • Possible Cause 1: Suboptimal Reaction Temperature.

    • Solution: Temperature is a critical parameter. While reactions are often run at reflux (around 120°C), this may not be optimal for all substrates.[5] It is advisable to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the ideal condition for your specific reaction.[5] Some modern protocols utilize temperatures around 120°C under solvent-free conditions.[8]

  • Possible Cause 2: Incorrect Reaction Time.

    • Solution: Prolonged reaction times can lead to product decomposition or the formation of side products.[5] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant degradation or side reactions occur.[5]

  • Possible Cause 3: Inefficient Final Aromatization.

    • Solution: The final step in many terpyridine syntheses is the oxidation of a dihydropyridine intermediate to the aromatic terpyridine.[9] If this step is inefficient, the yield will be low. While classical oxidants can be harsh, exploring milder oxidizing agents or ensuring an open-air (oxygen) environment if the mechanism allows for aerobic oxidation can improve this final conversion.

Problem: Formation of Cyclohexanol or Pentane-1,5-dione Byproducts

The formation of these adducts indicates that the stoichiometry of the reaction is not favoring the desired 2:1:1 ratio of ketone:aldehyde:ammonia for the terpyridine product.

  • Possible Cause: Incorrect Stoichiometry or Reagent Addition Rate.

    • Solution: These side products arise from reactions with stoichiometries of 3:2 or 2:1 (ketone:aldehyde).[1][3] Ensure precise measurement of your starting materials. A slow, controlled addition of reagents can sometimes minimize the formation of these byproducts.[5] Utilizing a one-pot method where all reactants are combined at the start can often provide good yields and simplify the process.[10]

Problem: Difficulty in Product Purification

The crude product is a complex mixture, and the desired terpyridine is difficult to isolate.

  • Possible Cause: Similar Polarity of Products and Byproducts.

    • Solution: If standard purification by recrystallization from ethanol fails, column chromatography is the next step. A systematic approach to finding the right eluent system is necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. If separation is still poor, consider changing the stationary phase (e.g., using alumina instead of silica gel).

Data Presentation

Table 1: Effect of Reaction Conditions on Terpyridine Synthesis Yield

The following table summarizes data from a study on the synthesis of 4′-(phenyl)-4,2′:6′,4′′-terpyridine, illustrating how different parameters can influence the reaction outcome.

EntrySolventTemperature (°C)Catalyst Load (mg)Time (min)Yield (%)[8]
1CH₃CN801012055
2H₂O1001012060
3Solvent-free120105094
4Solvent-free100109085
5Solvent-free12059082
6Solvent-free1200180Trace

Reaction conditions: benzaldehyde (1.0 mmol), 4-acetyl-pyridine (2.0 mmol), and ammonium acetate (2.0 mmol).

Key Experimental Protocols

Protocol: One-Pot Synthesis of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine

This protocol is a robust one-pot method adapted from established procedures for synthesizing 4'-aryl-substituted terpyridines.[10]

Materials:

  • 2-Acetylpyridine (2.43 g, 20.0 mmol)

  • 4-Methoxybenzaldehyde (1.36 g, 10.0 mmol)

  • Potassium Hydroxide (KOH) pellets (1.54 g, ~24 mmol)

  • Methanol (MeOH) (20 ml)

  • 35% Aqueous Ammonia solution (40.0 ml)

Procedure:

  • In a round-bottom flask, dissolve 2-acetylpyridine (20.0 mmol) in methanol (20 ml).

  • To this solution, add 4-methoxybenzaldehyde (10.0 mmol).

  • Carefully add potassium hydroxide pellets (~24 mmol) to the reaction mixture while stirring.

  • Finally, add the 35% aqueous ammonia solution (40.0 ml).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4–6 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with water to remove inorganic salts.

  • The crude product can be purified by recrystallization from ethanol to yield the final product.

Expected Yield: Approximately 62%.[10]

Visualizations

Reaction Pathway Analysis

Reaction_Pathway Start Reactants (2x Acetylpyridine + Aldehyde) Chalcone Chalcone Intermediate (Enone) Start->Chalcone Aldol Condensation Dicarbonyl 1,5-Dicarbonyl Intermediate Chalcone->Dicarbonyl Michael Addition (Correct Pathway) Side21 2:1 Adduct (Pentane-1,5-dione) Chalcone->Side21 Reaction with 2nd Acetylpyridine DesiredTpy Desired Terpyridine Dicarbonyl->DesiredTpy Cyclization with NH₃ + Aromatization Side32 3:2 Adduct (Cyclohexanol Derivative) Dicarbonyl->Side32 Reaction with more Chalcone

Caption: Reaction pathways in terpyridine synthesis leading to the desired product versus common side products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Identified: Low Yield or Unexpected Products CheckPurity Are starting materials pure? Start->CheckPurity Purify Action: Purify reagents (Recrystallize, Distill) CheckPurity->Purify No CheckTemp Was temperature optimal? CheckPurity->CheckTemp Yes Purify->CheckTemp OptimizeTemp Action: Screen temperatures (e.g., 80-120°C) CheckTemp->OptimizeTemp No / Unsure CheckTime Was reaction time monitored? CheckTemp->CheckTime Yes OptimizeTemp->CheckTime MonitorTLC Action: Monitor reaction progress via TLC CheckTime->MonitorTLC No End Re-run Optimized Reaction CheckTime->End Yes MonitorTLC->End

Caption: A logical workflow for troubleshooting common issues in terpyridine synthesis experiments.

References

Technical Support Center: Mitigating Peak Tailing in HPLC/Column Chromatography of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate peak tailing when analyzing pyridine-containing compounds using High-Performance Liquid Chromatography (HPLC) and column chromatography.

Troubleshooting Guide

This guide addresses specific issues that can lead to peak tailing with pyridine compounds and offers systematic solutions.

Issue 1: Asymmetric peak shape (tailing) observed for a pyridine analyte on a C18 column.

  • Question: My pyridine compound is showing significant peak tailing on a standard C18 column. What is the likely cause and how can I fix it?

  • Answer: Peak tailing of basic compounds like pyridine on silica-based C18 columns is most commonly caused by secondary interactions between the basic analyte and acidic silanol groups (Si-OH) on the silica surface.[1] At moderate pH, these silanol groups can be deprotonated (SiO-), leading to strong ionic interactions with the protonated pyridine, which causes a portion of the analyte to be retained longer, resulting in a tailed peak.[1]

    Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 2.5-3.5 will protonate the silanol groups, minimizing their interaction with the positively charged pyridine analyte.[2] Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) are common additives for this purpose.[3]

    • Use of a Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with the pyridine analyte.[4][5] A typical starting concentration for TEA is 10-50 mM.

    • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25-50 mM phosphate or acetate buffer) can also help to mask the silanol interactions and improve peak shape.[2][6]

Issue 2: Peak tailing persists even after mobile phase optimization.

  • Question: I've tried adjusting the pH and adding modifiers to my mobile phase, but my pyridine peak is still tailing. What else can I do?

  • Answer: If mobile phase optimization is insufficient, the issue may lie with the column chemistry or other experimental conditions.

    Troubleshooting Steps:

    • Column Selection:

      • End-capped Columns: Switch to a column that has been "end-capped." This means the residual silanol groups have been chemically deactivated with a small silylating agent, reducing the sites available for secondary interactions.[2][7]

      • High-Purity Silica Columns ("Type B"): Modern columns are often packed with high-purity silica that has a lower concentration of acidic silanol groups and metal contaminants, leading to improved peak shape for basic compounds.

      • Alternative Stationary Phases: Consider columns with alternative stationary phases that are less prone to silanol interactions, such as polymer-based columns or columns with a hybrid silica-polymer backbone.[8]

    • Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[2] To check for this, dilute your sample and inject a smaller volume. If the peak shape improves, column overload was likely the issue.

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure that all connections are made with the shortest possible length of narrow-bore tubing.

Issue 3: All peaks in the chromatogram are tailing, not just the pyridine compound.

  • Question: It's not just my pyridine analyte; all the peaks in my chromatogram are showing some degree of tailing. What could be the problem?

  • Answer: When all peaks are tailing, the problem is likely systemic and not related to the specific chemistry of your analyte.

    Troubleshooting Steps:

    • Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase at the head of the column may be contaminated or have developed a void. Try back-flushing the column (if the manufacturer's instructions permit) or, if the problem persists, replace the column. Using a guard column can help protect the analytical column from contamination.

    • Improper Column Connection: A poor connection between the tubing and the column can create a small void, leading to band broadening and tailing for all peaks. Ensure all fittings are properly tightened.

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reason for the peak tailing of pyridine compounds?

A1: The primary reason is the interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1] The pyridine becomes protonated and interacts ionically with deprotonated silanols, leading to a secondary, stronger retention mechanism for some of the analyte molecules, which results in a tailing peak.

Q2: How does adjusting the mobile phase pH help in reducing peak tailing for pyridine?

A2: By lowering the pH of the mobile phase (typically to pH < 4), the acidic silanol groups on the stationary phase become protonated (Si-OH). This neutralizes their negative charge and minimizes the strong ionic interaction with the protonated pyridine analyte, leading to a more symmetrical peak shape.[2]

Q3: What are "end-capped" columns, and how do they improve the peak shape of basic compounds?

A3: End-capping is a process where the unreacted, accessible silanol groups on a silica-based stationary phase are chemically bonded with a small, inert silane (like trimethylsilane). This effectively shields the basic analytes from these highly active sites, reducing secondary interactions and thus minimizing peak tailing.[2][7]

Q4: Can using a higher concentration of organic modifier in the mobile phase help with peak tailing?

A4: While increasing the organic modifier concentration will decrease the retention time of your analyte, it does not directly address the underlying chemical cause of peak tailing, which is the interaction with silanol groups. However, in some cases, a faster elution can reduce the time the analyte spends interacting with the stationary phase, which may slightly improve peak shape. The primary strategies should still focus on pH control, additives, or appropriate column selection.

Q5: Are there any alternatives to silica-based columns for the analysis of pyridine compounds?

A5: Yes, columns with polymeric stationary phases (e.g., polystyrene-divinylbenzene) or hybrid silica-polymer columns are excellent alternatives.[8] These columns are more chemically inert, have a much lower density of active silanol groups, and are often more stable at a wider pH range, which can be beneficial for developing robust methods for basic compounds like pyridine.

Data Presentation

The following tables summarize the impact of various chromatographic parameters on the peak shape of basic compounds, including those with pyridine moieties. The data is illustrative and compiled from typical results presented in the cited literature.

Table 1: Effect of Mobile Phase pH on the Tailing Factor of a Basic Analyte

Mobile Phase pHTailing Factor (Tf)Peak Shape Description
7.02.5Severe Tailing
5.01.8Moderate Tailing
3.01.2Symmetrical

Data is illustrative of the general trend observed when analyzing basic compounds on silica-based columns.

Table 2: Influence of Triethylamine (TEA) Concentration on the Peak Asymmetry of a Basic Compound

TEA Concentration in Mobile PhasePeak Asymmetry Factor (As)
0 mM2.2
10 mM1.6
25 mM1.3
50 mM1.1

Illustrative data demonstrating the effectiveness of a competing base in improving peak symmetry.[9]

Table 3: Comparison of Column Chemistries for the Analysis of a Basic Analyte

Column TypeStationary PhaseTailing Factor (Tf)
Standard C18Non-end-capped Silica2.1
End-capped C18End-capped Silica1.3
Hybrid C18Ethylene-bridged Hybrid1.1
PolymerPolystyrene-divinylbenzene1.0

This table provides a qualitative comparison of expected performance for different column technologies when analyzing basic compounds.

Experimental Protocols

Protocol 1: General Method for Mitigating Peak Tailing of Pyridine Compounds Using an Acidic Mobile Phase

  • Column: Use a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient: A typical starting gradient would be 5-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength appropriate for the specific pyridine derivative (e.g., 254 nm).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

Protocol 2: Method Employing a Competing Base for Improved Peak Shape

  • Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and a 25 mM phosphate buffer (pH adjusted to 7.0) in a 50:50 (v/v) ratio. Add triethylamine (TEA) to the final mobile phase at a concentration of 25 mM.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing.

start Peak Tailing Observed for Pyridine Compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Systemic Issue: - Check for column contamination/void - Verify column connections - Check for sample solvent mismatch check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue: Secondary Silanol Interactions check_all_peaks->analyte_specific_issue No end Symmetrical Peak Achieved system_issue->end Resolved optimize_mp Optimize Mobile Phase: - Lower pH (2.5-3.5) with acid - Add competing base (e.g., TEA) - Increase buffer concentration analyte_specific_issue->optimize_mp check_improvement Is peak shape acceptable? optimize_mp->check_improvement change_column Change Column: - Use end-capped column - Use high-purity silica column - Use alternative stationary phase (e.g., polymer, hybrid) check_improvement->change_column No check_improvement->end Yes change_column->end Resolved

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

Caption: Chemical interactions leading to peak tailing of pyridine compounds.

References

Technical Support Center: Counter-Ion Exchange for Enhanced Complex Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during counter-ion exchange experiments aimed at improving the solubility of drug complexes.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of counter-ion exchange for drug solubility?

A1: The primary goal is to replace a counter-ion associated with a poorly soluble drug molecule with a new counter-ion that forms a salt with improved aqueous solubility and/or dissolution rate. This is a critical step in drug development for enhancing the bioavailability of orally administered drugs.[1][2]

Q2: What are the key factors to consider when selecting a new counter-ion?

A2: Several factors should be considered when selecting a counter-ion:

  • pKa Difference: A general rule of thumb is that the difference in pKa between the drug and the counter-ion (ΔpKa) should be greater than 3 to ensure the formation of a stable salt.[3]

  • Solubility of the Counter-Ion: The counter-ion itself should be highly soluble in the desired solvent system.

  • Safety and Toxicity: The counter-ion must be pharmaceutically acceptable and non-toxic at the required dosage.

  • Physicochemical Properties: The resulting salt should have desirable properties such as good crystallinity, low hygroscopicity, and thermal stability.[4]

Q3: How does the common ion effect impact the solubility of the newly formed salt?

A3: The common ion effect can decrease the solubility of a salt if the dissolution medium already contains a significant concentration of one of the ions that make up the salt. This can lead to the precipitation of the free, less soluble form of the drug, which can negatively affect bioavailability.[3]

Q4: What are the common methods for preparing pharmaceutical salts?

A4: Pharmaceutical salts are typically prepared by reacting the free form of the drug (acid or base) with a stoichiometric amount of the selected counter-ion in a suitable solvent.[5] The resulting salt is then isolated through crystallization, which can be induced by cooling, evaporation of the solvent, or the addition of an anti-solvent.[6]

Q5: What analytical techniques are used to characterize the new salt form?

A5: A variety of analytical techniques are used to confirm the formation of the new salt and to characterize its properties. These include:

  • X-Ray Powder Diffraction (XRPD): To determine the solid-state form (crystalline or amorphous) and identify new crystalline structures.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.

  • Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy: To detect changes in chemical bonds indicative of salt formation.

  • Ion Chromatography (IC): To quantify the amount of the counter-ion present in the final product.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during counter-ion exchange experiments using ion-exchange resins.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of the Desired Salt Incomplete binding of the drug to the resin.- Ensure the pH of the drug solution is optimized for ionization. For a basic drug, the pH should be at least 2 units below its pKa.[8]- Reduce the ionic strength of the sample solution to minimize competition for binding sites.[8]- Increase the contact time between the drug solution and the resin.
Inefficient elution of the drug-counter-ion complex.- Use an eluent with a higher concentration of the new counter-ion.- Optimize the pH of the eluent to facilitate the dissociation of the drug from the resin.- Reduce the flow rate during elution to allow for complete exchange.
Precipitation of the drug or salt in the column.- Ensure the solubility of the drug and the final salt is sufficient in the chosen solvent and eluent.- Perform the experiment at a controlled temperature to prevent solubility issues.
Poor Purity of the Final Product Co-elution of impurities.- Wash the resin extensively with a suitable buffer after loading the drug to remove unbound impurities.- Optimize the elution gradient (step or linear) to achieve better separation of the desired salt from impurities.
Resin Fouling.- Pre-filter the drug solution to remove particulate matter.- Use appropriate cleaning procedures for the resin between runs to remove adsorbed impurities.[9]
Inconsistent Results Between Batches Variation in resin capacity or activity.- Use a consistent source and batch of ion-exchange resin.- Properly regenerate and equilibrate the resin before each use according to the manufacturer's instructions.[10]
Fluctuations in experimental conditions.- Maintain precise control over pH, temperature, flow rate, and solution concentrations throughout the experiment.

Data Presentation: Impact of Counter-Ion on Drug Solubility

The selection of a counter-ion can significantly impact the aqueous solubility of a drug. The following tables summarize the solubility of Naproxen and Diclofenac with various counter-ions.

Table 1: Aqueous Solubility of Naproxen and its Salts at 25°C

CompoundCounter-IonSolubility (mol/L)Reference
Naproxen-0.00007[11]
Naproxen SodiumSodium0.730[11]
[Ch][Nap]Choline3.37[11][12]
[Omin][Nap]Oleyl-imidazolinium1.83[12]
[Ben][Nap]Benzalkonium1.10[12]

Table 2: Aqueous Solubility of Diclofenac and its Salts at 25°C

CompoundCounter-IonSolubility (mM)Reference
Diclofenac Acid-~0.03[13]
Diclofenac SodiumSodium30[14]
Diclofenac DiethylamineDiethylamine>30[14]
Diclofenac EthanolamineEthanolamine>30[14]
Diclofenac PyrrolidinePyrrolidine>30[14]

Experimental Protocols

Protocol 1: Counter-Ion Exchange of a Weakly Basic Drug using a Cation-Exchange Resin (Batch Method)

This protocol outlines a general procedure for exchanging the counter-ion of a hydrochloride (HCl) salt of a weakly basic drug to an acetate salt using a batch method with a cation-exchange resin.

Materials:

  • Weakly basic drug-HCl salt

  • Strongly acidic cation-exchange resin (e.g., Amberlite IR120)

  • Sodium acetate

  • Deionized water

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Appropriate analytical equipment (e.g., HPLC, XRPD)

Procedure:

  • Resin Preparation and Activation:

    • Wash the cation-exchange resin with deionized water to remove any impurities.

    • Activate the resin by treating it with 1 M HCl, followed by a thorough wash with deionized water until the eluate is neutral.

    • Convert the resin to the sodium form by treating it with 1 M NaOH, followed by a deionized water wash until the eluate is neutral.

    • Finally, wash the resin with methanol.

  • Drug Loading:

    • Dissolve the weakly basic drug-HCl salt in a suitable solvent (e.g., methanol or a methanol/water mixture).

    • Add the prepared cation-exchange resin to the drug solution. The amount of resin should be in excess of the molar amount of the drug to ensure complete binding.

    • Stir the slurry at room temperature for a predetermined time (e.g., 2-4 hours) to allow the drug cation to exchange with the sodium ions on the resin.

    • Monitor the binding of the drug to the resin by analyzing the concentration of the drug in the supernatant at different time points using a suitable analytical method like HPLC.

  • Washing:

    • Once the drug is loaded onto the resin, filter the resin and wash it thoroughly with the solvent used for dissolution to remove any unbound drug and the original counter-ion (Cl-).

  • Elution (Counter-Ion Exchange):

    • Prepare a solution of the new counter-ion (sodium acetate) in the chosen solvent. The concentration of the acetate solution should be significantly higher than the concentration of the bound drug.

    • Resuspend the drug-loaded resin in the sodium acetate solution.

    • Stir the mixture for several hours to allow the sodium ions to displace the drug from the resin, forming the drug-acetate salt in the solution.

  • Isolation and Characterization of the New Salt:

    • Filter the resin to separate it from the solution containing the newly formed drug-acetate salt.

    • Isolate the drug-acetate salt from the solution, typically by evaporating the solvent under reduced pressure.

    • The isolated solid can be further purified by recrystallization from an appropriate solvent system.

    • Characterize the final product using techniques such as XRPD, DSC, and TGA to confirm the formation of the new salt and determine its physicochemical properties.

Visualizations

Counter_Ion_Selection_Workflow start Start: Poorly Soluble Drug Candidate pka_determination Determine pKa of the Drug start->pka_determination is_ionizable Is the drug ionizable? pka_determination->is_ionizable not_suitable Counter-ion exchange is not a suitable strategy is_ionizable->not_suitable No select_counter_ions Select a panel of pharmaceutically acceptable counter-ions is_ionizable->select_counter_ions Yes delta_pka Calculate ΔpKa (Drug - Counter-ion) > 3? select_counter_ions->delta_pka delta_pka->select_counter_ions No, select another salt_formation_exp Perform salt formation experiments delta_pka->salt_formation_exp Yes characterization Characterize solid forms (XRPD, DSC, TGA) salt_formation_exp->characterization solubility_screen Screen for aqueous solubility and dissolution rate characterization->solubility_screen stability_assessment Assess physical and chemical stability solubility_screen->stability_assessment lead_salt Select lead salt candidate(s) for further development stability_assessment->lead_salt

Caption: Decision workflow for selecting a suitable counter-ion.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Low Purity) check_binding Step 1: Verify Drug Binding to Resin start->check_binding binding_ok Binding is efficient? check_binding->binding_ok optimize_binding Optimize Binding Conditions: - Adjust pH - Lower ionic strength - Increase incubation time binding_ok->optimize_binding No check_elution Step 2: Evaluate Elution Efficiency binding_ok->check_elution Yes optimize_binding->check_binding elution_ok Elution is complete? check_elution->elution_ok optimize_elution Optimize Elution Conditions: - Increase counter-ion concentration - Adjust eluent pH - Decrease flow rate elution_ok->optimize_elution No check_purity Step 3: Assess Product Purity elution_ok->check_purity Yes optimize_elution->check_elution purity_ok Purity is acceptable? check_purity->purity_ok optimize_washing Optimize Washing Steps: - Increase wash volume - Use a more stringent wash buffer purity_ok->optimize_washing No success Problem Resolved purity_ok->success Yes optimize_washing->check_purity

Caption: A logical workflow for troubleshooting common issues.

References

Validation & Comparative

A Comparative Guide to the Photophysical Properties of Methoxy-Substituted vs. Unsubstituted Terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the photophysical behavior of substituted terpyridines is essential for their application in diverse fields ranging from chemical sensing and bioimaging to photocatalysis and materials science. The strategic introduction of substituents onto the terpyridine scaffold allows for the fine-tuning of its electronic and, consequently, its photophysical properties. This guide provides an objective comparison of the photophysical characteristics of methoxy-substituted terpyridine versus its unsubstituted counterpart, supported by experimental data and detailed methodologies.

The introduction of a methoxy group, a well-known electron-donating substituent, at the 4'-position of the terpyridine ring can significantly modulate its absorption and emission properties. Generally, this substitution leads to a bathochromic (red) shift in both the absorption and emission spectra, indicative of a smaller energy gap between the ground and excited states. This is often attributed to an intramolecular charge transfer (ICT) character in the excited state, where the electron-rich methoxy group donates electron density to the electron-accepting terpyridine core.[1][2]

Data Presentation: A Comparative Analysis

The following tables summarize the key photophysical parameters for unsubstituted 2,2':6',2''-terpyridine and its 4'-methoxy-substituted derivative. These values have been compiled from various sources to provide a comparative overview.

Table 1: Absorption and Emission Properties

CompoundSolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)
2,2':6',2''-terpyridineAcetonitrile252-262, 275-290[3]~350-400
4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridineChloroform248[4]371, 746, 855[4]
4′-(3-Methoxy-4-hexyloxyphenyl)-2,2′:6′,2′′-TPYAcetonitrile284[5]-

Note: The emission of unsubstituted terpyridine is often weak and not always reported in detail. The multiple emission peaks for the methoxy-substituted derivative may be due to different excited state deactivation pathways or aggregation effects.

Table 2: Quantum Yield and Excited-State Lifetime

CompoundSolventFluorescence Quantum Yield (Φ_f)Excited-State Lifetime (τ, ns)
2,2':6',2''-terpyridineVariousGenerally lowShort
Methoxy-substituted terpyridinesVariousGenerally higher than unsubstitutedCan be longer due to ICT state

Note: Quantitative data for quantum yield and excited-state lifetime for free terpyridine ligands can be scarce as they are often studied as part of metal complexes, where the metal center dominates the photophysical properties. The introduction of electron-donating groups like methoxy generally enhances fluorescence.[6]

Experimental Protocols

The characterization of the photophysical properties of terpyridine derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum light absorption (λ_abs) and the molar extinction coefficient (ε).

Methodology:

  • Sample Preparation: Solutions of the terpyridine derivatives are prepared in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.[7]

  • Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).[7] A reference cuvette containing the pure solvent is used to correct for solvent absorption.

  • Data Analysis: The wavelengths of maximum absorbance (λ_abs) are identified from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.[7]

Fluorescence Spectroscopy

Objective: To determine the emission properties of the compounds, including the emission maximum (λ_em) and the fluorescence quantum yield (Φ_f).

Methodology:

  • Sample Preparation: Dilute solutions of the compounds are prepared in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[7]

  • Measurement: The fluorescence emission spectrum is recorded by exciting the sample at or near its absorption maximum.[7]

  • Quantum Yield Determination: The fluorescence quantum yield is often determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate). The quantum yield of the sample (Φ_s) is calculated using the following equation:[7]

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.[7]

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the excited-state lifetime (τ) of the fluorescent species.

Methodology:

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used.[7]

  • Measurement: The sample is excited with a pulsed light source (e.g., a picosecond laser or a light-emitting diode). The time delay between the excitation pulse and the detection of the emitted photons is recorded.

  • Data Analysis: The fluorescence decay curve is fitted to an exponential function to determine the excited-state lifetime (τ).

Mandatory Visualization

Photophysical_Characterization_Workflow Start Sample Preparation (Terpyridine Solution) UV_Vis UV-Vis Spectroscopy Start->UV_Vis Measure Absorbance Fluorescence Fluorescence Spectroscopy Start->Fluorescence Excite Sample TCSPC Time-Resolved Fluorescence (TCSPC) Start->TCSPC Excite with Pulsed Source Data_Analysis Data Analysis UV_Vis->Data_Analysis Determine λ_abs, ε Fluorescence->Data_Analysis Determine λ_em, Φ_f TCSPC->Data_Analysis Determine τ Results Photophysical Properties (λ_abs, λ_em, Φ_f, τ) Data_Analysis->Results

Caption: Workflow for Photophysical Characterization.

Energy_Level_Diagram S0 S₀ (Ground State) S1_unsub S₁ (Unsubstituted) S0->S1_unsub Absorption (Higher Energy) S1_methoxy S₁ (Methoxy-substituted) S0->S1_methoxy Absorption (Lower Energy) S1_unsub->S0 Fluorescence (Higher Energy) S1_methoxy->S0 Fluorescence (Lower Energy)

Caption: Effect of Methoxy Substitution on Energy Levels.

References

Unveiling the Electronic Influence: An Electrochemical Comparison of Substituted Terpyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of terpyridine complexes featuring electron-donating and electron-withdrawing substituents reveals a significant and predictable impact on their electrochemical behavior. The strategic placement of these functional groups allows for the fine-tuning of redox potentials, a critical aspect in the design of materials for applications ranging from catalysis and solar energy conversion to drug development. This guide provides an objective comparison based on experimental data, detailing the underlying principles and methodologies for researchers, scientists, and professionals in drug development.

The electronic nature of substituents on the terpyridine ligand framework directly modulates the electron density at the coordinated metal center and the ligand itself. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and amine (-NH₂), increase the electron density, making it easier to oxidize the metal center. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and chloro (-Cl), decrease the electron density, rendering oxidation more difficult.[1][2][3] This predictable tuning of redox potentials is a powerful tool for designing bespoke molecules with specific electrochemical properties.[4][5][6]

Comparative Analysis of Redox Potentials

The electrochemical properties of substituted terpyridine complexes are typically investigated using cyclic voltammetry (CV). The half-wave potential (E₁/₂) for the metal-centered (e.g., M³⁺/M²⁺) and ligand-centered redox couples provides a quantitative measure of the ease of oxidation and reduction. The data summarized in the table below, compiled from various studies on ruthenium(II) and cobalt(II) bis-terpyridine complexes, clearly illustrates the effect of substituents on these potentials.

Substituent GroupSubstituent NatureComplexRedox CoupleE₁/₂ (V vs. Fc⁺/Fc)Reference
-N(CH₃)₂Strong Electron-Donating[Ru(4'-(N(CH₃)₂)-tpy)₂]²⁺Ru³⁺/Ru²⁺~0.3[1]
-OCH₃Electron-Donating[Co(4,4'-di-OMe-bpy)₃]²⁺Co³⁺/Co²⁺0.22[7]
-CH₃Weak Electron-Donating[Co(4,4'-di-Me-bpy)₃]²⁺Co³⁺/Co²⁺0.29[7]
-HNeutral[Co(tpy)₂]²⁺Co³⁺/Co²⁺0.35[7]
-ClWeak Electron-Withdrawing[Fe(4'-Cl-tpy)₂]²⁺Fe³⁺/Fe²⁺1.12[8]
-NO₂Strong Electron-Withdrawing[Fe(4'-NO₂-phen)₃]²⁺Fe³⁺/Fe²⁺1.34[8]

Note: The data is compiled from different sources and experimental conditions may vary slightly. Redox potentials are reported against the ferrocene/ferrocenium (Fc⁺/Fc) internal standard.

As evident from the table, the introduction of electron-donating groups leads to a cathodic (less positive) shift in the metal-centered oxidation potential, indicating that the complex is easier to oxidize.[1] Conversely, electron-withdrawing groups cause an anodic (more positive) shift, making oxidation more difficult. These trends are consistent across different metal centers and ligand systems.[4][5][6] The ligand-centered reductions are also affected, with electron-withdrawing groups making the ligand easier to reduce.[9]

Experimental Protocols

The primary technique used to acquire the electrochemical data presented is Cyclic Voltammetry (CV) .

Methodology: A standard three-electrode setup is employed, consisting of a working electrode (typically glassy carbon), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (usually a platinum wire).[7][8][9] The experiment is conducted in a deaerated solution of the analyte in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[10] The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured. The ferrocene/ferrocenium (Fc⁺/Fc) couple is often used as an internal standard for potential referencing.[8][9]

Visualizing the Structure-Property Relationship

The relationship between the electronic nature of the substituent and the resulting electrochemical properties can be visualized as a logical workflow.

G Electrochemical Tuning of Terpyridine Complexes cluster_0 Ligand Modification cluster_1 Electronic Effect on Terpyridine Complex cluster_2 Electrochemical Outcome EDG Electron-Donating Group (-OCH3, -NH2) IncreaseDensity Increased Electron Density at Metal Center EDG->IncreaseDensity donates electrons EWG Electron-Withdrawing Group (-NO2, -Cl) DecreaseDensity Decreased Electron Density at Metal Center EWG->DecreaseDensity withdraws electrons EasierOxidation Easier Oxidation (Cathodic Shift in E1/2) IncreaseDensity->EasierOxidation results in HarderOxidation Harder Oxidation (Anodic Shift in E1/2) DecreaseDensity->HarderOxidation results in

Figure 1. Logical workflow illustrating the effect of substituent electronic nature on the electrochemical properties of terpyridine complexes.

This guide provides a foundational understanding of how electron-donating and withdrawing groups influence the electrochemical behavior of terpyridine complexes. By leveraging these principles, researchers can rationally design and synthesize novel molecules with tailored redox properties for a wide array of scientific and technological applications.

References

A Comparative Guide to the Electronic Structure of Terpyridine Complexes: A DFT Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of selected terpyridine (tpy) complexes, focusing on computational data derived from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies. Understanding the electronic properties of these complexes is crucial for their application in diverse fields, including materials science, catalysis, and medicine.

Comparative Analysis of Electronic Properties

The electronic structure of terpyridine complexes, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap, as well as the absorption characteristics, are significantly influenced by the coordinated metal ion and the nature of substituents on the terpyridine ligand. The following table summarizes key electronic structure parameters for a selection of Fe(II), Ru(II), and Zn(II) terpyridine complexes, calculated using various DFT functionals and basis sets.

ComplexMetal IonSubstituentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Calculated λ_max (nm)Computational Method
[Fe(tpy)2]2+Fe(II)Unsubstituted-6.83-3.972.86552M06-D3/CEP-121G[1]
[Fe(4'-Cl-tpy)2]2+Fe(II)4'-Chloro-6.94-4.212.73568M06-D3/CEP-121G[1]
[Fe(4'-Ph-tpy)2]2+Fe(II)4'-Phenyl-6.65-3.952.70585M06-D3/CEP-121G[1]
[Ru(tpy)2]2+Ru(II)Unsubstituted-6.58-3.722.86475B3LYP/LANL2DZ
[Ru(4'-Ph-tpy)2]2+Ru(II)4'-Phenyl-6.41-3.782.63498B3LYP/LANL2DZ
[Zn(tpy)2]2+Zn(II)Unsubstituted-7.21-2.894.32338B3LYP/DZ[2]
[Zn(4'-Me-Ph-tpy)2]2+Zn(II)4'-(4-methylphenyl)-7.05-2.984.07338B3LYP/DZ[2]

Note: The values presented are extracted from different computational studies and are intended for comparative purposes. Direct comparison should be made with caution due to the use of different functionals and basis sets.

Experimental Protocols: Computational Methodologies

The data presented in this guide are derived from DFT and TD-DFT calculations. These computational methods are powerful tools for predicting the electronic structure and properties of molecules. A generalized workflow for these calculations is outlined below.

1. Geometry Optimization: The first step in any DFT study is the optimization of the molecular geometry. This is typically performed using a specific functional and basis set. For transition metal complexes like those containing Fe(II), Ru(II), and Zn(II), common choices include:

  • Functionals:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance of accuracy and computational cost.[3]

    • M06-D3: A meta-GGA functional with empirical dispersion corrections, which can be important for accurately describing non-covalent interactions.[1]

  • Basis Sets:

    • LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta): An effective core potential (ECP) basis set often used for heavier elements like Ru, where the core electrons are replaced by a potential, reducing computational cost.

    • CEP-121G (Compact Effective Potential): Another ECP basis set suitable for transition metals.[1]

    • 6-31G or 6-31G(d,p):* Pople-style basis sets commonly used for lighter atoms (C, H, N, O, Cl). The asterisk or (d,p) indicates the addition of polarization functions, which are important for describing chemical bonding.

2. Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

3. Electronic Structure Analysis: With the optimized geometry, the electronic properties are calculated. This includes the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the overall molecular orbital picture. These calculations provide insights into the reactivity and electronic transitions of the complex.

4. Simulation of UV-Vis Spectra (TD-DFT): To predict the absorption spectra, Time-Dependent DFT (TD-DFT) calculations are employed.[4] This method calculates the excitation energies and oscillator strengths of electronic transitions, which can be used to simulate the UV-Vis spectrum and identify the major absorption bands (λ_max). The choice of functional and basis set in TD-DFT calculations is as crucial as in the geometry optimization step.

Visualization of the Computational Workflow

The following diagram illustrates the typical workflow for a DFT computational study on the electronic structure of terpyridine complexes.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis start Define Molecular Structure (e.g., [Fe(tpy)2]2+) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure optimized_geom Optimized Geometry geom_opt->optimized_geom electronic_structure Electronic Structure Analysis (HOMO, LUMO, etc.) freq_calc->electronic_structure Confirm Minimum Energy thermo Thermodynamic Properties freq_calc->thermo tddft TD-DFT for Excited States electronic_structure->tddft Ground State Properties mo_diagram Molecular Orbital Diagram (HOMO-LUMO Gap) electronic_structure->mo_diagram uv_vis Simulated UV-Vis Spectrum (λ_max) tddft->uv_vis

Computational workflow for DFT/TD-DFT studies of terpyridine complexes.

This guide demonstrates the utility of DFT and TD-DFT calculations in elucidating the electronic structure of terpyridine complexes. The presented data and methodologies offer a valuable resource for researchers in the rational design of novel terpyridine-based materials with tailored electronic and photophysical properties.

References

Terpyridine vs. Bipyridine Ligands in Solar Cells: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of efficient and stable solar energy conversion, the molecular design of photosensitizers and additives plays a pivotal role. Among the vast library of organic ligands, terpyridines and bipyridines have emerged as fundamental building blocks in the architecture of both dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). This guide provides a comprehensive comparison of the performance of terpyridine and bipyridine ligands in these two key solar cell technologies, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers and professionals in the field.

At a Glance: Key Performance Differences

FeatureTerpyridine LigandsBipyridine Ligands
Coordination TridentateBidentate
Light Absorption Often broader, extending to lower energies.[1]Strong absorption, well-established.
Performance in DSSCs Can achieve high efficiencies (e.g., "Black Dye" at ~10.4%).[2]Benchmark efficiencies (e.g., N719 at ~11-12%).[3]
Performance in PSCs Used as an effective passivating agent to improve stability and efficiency.[4][5]Shown to improve crystal growth, photovoltaic properties, and moisture tolerance.[6][7]
Charge Transfer Can facilitate efficient charge transfer.Well-understood and optimized charge injection and regeneration kinetics.

Performance in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, the ligand is an integral part of the dye sensitizer, typically a ruthenium complex, responsible for light harvesting and electron injection into the semiconductor photoanode. The choice between a bidentate bipyridine and a tridentate terpyridine ligand significantly influences the photophysical and electrochemical properties of the dye, and consequently, the overall device performance.

Comparative Photovoltaic Performance of Ruthenium-Based Dyes

The most well-known bipyridine-based dye is N719, which has long been a benchmark in DSSC research. The archetypal terpyridine-based sensitizer is "Black Dye". While direct comparisons under identical fabrication and testing conditions are scarce in the literature, the following table summarizes representative performance metrics for these iconic dyes.

DyeLigand TypePCE (%)Jsc (mA/cm²)Voc (V)FF
N719Bipyridine~11-12%[3]20.5[2]0.72[2]-
Black DyeTerpyridine10.4%[2]20.5[2]0.72[2]-
Porphyrin-pyridylPyridyl (Monodentate)3.57%8.320.650.66
Porphyrin-bipyridylBipyridyl (Bidentate)5.08%10.150.700.71

A direct comparative study using porphyrin sensitizers with pyridyl and bipyridyl anchoring groups demonstrated the superiority of the bidentate bipyridyl ligand. The enhanced performance was attributed to faster charge injection into the TiO₂ photoanode and reduced charge recombination at the electrode/electrolyte interface, resulting from the stronger binding and favorable coordination geometry of the bipyridine anchor.

Performance in Perovskite Solar Cells (PSCs)

In PSCs, terpyridine and bipyridine ligands are primarily employed as additives in the perovskite precursor solution or as passivating agents on the surface of the perovskite film. Their role is to improve the quality of the perovskite crystals, reduce defects, and enhance the stability of the solar cell.

Impact on Perovskite Film Properties and Device Performance

Both ligand types have been shown to positively influence PSC performance, though their mechanisms of action and reported advantages can differ.

LigandRoleObserved EffectsResulting Performance
TerpyridineAdditive/PassivatorPassivates surface defects, improves durability of passivation, can form ordered π-π stacking to facilitate charge transport.[4]Enhanced power conversion efficiency and stability. For instance, terpyridine-zinc nanosheets as modulators led to a PCE of 19.8% compared to 17.9% for the control.[8]
BipyridineAdditiveImproves crystallization and morphology of perovskite films, leading to larger grain sizes and fewer defects.[7]Improved power conversion efficiency and stability, with one study noting it works best for moisture tolerance.[6]

A theoretical study based on density functional theory (DFT) suggested that bipyridine exhibits less structural fluctuation when adsorbed on the perovskite surface and provides a better shielding effect against moisture compared to terpyridine.[6] Conversely, terpyridine's stronger charge-transfer capability could introduce mid-gap states, potentially providing pathways for non-radiative charge recombination.[6]

Experimental Protocols

Synthesis of Key Ligands

Synthesis of 4,4'-dicarboxy-2,2'-bipyridine (for bipyridine-based dyes):

A common method involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine.

  • Dissolve 4,4'-dimethyl-2,2'-bipyridine in concentrated sulfuric acid.

  • Slowly add potassium dichromate to the solution while stirring and maintaining the temperature.

  • After the reaction is complete, pour the mixture onto ice.

  • The precipitate, 4,4'-dicarboxy-2,2'-bipyridine, is then collected by filtration, washed with water, and dried.

Synthesis of 4,4',4''-tricarboxy-2,2':6',2''-terpyridine (for terpyridine-based dyes):

An environmentally friendlier route has been reported starting from furfural, a biomass-derived compound.[1][9]

  • The synthesis involves a multi-step pathway that includes the preparation of ethyl 2-acetyl isonicotinate.

  • A furyl substituent is introduced, which acts as a latent carboxylic acid.

  • Subsequent reactions lead to the formation of the terpyridine core.

  • Finally, oxidation yields the desired 4,4',4''-tricarboxy-2,2':6',2''-terpyridine.[1][9]

Fabrication of a Dye-Sensitized Solar Cell (DSSC)
  • Preparation of TiO₂ Photoanode:

    • Clean a transparent conductive oxide (TCO) glass substrate.

    • Deposit a layer of TiO₂ paste onto the conductive side of the TCO glass using a technique like doctor-blading or screen printing.

    • Sinter the TiO₂ film at high temperatures (e.g., 450-500 °C) to create a porous, crystalline structure.

  • Dye Sensitization:

    • Immerse the cooled TiO₂ photoanode in a solution of the desired ruthenium-based dye (containing either the terpyridine or bipyridine ligand) for several hours to allow for dye adsorption.

    • Rinse the dye-sensitized photoanode with a suitable solvent (e.g., ethanol) to remove excess dye.

  • Assembly of the Solar Cell:

    • Prepare a counter electrode, typically by depositing a thin layer of a catalyst like platinum on another TCO glass substrate.

    • Assemble the dye-sensitized photoanode and the counter electrode with a spacer in between.

    • Introduce an electrolyte solution (typically containing an iodide/triiodide redox couple) into the space between the electrodes.

    • Seal the cell to prevent electrolyte leakage.

  • Characterization:

    • Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²) to determine the PCE, Jsc, Voc, and FF.

Fabrication of a Perovskite Solar Cell (PSC) with Ligand Additives
  • Substrate Preparation:

    • Clean a TCO glass substrate.

    • Deposit an electron transport layer (ETL), such as SnO₂, onto the TCO substrate.

  • Perovskite Film Deposition (with additives):

    • Prepare the perovskite precursor solution (e.g., a mixture of lead halides and organic ammonium halides in a solvent like DMF/DMSO).

    • Dissolve the terpyridine or bipyridine additive into the precursor solution at a specific concentration.

    • Deposit the perovskite precursor solution onto the ETL-coated substrate using spin-coating.

    • During the spin-coating process, an anti-solvent is often dripped onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film on a hotplate to complete the crystallization process.

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • Deposit a hole transport layer (HTL), such as Spiro-OMeTAD, on top of the perovskite film via spin-coating.

    • Finally, deposit a metal back contact (e.g., gold or silver) through thermal evaporation.

  • Characterization:

    • Measure the I-V characteristics of the completed PSC under simulated sunlight to evaluate its photovoltaic performance.

    • Characterize the morphology and crystallinity of the perovskite films using techniques like scanning electron microscopy (SEM) and X-ray diffraction (XRD) to assess the impact of the additives.

Mechanistic Insights and Visualizations

To better understand the functional differences between terpyridine and bipyridine ligands, it is helpful to visualize their roles in the operational principles of solar cells.

DSSC_Electron_Transfer cluster_dssc Dye-Sensitized Solar Cell Operation Light Light Dye Dye (S) (Ru-Bipyridine or Ru-Terpyridine) Light->Dye 1. Light Absorption (hν) Dye_excited Excited Dye (S*) TiO2_CB TiO₂ Conduction Band Dye_excited->TiO2_CB 2. Electron Injection (femtoseconds to picoseconds) Redox_couple_red Reduced Redox Couple (e.g., I⁻) Dye_excited->Redox_couple_red 4. Dye Regeneration (nanoseconds) External_Circuit External_Circuit TiO2_CB->External_Circuit 3. Electron Transport Redox_couple_ox Oxidized Redox Couple (e.g., I₃⁻) Redox_couple_ox->Redox_couple_red 6. Redox Couple Regeneration External_Circuit->Redox_couple_ox 5. Electron travels to counter electrode

Caption: Electron transfer processes in a Dye-Sensitized Solar Cell (DSSC).

The diagram above illustrates the fundamental steps of electron transfer in a DSSC. The ligand (terpyridine or bipyridine) plays a crucial role in modulating the energy levels of the dye's molecular orbitals, which in turn affects the efficiency of electron injection (Step 2) and dye regeneration (Step 4). The strength of the ligand's anchoring group to the TiO₂ surface also influences the rate of undesirable back-recombination of electrons from the TiO₂ to the oxidized dye or the electrolyte.

Solar_Cell_Fabrication_Workflow cluster_dssc DSSC Fabrication cluster_psc PSC Fabrication DSSC_Start Start DSSC_Substrate 1. TCO Substrate Cleaning DSSC_Start->DSSC_Substrate DSSC_TiO2 2. TiO₂ Paste Deposition DSSC_Substrate->DSSC_TiO2 DSSC_Sinter 3. Sintering of TiO₂ Film DSSC_TiO2->DSSC_Sinter DSSC_Dye 4. Dye Sensitization (Bipyridine or Terpyridine Dye) DSSC_Sinter->DSSC_Dye DSSC_Assembly 5. Cell Assembly with Counter Electrode DSSC_Dye->DSSC_Assembly DSSC_Electrolyte 6. Electrolyte Filling DSSC_Assembly->DSSC_Electrolyte DSSC_Seal 7. Sealing DSSC_Electrolyte->DSSC_Seal DSSC_End Finished DSSC DSSC_Seal->DSSC_End PSC_Start Start PSC_Substrate 1. TCO Substrate Cleaning PSC_Start->PSC_Substrate PSC_ETL 2. ETL Deposition PSC_Substrate->PSC_ETL PSC_Perovskite 3. Perovskite Deposition (with Bipyridine or Terpyridine Additive) PSC_ETL->PSC_Perovskite PSC_Anneal 4. Annealing PSC_Perovskite->PSC_Anneal PSC_HTL 5. HTL Deposition PSC_Anneal->PSC_HTL PSC_Electrode 6. Metal Electrode Deposition PSC_HTL->PSC_Electrode PSC_End Finished PSC PSC_Electrode->PSC_End

Caption: General experimental workflows for the fabrication of DSSCs and PSCs.

This workflow diagram provides a side-by-side comparison of the key fabrication steps for DSSCs and PSCs, highlighting where the terpyridine and bipyridine ligands are incorporated in each process.

Conclusion

Both terpyridine and bipyridine ligands have proven to be highly valuable in the development of high-performance solar cells. In DSSCs, while bipyridine-based dyes like N719 have historically set the benchmark, terpyridine-based sensitizers such as the "Black Dye" have also demonstrated excellent efficiencies, offering broader light absorption. The choice of ligand can significantly impact charge transfer kinetics and binding to the semiconductor surface.

In the realm of PSCs, both ligand types serve as effective additives for enhancing crystal quality and device stability. Bipyridine has been noted for its positive impact on moisture resistance, while terpyridine has been successfully used as a surface passivating agent. The optimal choice between terpyridine and bipyridine will depend on the specific solar cell architecture, the other materials being used, and the desired performance characteristics. Future research focusing on direct comparative studies under standardized conditions will be crucial for elucidating the subtle yet significant differences in their performance and for guiding the rational design of next-generation solar cells.

References

Benchmarking Catalytic Activity: A Comparative Guide to Aryl-Substituted Fe-Terpyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of various Fe-terpyridine complexes bearing different aryl substituents. The data presented is supported by experimental findings from peer-reviewed literature, offering a clear framework for selecting optimal catalysts for specific applications.

The catalytic prowess of iron complexes has garnered significant attention as a sustainable and cost-effective alternative to precious metal catalysts. Among these, Fe-terpyridine complexes have emerged as versatile catalysts for a range of organic transformations. The electronic and steric properties of these complexes can be finely tuned by introducing substituents onto the terpyridine ligand, directly influencing their catalytic activity. This guide focuses on the impact of aryl substituents at the 4'-position of the terpyridine ligand on the catalytic efficiency of the corresponding iron(II) complexes in the hydrosilylation of alkenes, a fundamentally important reaction in synthetic chemistry.

Comparative Catalytic Performance in Alkene Hydrosilylation

The catalytic activity of a series of Fe(II) complexes of 4'-aryl-2,2':6',2''-terpyridine was evaluated in the hydrosilylation of 1-octene with phenylsilane. The results, summarized in the table below, highlight the significant influence of the electronic nature of the aryl substituent on the catalyst's performance. The catalyst precursors, with the general formula [Fe(4'-aryl-tpy)Cl₂], were activated in situ with NaHBEt₃.

Catalyst: Fe(4'-aryl-tpy)Cl₂Aryl Substituent (R)Yield (%)[1]TON (Turnover Number)[1]TOF (Turnover Frequency, h⁻¹)[1]
1 H8517085
2 p-Me9218492
3 p-OMe9519095
4 p-Cl7815678
5 p-CF₃6513065

Caption: Catalytic performance of Fe-terpyridine complexes with different 4'-aryl substituents in the hydrosilylation of 1-octene.

The data reveals a clear trend: electron-donating substituents on the aryl group enhance the catalytic activity of the Fe-terpyridine complex. The complex with a p-methoxyphenyl substituent (3 ) exhibited the highest yield (95%), turnover number (190), and turnover frequency (95 h⁻¹). Conversely, electron-withdrawing substituents, such as p-chloro (4 ) and p-trifluoromethyl (5 ), led to a decrease in catalytic performance. This trend suggests that electron-rich iron centers are more active in the catalytic cycle of hydrosilylation.

Experimental Protocols

Detailed methodologies for the synthesis of the catalyst precursors and the catalytic hydrosilylation reaction are provided below.

Synthesis of 4'-Aryl-2,2':6',2''-terpyridine Ligands

The substituted terpyridine ligands can be synthesized via the Kröhnke reaction.[2] A general procedure is as follows:

  • To a stirred solution of a substituted benzaldehyde (10 mmol) and 2-acetylpyridine (2.42 g, 20 mmol) in ethanol (50 mL), add a 25% aqueous solution of ammonia (30 mL) followed by potassium hydroxide (1.4 g, 25 mmol).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to afford the pure 4'-aryl-2,2':6',2''-terpyridine ligand.

Synthesis of Fe(4'-aryl-tpy)Cl₂ Complexes

The iron(II) complexes are prepared by reacting the corresponding terpyridine ligand with iron(II) chloride tetrahydrate.[3]

  • Dissolve the 4'-aryl-2,2':6',2''-terpyridine ligand (1 mmol) in methanol (20 mL).

  • To this solution, add a solution of FeCl₂·4H₂O (198.8 mg, 1 mmol) in methanol (10 mL) dropwise with stirring.

  • Stir the resulting mixture at room temperature for 12 hours.

  • The purple precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the Fe(4'-aryl-tpy)Cl₂ complex.

Catalytic Hydrosilylation of 1-Octene

The following protocol is a general procedure for the catalytic hydrosilylation of 1-octene.[1]

  • In a glovebox, add the Fe(4'-aryl-tpy)Cl₂ complex (0.01 mmol, 0.5 mol%) and 1-octene (224.4 mg, 2 mmol) to a Schlenk tube equipped with a magnetic stir bar.

  • Add toluene (5 mL) to dissolve the components.

  • Add phenylsilane (216.4 mg, 2 mmol) to the solution.

  • Initiate the reaction by adding a 1.0 M solution of NaHBEt₃ in THF (0.02 mL, 0.02 mmol).

  • Stir the reaction mixture at room temperature for the desired time.

  • Quench the reaction by adding a few drops of wet diethyl ether.

  • The product yield and conversion are determined by gas chromatography (GC) analysis using an internal standard (e.g., dodecane).[4][5]

Visualizing the Workflow

The logical flow of the experimental process, from ligand synthesis to catalytic testing, is illustrated in the following diagram.

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_catalysis Catalytic Testing start_ligand Start: 2-Acetylpyridine & Aryl Aldehyde reaction_ligand Kröhnke Reaction (KOH, NH3, EtOH, Reflux) start_ligand->reaction_ligand workup_ligand Filtration & Recrystallization reaction_ligand->workup_ligand product_ligand Pure 4'-Aryl-Terpyridine Ligand workup_ligand->product_ligand reaction_complex Complexation Reaction (Methanol, RT) product_ligand->reaction_complex start_complex FeCl2·4H2O start_complex->reaction_complex workup_complex Filtration & Washing reaction_complex->workup_complex product_complex Fe(4'-aryl-tpy)Cl2 Complex workup_complex->product_complex activation In situ Activation (NaHBEt3) product_complex->activation start_catalysis 1-Octene & Phenylsilane start_catalysis->activation reaction_catalysis Hydrosilylation Reaction (Toluene, RT) activation->reaction_catalysis analysis GC Analysis reaction_catalysis->analysis results Yield, TON, TOF analysis->results

Caption: Experimental workflow for benchmarking Fe-terpyridine catalysts.

This guide demonstrates that the catalytic activity of Fe-terpyridine complexes can be systematically modulated through the introduction of aryl substituents. The provided data and protocols offer a valuable resource for researchers aiming to design and screen iron-based catalysts with tailored reactivity for various chemical transformations.

References

Navigating the Magnetic Environment: A Comparative Guide to ¹H NMR Shifts in Substituted Terpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of substitution on the ubiquitous terpyridine ligand is critical for molecular design and characterization. This guide provides a comprehensive analysis of ¹H NMR chemical shifts for a series of substituted terpyridine isomers, supported by experimental data and detailed protocols, to facilitate the rational design and identification of these versatile compounds.

The precise arrangement of substituents on the terpyridine framework significantly influences its electronic properties and, consequently, the chemical environment of its protons. This is directly reflected in their ¹H NMR spectra, where shifts can provide invaluable information about the position and nature of the substituent. This guide offers a comparative analysis of these shifts, focusing on the impact of substituent placement at the 4'-, and to a lesser extent, other positions of the central pyridine ring.

Comparative Analysis of ¹H NMR Chemical Shifts

The ¹H NMR chemical shifts of substituted terpyridines are sensitive to both the electronic nature (electron-donating or electron-withdrawing) and the position of the substituent. Below is a compilation of ¹H NMR data for a series of 4'-substituted 2,2':6',2''-terpyridines and a comparison with a 3',2':6',3''-terpyridine isomer.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 4'-Substituted 2,2':6',2''-Terpyridine Derivatives in CDCl₃
Substituent (at 4'-position)H-3', H-5'H-3, H-3''H-4, H-4''H-5, H-5''H-6, H-6''Reference
Phenyl8.89 (s)8.79 (d)7.91 (t)7.39 (t)8.72 (d)[1]
4-Methylphenyl8.70 (s)8.65 (d)7.85 (t)7.33 (t)8.72 (d)[2]
4-Methoxyphenyl8.50 (s)8.65 (d)7.82 (t)7.29 (t)8.54 (d)[2][3]
4-Trifluoromethylphenyl8.61 (s)8.63 (d)7.83 (t)7.28 (t)8.65 (d)[3]
3-Nitrophenyl8.62 (s)8.67 (m)7.62 (t)7.30 (t)8.71 (m)[3]
4,5-Dimethylfuran-2-yl8.62 (s)----[4][5]
5-Formylfuran-2-yl8.82 (s)----[4][5]
Anthracen-9-yl9.13 (s)8.67 (s)--7.49 (dd)[6]

Note: Chemical shifts are reported in ppm downfield from TMS. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets). Due to the complexity of the spectra and variations in reporting, not all proton shifts are available for every compound from the cited sources.

Table 2: ¹H NMR Chemical Shift Comparison of Phenyl-Substituted Terpyridine Isomers in CDCl₃
CompoundH-3', H-5'H-3, H-3''/H-5, H-5''H-4, H-4''H-6, H-6''Reference
4'-Phenyl-2,2':6',2''-terpyridine8.89 (s)8.79 (d), 7.39 (t)7.91 (t)8.72 (d)[1]
4'-Phenyl-3,2':6',3''-terpyridine8.45 (s)---[7]

Note: A full assignment for 4'-Phenyl-3,2':6',3''-terpyridine was not available in the cited literature.

Analysis of Trends:

  • 4'-Substitution: The chemical shift of the H-3' and H-5' protons of the central pyridine ring is highly sensitive to the nature of the substituent at the 4'-position. Electron-donating groups, such as methyl and methoxy, cause an upfield shift (lower ppm) of the H-3'/H-5' signal compared to an unsubstituted phenyl group. Conversely, electron-withdrawing groups, like the formyl group on the furan ring, lead to a significant downfield shift (higher ppm). This is clearly observed in the comparison between 4'-(4,5-dimethylfuran-2-yl)-terpyridine (8.62 ppm) and 4'-(5-formylfuran-2-yl)-terpyridine (8.82 ppm).[4][5]

  • Isomeric Position: A comparison between 4'-phenyl-2,2':6',2''-terpyridine and 4'-phenyl-3,2':6',3''-terpyridine reveals a significant upfield shift for the H-3'/H-5' protons in the latter isomer (8.89 ppm vs. 8.45 ppm).[1][7] This highlights the profound impact of the nitrogen atom's position in the outer pyridine rings on the electronic environment of the central ring.

  • Outer Ring Protons: Substituents on the central ring also influence the chemical shifts of the protons on the outer pyridine rings, although to a lesser extent. These effects are transmitted through the conjugated π-system.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and ¹H NMR analysis of substituted terpyridines, based on methodologies reported in the literature.[2][4]

General Synthesis of 4'-Aryl-2,2':6',2''-terpyridines (Kröhnke Reaction)
  • To a solution of 2-acetylpyridine (2.0 equivalents) in methanol, add the desired substituted aryl aldehyde (1.0 equivalent).

  • To this mixture, add potassium hydroxide pellets (2.4 equivalents) followed by a 25-35% aqueous ammonia solution.

  • Stir the reaction mixture at room temperature or reflux for 4-72 hours, during which a precipitate typically forms.

  • Collect the precipitate by filtration and wash it with a cold 50% ethanol solution until the washings are colorless.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, chloroform).

¹H NMR Spectroscopy
  • Prepare a sample by dissolving approximately 5-10 mg of the purified terpyridine derivative in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 300, 400, or 500 MHz spectrometer at room temperature.

  • Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

Visualizing Structure-Shift Relationships

The following diagram illustrates the general influence of substituent electronic effects and isomeric position on the chemical shift of the H-3' and H-5' protons of the central pyridine ring in terpyridine derivatives.

G cluster_0 Substituent Effect at 4'-Position (2,2':6',2''-terpyridine) cluster_1 Isomeric Effect (Phenyl-substituted) EDG Electron-Donating Group (e.g., -OCH₃, -CH₃) Unsub Unsubstituted Phenyl EDG->Unsub Upfield Shift (↓δ) EWG Electron-Withdrawing Group (e.g., -CHO, -NO₂) Unsub->EWG Downfield Shift (↑δ) Tpy_4_phenyl 4'-Phenyl-2,2':6',2''-terpyridine (H-3',5' ~8.89 ppm) Tpy_3_phenyl 4'-Phenyl-3,2':6',3''-terpyridine (H-3',5' ~8.45 ppm) Tpy_4_phenyl->Tpy_3_phenyl Significant Upfield Shift (↓δ)

References

A Comparative Guide to the Stability of Co(II), Fe(II), and Mn(II) Complexes with 4'-Aryl Terpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metal-Terpyridine Complex Stability

Terpyridine-based ligands are renowned for their strong chelating ability with a variety of transition metal ions, forming stable complexes.[1][2][3] The tridentate nature of the 2,2':6',2''-terpyridine core results in the formation of robust coordination compounds.[1] The stability of these complexes is a critical parameter in numerous applications, including catalysis, materials science, and medicinal chemistry. For drug development, the stability of a metal-based therapeutic agent is paramount, influencing its pharmacokinetic and pharmacodynamic properties. In general, for first-row transition metals, the stability of their complexes often follows the Irving-Williams series.[4]

Qualitative Stability Comparison

While precise log β values for a direct comparison are elusive in the literature, some general trends can be inferred. The stability of bis(terpyridine) complexes with some divalent first-row transition metal ions in aqueous solution has been suggested to follow the order: Ni(II) > Fe(II) > Co(II) > Zn(II).[5] Information regarding the relative stability of Mn(II) complexes in this series with 4'-aryl terpyridines is notably scarce.

Research has demonstrated the successful synthesis and characterization of Co(II), Fe(II), and Mn(II) complexes with various 4'-aryl terpyridines, such as 4'-phenyl-2,2':6',2''-terpyridine, 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine, and 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine.[6][7] These studies confirm the formation of stable complexes, which have been characterized using techniques like single-crystal X-ray diffraction. However, these studies have primarily focused on the structural, photophysical, or anticancer properties of the complexes rather than a quantitative determination of their thermodynamic stability.[8][9][10]

Data Presentation: Synthesis and Characterization Summary

The following table summarizes the known synthesis of the target complexes. The absence of reported stability constants highlights a significant knowledge gap and an opportunity for future research.

Metal Ion4'-Aryl Terpyridine LigandComplex SynthesizedStability Constant (log β)Reference
Co(II)4'-Phenyl-2,2':6',2''-terpyridineYesNot Reported[6][7]
Fe(II)4'-Phenyl-2,2':6',2''-terpyridineYesNot Reported[6][7]
Mn(II)4'-Phenyl-2,2':6',2''-terpyridineYesNot Reported[6][7]
Co(II)4'-(4-Chlorophenyl)-2,2':6',2''-terpyridineYesNot Reported[6][7]
Fe(II)4'-(4-Chlorophenyl)-2,2':6',2''-terpyridineYesNot Reported[6][7]
Mn(II)4'-(4-Chlorophenyl)-2,2':6',2''-terpyridineYesNot Reported[6][7]
Co(II)4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridineYesNot Reported[6][7]
Fe(II)4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridineYesNot Reported[6][7]
Mn(II)4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridineYesNot Reported[6][7]

Experimental Protocols for Stability Constant Determination

The determination of stability constants for metal complexes is crucial for understanding their behavior in solution. Potentiometric titration and UV-Vis spectrophotometric titration are two of the most common and reliable methods for this purpose.

Potentiometric Titration

This method, often referred to as the Bjerrum method, involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base.[11][12] The stability constants can be calculated from the resulting titration curves.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the 4'-aryl terpyridine ligand in a suitable solvent (e.g., ethanol or a mixed aqueous-organic solvent due to the low aqueous solubility of the ligands).

    • Prepare stock solutions of the metal salts (e.g., CoCl₂, FeCl₂, MnCl₂) in deionized water. The concentration of the metal salt solutions should be accurately known.

    • Prepare a standard solution of a strong base (e.g., NaOH) free from carbonate.

    • Prepare a solution of a strong acid (e.g., HCl or HNO₃) to calibrate the pH meter and to create the initial acidic conditions for the titration.

    • Prepare a solution of an inert salt (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the experiment.[13]

  • Titration Procedure:

    • Calibrate the pH meter with standard buffer solutions.

    • In a thermostated titration vessel, place a solution containing the ligand, the metal ion, and the inert salt. The temperature should be kept constant (e.g., 25 °C or 37 °C).[13]

    • Titrate this solution with the standardized base, recording the pH value after each addition of the titrant.

    • Perform a separate titration of the ligand in the absence of the metal ion to determine the protonation constants of the ligand.

    • Perform a titration of the strong acid in the absence of both ligand and metal ion to determine the concentration of the base and to check for any impurities.

  • Data Analysis:

    • From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • The stability constants (log K or log β) are then determined from the formation curves (plots of n̄ versus pL, where pL is the negative logarithm of the free ligand concentration) using computational methods.[11]

UV-Vis Spectrophotometric Titration

This method is suitable when the formation of the metal complex results in a significant change in the UV-Vis absorption spectrum.

Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the ligand and the metal ions as described for potentiometric titration.

  • Titration Procedure:

    • Record the UV-Vis spectrum of the free ligand and the free metal ion.

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (or vice versa).

    • Allow the solutions to reach equilibrium at a constant temperature.

    • Record the UV-Vis spectrum for each solution.

  • Data Analysis:

    • The data can be analyzed using various methods, such as the mole-ratio method or Job's method of continuous variation, to determine the stoichiometry of the complex.[6]

    • The stability constant can be calculated by analyzing the changes in absorbance at a specific wavelength where the complex absorbs significantly differently from the free ligand and metal ion. This often involves non-linear regression analysis of the absorbance data as a function of ligand and metal concentrations.

Mandatory Visualization

Experimental_Workflow_for_Stability_Constant_Determination cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis cluster_comparison 4. Comparison prep_ligand Prepare Ligand Stock Solution titrate_ligand Titrate Ligand Alone prep_ligand->titrate_ligand titrate_complex Titrate Metal-Ligand Mixture prep_ligand->titrate_complex prep_metal Prepare Metal Ion Stock Solutions (Co, Fe, Mn) prep_metal->titrate_complex prep_base Prepare Standard Base Solution titrate_blank Titrate Acid Blank prep_base->titrate_blank prep_base->titrate_ligand prep_base->titrate_complex prep_acid Prepare Standard Acid Solution calibrate Calibrate pH Meter prep_acid->calibrate prep_salt Prepare Inert Salt Solution prep_salt->titrate_ligand prep_salt->titrate_complex calibrate->titrate_blank titrate_blank->titrate_ligand calc_protonation Calculate Ligand Protonation Constants titrate_ligand->calc_protonation calc_formation Calculate Formation Function (n̄) titrate_complex->calc_formation calc_protonation->calc_formation plot_formation Plot Formation Curve (n̄ vs. pL) calc_formation->plot_formation calc_stability Calculate Stability Constants (log β) plot_formation->calc_stability compare_stability Compare Stability of Co(II), Fe(II), and Mn(II) Complexes calc_stability->compare_stability

Caption: Workflow for determining and comparing the stability constants of metal complexes.

References

Ancillary Ligands Fine-Tune the Redox Potential of Ruthenium-Terpyridine Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of ancillary ligands offers a powerful tool for modulating the electrochemical properties of Ruthenium-terpyridine (Ru-tpy) complexes. This guide provides a comparative analysis of how different ancillary ligands impact the Ru(II)/Ru(III) redox potential, supported by experimental data and detailed protocols for researchers in materials science and drug development.

The redox potential of a Ru-tpy complex is a critical parameter that governs its reactivity and suitability for various applications, including catalysis, photovoltaics, and medicinal chemistry. Ancillary ligands, which are ligands other than the terpyridine moiety in the coordination sphere of the ruthenium ion, play a pivotal role in tuning this potential. By introducing electron-donating or electron-withdrawing groups on the ancillary ligand, researchers can precisely adjust the electron density at the ruthenium center, thereby shifting the redox potential to more negative or positive values, respectively.[1][2][3][4]

Comparative Analysis of Redox Potentials

The table below summarizes the effect of various ancillary ligands on the Ru(II)/Ru(III) redox potential of heteroleptic Ru-terpyridine complexes. The data illustrates a clear trend: ancillary ligands with electron-donating groups (EDGs) lower the redox potential, making the complex easier to oxidize. Conversely, ligands bearing electron-withdrawing groups (EWGs) increase the redox potential, rendering the complex more difficult to oxidize.[5][6][7]

Ancillary Ligand (L) in [Ru(tpy)(L)Cl]+Substituent NatureRu(II)/Ru(III) Redox Potential (V vs. Ag/AgCl)Reference
4,4'-dimethoxy-2,2'-bipyridineStrong Electron-Donating+0.85[7]
4,4'-dimethyl-2,2'-bipyridineElectron-Donating+0.92[6]
2,2'-bipyridine (bpy)Neutral+0.98[6]
4,4'-bis(methoxycarbonyl)-2,2'-bipyridineElectron-Withdrawing+1.15[6]
4,4'-dinitro-2,2'-bipyridineStrong Electron-Withdrawing+1.30(Estimated based on trends)

Note: Redox potentials can vary depending on the solvent, supporting electrolyte, and reference electrode used. The values presented here are for comparative purposes.

Visualizing the Influence of Ancillary Ligands

The general structure of a heteroleptic Ruthenium-terpyridine complex and the influence of the ancillary ligand on the redox potential can be visualized as follows:

Ru_Tpy_Complex cluster_complex [Ru(tpy)(L)X]n+ cluster_tuning Redox Potential Tuning Ru Ru tpy Terpyridine (tpy) Ru->tpy L Ancillary Ligand (L) Ru->L X X Ru->X EDG Electron-Donating Group on L EWG Electron-Withdrawing Group on L Redox Ru(II)/Ru(III) Redox Potential EDG->Redox Decreases (Easier to Oxidize) EWG->Redox Increases (Harder to Oxidize)

References

A Comparative Guide to the Cytotoxicity of Ruthenium(II) Complexes Featuring 4'-Substituted Terpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on the development of metal-based chemotherapeutics that can offer enhanced efficacy and reduced side effects compared to traditional platinum-based drugs. Among these, Ruthenium(II) complexes have emerged as a promising class of compounds, exhibiting potent cytotoxic activity against a broad spectrum of cancer cell lines. This guide provides a comparative analysis of the in vitro cytotoxicity of a series of Ru(II) complexes coordinated with terpyridine ligands bearing different substituents at the 4'-position. The presented data, collated from recent scientific literature, aims to facilitate the rational design and selection of next-generation Ru(II)-based anticancer agents.

Cytotoxicity Profile: A Quantitative Comparison

The cytotoxic efficacy of Ru(II) terpyridine complexes is profoundly influenced by the nature of the substituent at the 4'-position of the terpyridine ligand. Variations in the electronic and steric properties of these substituents can significantly impact the complexes' cellular uptake, DNA binding affinity, and overall mechanism of action. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative Ru(II) complexes against various human cancer cell lines, providing a clear quantitative comparison of their cytotoxic potential.

Complex ID4'-Substituent on TerpyridineAncillary LigandsCancer Cell LineIC50 (µM)Reference
Ru-1 Chloro (Cl)ethylenediamine (en), ClHCT116 (Colon)45.3[1]
SW480 (Colon)167.3[1]
CT26 (Colon, murine)19.1[1]
HeLa (Cervical)32.80 - 66.30[1]
A549 (Lung)32.80 - 66.30[1]
Ru-2 Chloro (Cl)1,2-diaminocyclohexane (dach), ClHCT116 (Colon)68.4[1]
SW480 (Colon)101.2[1]
CT26 (Colon, murine)48.7[1]
HeLa (Cervical)72.80 - 110.80[1]
A549 (Lung)72.80 - 110.80[1]
Complex 1 4-chlorophenyl1,2-diaminoethane (en), ClHeLa (Cervical)84.8[2]
Complex 2 4-chlorophenyl1,2-diaminocyclohexane (dach), ClHeLa (Cervical)96.3[2]
Complex 3 4-chlorophenyl2,2'-bipyridine (bpy), ClHeLa (Cervical)12.7[2]
A549 (Lung)53.8[2]
Ru1 Unsubstituted2,2'-bipyridine (bpy), ClA549 (Lung)> 100[3]
Ru2 Phenyl2,2'-bipyridine (bpy), ClA549 (Lung)25.6[3]
Ru3 Biphenyl2,2'-bipyridine (bpy), ClA549 (Lung)3.8[3]

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer drug candidates. The following is a detailed protocol for the widely used MTT assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay for Cytotoxicity Assessment

1. Cell Seeding:

  • Harvest cancer cells from culture flasks during their exponential growth phase.

  • Count the cells using a hemocytometer or an automated cell counter.

  • Seed the cells into 96-well flat-bottomed microplates at a density of 1 × 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the Ru(II) complexes in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the culture medium.

  • After the 24-hour incubation period, remove the medium from the wells and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complexes) and a positive control (a known anticancer drug like cisplatin).

  • Incubate the plates for a further 72 hours under the same conditions.

3. MTT Addition and Incubation:

  • Following the 72-hour treatment period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) to each well.

  • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the following formula:

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Induction of Apoptosis

A common mechanism by which these Ru(II) terpyridine complexes exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of a cascade of signaling events.

G cluster_0 Cellular Environment cluster_1 Cellular Response Ru_complex Ru(II) Terpyridine Complex ROS ↑ Reactive Oxygen Species (ROS) Ru_complex->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by Ru(II) terpyridine complexes.

The workflow for evaluating the anticancer potential of these complexes is a multi-step process that begins with synthesis and characterization, followed by in vitro and in vivo testing.

G cluster_0 Pre-clinical Evaluation Workflow Synthesis Synthesis & Characterization of Ru(II) Complexes InVitro In Vitro Cytotoxicity (e.g., MTT Assay) Synthesis->InVitro Mechanism Mechanism of Action Studies (Apoptosis, DNA Interaction) InVitro->Mechanism InVivo In Vivo Animal Models Mechanism->InVivo Toxicity Toxicity & Pharmacokinetics InVivo->Toxicity Lead Lead Compound Selection Toxicity->Lead

Caption: Experimental workflow for the evaluation of Ru(II) complexes as anticancer agents.

References

Safety Operating Guide

Proper Disposal of 4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers and Scientists

The proper disposal of 4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine, a complex heterocyclic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for its safe handling and disposal, designed for professionals in research, and drug development. Adherence to these protocols is essential to mitigate risks and ensure responsible chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.[1][2]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][3] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be managed as hazardous waste in compliance with local, state, and federal regulations.[1][4]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][4]

  • This waste stream must be segregated from other incompatible waste. Specifically, it should be kept separate from strong oxidizing agents and acids.[1]

2. Waste Collection and Containerization:

  • Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1][4][5]

  • The container must be in good condition, with no cracks or leaks, and must be kept closed except when adding waste.[4]

  • It is recommended to use the original container if it is in good condition, or a compatible substitute.[6] Do not use food containers for waste storage.[6]

  • Containers should not be filled to more than 90% of their capacity to prevent spills.[5]

3. Labeling:

  • The waste container must be affixed with a "Hazardous Waste" label as soon as the first drop of waste is added.[4]

  • The label must include the full chemical name: "this compound". Chemical abbreviations or formulas are not acceptable.[4]

  • Clearly indicate the associated hazards on the label (e.g., Irritant).[1]

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) that is well-ventilated.[1][6]

  • The SAA should be close to the point of waste generation.[5]

  • Secondary containment should be used to prevent spills from reaching drainage systems.[4][5]

5. Final Disposal:

  • The disposal of this compound should be carried out through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4][7] Do not attempt to transport the waste yourself.[7]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3][4] Discharge into the environment must be avoided.[2]

Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][8]

  • The rinsate from this process must be collected and treated as hazardous waste.[4][7]

  • After triple-rinsing and allowing the container to air dry, any hazardous labels should be defaced or removed, and the cap should be taken off before disposing of it as regular trash.[7][8]

Experimental Workflow for Disposal

cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Storage & Final Disposal A Generate Waste (Pure compound, solutions, contaminated labware) B Segregate from Incompatible Waste (Strong oxidizers, acids) A->B C Collect in Designated, Labeled Hazardous Waste Container B->C D Ensure Container is Leak-Proof & Kept Closed C->D E Affix 'Hazardous Waste' Label with Full Chemical Name D->E F Store in Secure Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Final Disposal via Incineration or Chemical Destruction Plant G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with 4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Summary: this compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] It is imperative to handle this compound with appropriate personal protective equipment to prevent exposure.

Minimum PPE Requirements:

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GogglesMust be worn at all times when handling the compound to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned.
Respiratory Protection Fume HoodAll handling of this chemical must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[2]

Step-by-Step Operational Plan

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key stages from preparation to post-handling cleanup.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Clean, declutter, verify fume hood) don_ppe 2. Don Appropriate PPE (Gloves, goggles, lab coat) prep_area->don_ppe gather_materials 3. Gather Materials (Chemical, glassware, waste container) don_ppe->gather_materials handle_chem 4. Handle Chemical in Fume Hood (Weighing, transferring, reacting) gather_materials->handle_chem decontaminate 5. Decontaminate Surfaces & Glassware handle_chem->decontaminate dispose_waste 6. Dispose of Waste (Segregate into labeled hazardous waste container) decontaminate->dispose_waste remove_ppe 7. Doff PPE Correctly dispose_waste->remove_ppe wash_hands 8. Wash Hands Thoroughly remove_ppe->wash_hands

Safe handling workflow from preparation to disposal.

Experimental Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and free of unnecessary items.

    • Put on all required personal protective equipment as detailed in the table above.

    • Assemble all necessary equipment, including glassware, spatulas, and a designated, labeled hazardous waste container.

  • Handling:

    • Conduct all manipulations of the solid compound or its solutions inside a certified chemical fume hood.

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools when handling the material.[1]

  • Storage:

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Keep it away from heat, sparks, and open flames.

    • Store separately from incompatible materials such as strong oxidizing agents and acids.

Disposal Plan

Waste Management:

All materials contaminated with this compound are to be considered hazardous waste.

Waste TypeDisposal Container
Solid Waste Sealable, labeled hazardous waste container.
Contaminated Labware Rinse with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste. Dispose of the labware as per institutional guidelines.
Contaminated PPE Place in a designated, sealed bag for hazardous waste disposal.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.

Emergency Procedures

Immediate Actions in Case of Exposure or Spill:

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.
Large Spill Evacuate the area immediately. Notify your supervisor and the institutional EHS department. Do not attempt to clean up a large spill without appropriate training and equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.